molecular formula C12H22N2O3 B3027556 (S)-tert-Butyl 3-acetamidopiperidine-1-carboxylate CAS No. 1332765-80-6

(S)-tert-Butyl 3-acetamidopiperidine-1-carboxylate

Cat. No.: B3027556
CAS No.: 1332765-80-6
M. Wt: 242.31
InChI Key: IRYIEVNNJRRABT-JTQLQIEISA-N
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Description

(S)-tert-Butyl 3-acetamidopiperidine-1-carboxylate is a useful research compound. Its molecular formula is C12H22N2O3 and its molecular weight is 242.31. The purity is usually 95%.
BenchChem offers high-quality (S)-tert-Butyl 3-acetamidopiperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-tert-Butyl 3-acetamidopiperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl (3S)-3-acetamidopiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-9(15)13-10-6-5-7-14(8-10)11(16)17-12(2,3)4/h10H,5-8H2,1-4H3,(H,13,15)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRYIEVNNJRRABT-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1CCCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701139114
Record name 1-Piperidinecarboxylic acid, 3-(acetylamino)-, 1,1-dimethylethyl ester, (3S)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332765-80-6
Record name 1-Piperidinecarboxylic acid, 3-(acetylamino)-, 1,1-dimethylethyl ester, (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1332765-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 3-(acetylamino)-, 1,1-dimethylethyl ester, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701139114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Strategic Application of (S)-tert-Butyl 3-acetamidopiperidine-1-carboxylate (CAS 1332765-80-6) in Advanced API Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Development Professionals

Executive Summary & Strategic Rationale

In modern drug discovery, the architectural precision of active pharmaceutical ingredients (APIs) dictates both target affinity and pharmacokinetic viability. (S)-tert-Butyl 3-acetamidopiperidine-1-carboxylate (CAS 1332765-80-6) has emerged as a privileged, orthogonally protected chiral building block. By combining the ubiquitous piperidine scaffold with a stereochemically rigid 3-acetamido vector, this intermediate provides a highly predictable hydrogen-bonding interface for kinase hinge regions, G-protein coupled receptors (GPCRs), and Toll-like receptors.

As a Senior Application Scientist, I approach this molecule not merely as a reagent, but as a structural logic gate. The N1-Boc (tert-butyloxycarbonyl) protection ensures that the secondary amine remains inert during upstream synthesis, while the (S)-configured acetamido group at C3 is pre-installed to eliminate the need for late-stage, low-yielding asymmetric transformations. This guide dissects the physicochemical profile, mechanistic utility, and self-validating synthetic protocols required to leverage this scaffold effectively.

Structural Logic & Pharmacophore Utility

The utility of CAS 1332765-80-6 lies in its dual functionality. Once the Boc group is cleaved, the nucleophilic N1 nitrogen can be coupled to a variety of heterocyclic cores (e.g., pyrimidines, quinolines, or purines). The remaining 3-acetamido group acts as a critical pharmacophore element.

The causality behind selecting the (S)-enantiomer over the (R)-enantiomer is strictly dictated by the spatial constraints of the target protein's binding pocket. The acetamido moiety provides both a hydrogen bond donor (N-H) and acceptor (C=O). For instance, in the development of selective Toll-Like Receptor 7 (TLR7) agonists, the precise orientation of the 3-acetamido group on the piperidine ring is essential for maintaining receptor potency and avoiding cytotoxicity, as the tertiary amine interacts with specific amino acid residues within the active site ( [1]). Similar spatial requirements are observed in the synthesis of novel quinolonecarboxylic acid derivatives, where the 3-acetamidopiperidine motif enhances antibacterial activity while reducing phototoxicity ( [2]).

Pharmacophore Core API Heterocyclic Core Piperidine N1 Attachment Point Scaffold (S)-Piperidine Ring Conformational Restraint Vector Core:n1->Scaffold Acetamido 3-Acetamido Group H-Bond Donor (NH) & Acceptor (C=O) Scaffold->Acetamido Target Target Protein Binding Pocket Acetamido:hbond->Target Spatial Vector Interaction (S)-Enantiomer Specific

Pharmacophore model showing the structural logic of the (S)-3-acetamidopiperidine scaffold.

Physicochemical Profiling

Understanding the quantitative parameters of this intermediate is critical for stoichiometric precision and analytical validation. Table 1 summarizes the core data.

Table 1: Physicochemical & Structural Data

PropertyValueCausality / Significance
CAS Registry Number 1332765-80-6Unique identifier ensuring the procurement of the exact (S)-enantiomer.
Molecular Formula C12H22N2O3Defines the exact atomic composition for mass spectrometry validation.
Molecular Weight 242.31 g/mol Critical for calculating stoichiometric equivalents in downstream coupling.
Stereochemistry (S)-configuration at C3Dictates the 3D spatial orientation of the acetamido vector in the API.
Protecting Group N1-BocPrevents N1 side reactions; orthogonally stable against basic conditions.

Synthetic Workflows & Self-Validating Protocols

To transition CAS 1332765-80-6 from a raw material to an integrated API fragment, two primary chemical events must occur: the acidic cleavage of the Boc group, followed by the nucleophilic attachment of the liberated amine to the drug core. Furthermore, this scaffold has been successfully utilized in the synthesis of Class II HDAC inhibitors, where the piperidine derivative modulates autoimmune diseases through the expansion of Treg activity ( [3]).

Protocol 1: Orthogonal Deprotection of the N1-Boc Group

Objective: Liberate the secondary amine for downstream coupling while preserving the C3-acetamido stereocenter.

Causality & Reagent Selection: While Trifluoroacetic acid (TFA) is ubiquitous in discovery chemistry, it generates trifluoroacetate salts that act as ion-pairing agents, complicating reverse-phase HPLC purification and potentially introducing fluorine-containing artifacts in biological assays. We utilize 4N HCl in Dioxane to yield a crystalline, easily handled hydrochloride salt.

  • Initiation: Suspend (S)-tert-Butyl 3-acetamidopiperidine-1-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C under an inert nitrogen atmosphere.

  • Reagent Addition: Dropwise add 4N HCl in Dioxane (5.0 eq) to control the exothermic nature of the deprotection.

  • Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C), stirring for 2–4 hours.

    • Self-Validation Checkpoint: Monitor the reaction vessel for the evolution of isobutylene and CO2 gas. The physical cessation of bubbling serves as the primary macroscopic indicator of reaction completion.

  • Isolation: Concentrate the mixture under reduced pressure to yield (S)-3-acetamidopiperidine hydrochloride as a white crystalline solid.

    • Self-Validation Checkpoint: Analyze via LC-MS. The complete disappearance of the m/z 243 peak and the appearance of the m/z 143 [M+H]+ peak confirms total conversion.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) onto a Heteroaryl Core

Objective: Covalently attach the chiral piperidine scaffold to an API core.

Causality & Reagent Selection: The hydrochloride salt of the intermediate is inherently stable but requires neutralization to liberate the nucleophilic secondary amine. N,N-Diisopropylethylamine (DIPEA) is employed because its steric bulk prevents it from competing as a nucleophile.

  • Preparation: Dissolve the (S)-3-acetamidopiperidine hydrochloride salt (1.1 eq) and the target heteroaryl chloride (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Add DIPEA (3.0 eq) to the mixture to neutralize the HCl salt and establish a basic environment.

  • Coupling: Heat the reaction mixture to 80 °C for 12 hours. The thermal energy is required to stabilize the Meisenheimer complex transition state during the SNAr mechanism.

    • Self-Validation Checkpoint: Perform TLC or HPLC analysis. The stoichiometric consumption of the UV-active heteroaryl chloride (monitored at 254 nm) validates that the nucleophilic attack is complete before initiating the workup.

  • Purification: Quench with water and extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with brine to remove residual DMF, dry over Na2SO4, and concentrate.

SynthesisWorkflow A (S)-tert-Butyl 3-acetamidopiperidine -1-carboxylate (CAS 1332765-80-6) B Boc Deprotection (4N HCl in Dioxane) A->B Acidic Cleavage C (S)-3-Acetamidopiperidine Hydrochloride Salt B->C -CO2, -Isobutylene D Neutralization & SNAr (DIPEA, Heteroaryl-Cl, 80°C) C->D Base Activation E Target API (e.g., TLR7 Agonist) D->E C-N Bond Formation

Workflow for deprotection and core-coupling of CAS 1332765-80-6 in API synthesis.

Analytical Validation Metrics

To ensure the integrity of the (S)-tert-Butyl 3-acetamidopiperidine-1-carboxylate starting material before committing it to a multi-step synthesis, rigorous Quality Control (QC) must be applied. Table 2 outlines the self-validating analytical metrics expected for this compound.

Table 2: Analytical Validation Metrics (QC)

TechniqueKey Metric / SignalValidation Purpose
1H NMR (CDCl3) Singlet at ~1.45 ppm (9H)Confirms the integrity and integration of the intact Boc protecting group.
1H NMR (CDCl3) Singlet at ~1.95 ppm (3H)Confirms the presence of the 3-acetamido methyl group.
LC-MS (ESI+) m/z 243.1 [M+H]+Validates the molecular mass of the intact building block prior to cleavage.
Chiral HPLC Enantiomeric Excess (ee) >99%Ensures no racemization occurred during the upstream manufacturing process.

Conclusion

(S)-tert-Butyl 3-acetamidopiperidine-1-carboxylate (CAS 1332765-80-6) is far more than a simple reagent; it is a highly engineered structural vector. By understanding the causality behind its orthogonal protection scheme and the spatial dynamics of its (S)-configured acetamido group, drug development professionals can seamlessly integrate this scaffold into complex API syntheses. Adhering to the self-validating protocols outlined above ensures high-fidelity coupling, minimizing downstream purification bottlenecks and maximizing overall synthetic yield.

References

  • Structural Optimization and Biological Evaluation of Isoxazolo[5,4-d]pyrimidines as Selective Toll-Like Receptor 7 Agonists Source: ACS Omega URL:[Link]

  • Source: United States Patent and Trademark Office (USPTO)
  • WO2011088192A1 - Compounds and methods (HDAC inhibitors)

(S)-3-Acetamido-1-N-Boc-piperidine: Structural Profiling, Synthetic Methodologies, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-3-Acetamido-1-N-Boc-piperidine (Synonym: (S)-tert-Butyl 3-acetamidopiperidine-1-carboxylate) is a highly versatile chiral building block extensively utilized in modern medicinal chemistry[1][2]. Piperidine derivatives form the structural backbone of numerous therapeutically significant compounds, owing to their conformational flexibility and ability to engage in diverse molecular interactions[3][4]. The strategic incorporation of a tert-butyloxycarbonyl (Boc) protecting group at the N1 position and an acetamido group at the chiral C3 position provides a highly controlled, orthogonal scaffold. This structural precision makes it an indispensable intermediate for the synthesis of targeted therapeutics, including kinase inhibitors, central nervous system (CNS) modulators, and novel receptor antagonists[3].

Physicochemical Profiling & Structural Elucidation

Understanding the baseline physicochemical properties of this intermediate is critical for predicting its behavior during multi-step organic synthesis and chromatographic purification.

Table 1: Quantitative Physicochemical Data

PropertyValue / Description
Chemical Name (S)-tert-Butyl 3-acetamidopiperidine-1-carboxylate
CAS Registry Number 1332765-80-6[1][2]
Molecular Formula C₁₂H₂₂N₂O₃[1]
Molecular Weight 242.31 g/mol
Stereochemistry (S) configuration at the C3 position
Physical State Solid / Crystalline Powder
Boiling Point ~395.8 °C (Predicted based on racemic/analog data)
Density ~1.08 g/cm³ (Predicted)

Pharmacophore Mapping & Structural Causality

In rational drug design, every functional group must serve a specific steric, electronic, or synthetic purpose. The architecture of (S)-3-Acetamido-1-N-Boc-piperidine is a prime example of a "privileged scaffold"[3][4].

  • The Piperidine Core: Acts as a lipophilic spacer that provides conformational rigidity. This rigidity reduces the entropic penalty upon binding to target proteins, enhancing overall receptor affinity[3][4].

  • The (S)-C3 Acetamido Group: Functions as a robust hydrogen-bond donor and acceptor network. The specific (S)-stereochemistry dictates the exact spatial orientation of this group, which is critical for engaging chiral binding pockets in target enzymes without inducing steric clashing.

  • The N1-Boc Group: Synthetically, the Boc group is a carbamate-based protecting group that renders the secondary amine unreactive towards nucleophilic or basic reagents during multi-step syntheses[5][6]. It exhibits extreme resistance toward basic and nucleophilic reactions, as well as catalytic hydrogenation[6].

Pharmacophore Core (S)-3-Acetamido-1-N-Boc-piperidine Core Scaffold Acetamido C3-Acetamido Group (H-Bond Donor/Acceptor) Core->Acetamido Piperidine Piperidine Ring (Conformational Rigidity) Core->Piperidine Boc N-Boc Group (Lipophilic Shield / Protection) Core->Boc

Pharmacophore mapping of (S)-3-Acetamido-1-N-Boc-piperidine highlighting key functional domains.

Synthetic Workflows & Experimental Protocols

As a self-validating system, the synthesis and subsequent functionalization of this compound rely on orthogonal reactivity. The Boc group is stable to basic conditions but is easily and selectively cleaved under mild acidic conditions[5][6].

Synthesis SM (S)-3-Amino-1-N-Boc-piperidine (Starting Material) Target (S)-3-Acetamido-1-N-Boc-piperidine (Intermediate) SM->Target Acetylation (Ac2O, TEA) Deprotected (S)-3-Acetamidopiperidine (Free Amine) Target->Deprotected Boc Deprotection (TFA or HCl) API Target API (Functionalized Drug) Deprotected->API N-Alkylation/Arylation (Scaffold Decoration)

Synthetic workflow from starting material to functionalized Active Pharmaceutical Ingredient (API).

Protocol 1: N-Acetylation of (S)-3-Amino-1-N-Boc-piperidine

Objective: To selectively acetylate the primary amine at the C3 position without disrupting the N1-Boc group. Causality & Mechanism: The reaction utilizes acetic anhydride as the electrophile. Triethylamine (TEA) is employed as a non-nucleophilic base to act as a proton scavenger. By neutralizing the generated acetic acid, TEA prevents the protonation of the primary amine, thereby maintaining its nucleophilicity and driving the reaction forward via Le Chatelier's principle.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent of (S)-3-amino-1-N-Boc-piperidine in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. DCM is chosen as a non-polar, aprotic solvent that readily dissolves the reactants without participating in the reaction.

  • Base Addition: Add 1.5 equivalents of TEA. Cool the reaction mixture to 0 °C using an ice bath to control the exothermic nature of the subsequent acylation.

  • Electrophile Addition: Dropwise add 1.1 equivalents of acetic anhydride via an addition funnel to prevent localized heating.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor completion via Thin Layer Chromatography (TLC) using a ninhydrin stain (the primary amine starting material will stain, while the acetylated product will not).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize excess acid. Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the target compound.

Protocol 2: Acid-Catalyzed Boc Deprotection

Objective: To remove the N1-Boc group, liberating the secondary amine for downstream functionalization (e.g., N-alkylation, reductive amination, or cross-coupling). Causality & Mechanism: Trifluoroacetic acid (TFA) protonates the carbamate oxygen. This triggers a decomposition cascade that yields the free amine (as a TFA salt), isobutylene gas, and carbon dioxide[5]. The continuous escape of CO₂ and isobutylene gases entropically drives the reaction to absolute completion[5].

Step-by-Step Methodology:

  • Dissolution: Dissolve (S)-3-Acetamido-1-N-Boc-piperidine in DCM (typically a 1:4 volumetric ratio of TFA to DCM is used).

  • Acid Addition: Slowly add the TFA at 0 °C to prevent unwanted side reactions or thermal degradation of the acetamido group.

  • Reaction: Stir the mixture at room temperature for 1–2 hours. The evolution of gas (CO₂) will be visible and serves as a physical indicator of the ongoing deprotection[5].

  • Concentration: Co-evaporate the solvent and excess TFA with toluene under reduced pressure to efficiently remove volatile acids.

  • Neutralization: To obtain the free base, dissolve the crude TFA salt in a minimal amount of methanol and pass it through a basic ion-exchange resin, or partition between 1M NaOH and an organic solvent (e.g., ethyl acetate), followed by standard extraction.

References

  • [6] Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines, The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • [4] A SYNERGISTIC INVESTIGATION ON HALOGEN DRIVEN PIPERIDINE DERIVATIVES AS CAIX INHIBITORS, SSRN. URL: [Link]

Sources

tert-butyl (3S)-3-(acetylamino)piperidine-1-carboxylate MSDS

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide and Safety Profile: tert-butyl (3S)-3-(acetylamino)piperidine-1-carboxylate

Executive Summary

In modern medicinal chemistry, chiral piperidine derivatives serve as foundational scaffolds for a vast array of neuroactive drugs, metabolic regulators, and targeted therapeutics[1]. Specifically, tert-butyl (3S)-3-(acetylamino)piperidine-1-carboxylate (CAS: 1332765-80-6) is a highly specialized, orthogonally protected building block[2][3]. Featuring a tert-butoxycarbonyl (Boc) protected secondary amine at the N1 position and an acetylated primary amine at the (3S) stereocenter, this compound allows researchers to execute highly selective synthetic pathways. It is predominantly utilized in the synthesis of dipeptidyl peptidase IV (DPP-4) inhibitors (such as alogliptin and linagliptin analogs) and other advanced active pharmaceutical ingredients (APIs)[4][5].

This whitepaper synthesizes standard Material Safety Data Sheet (MSDS) parameters with advanced physicochemical profiling and field-proven experimental protocols, providing drug development professionals with a comprehensive guide to handling, storing, and utilizing this critical intermediate[1][3].

Physicochemical Profiling & Structural Analysis

Understanding the physical properties of tert-butyl (3S)-3-(acetylamino)piperidine-1-carboxylate is critical for predicting its behavior in various solvent systems and its stability during long-term storage. The Boc group imparts significant lipophilicity, making the compound highly soluble in standard organic solvents (e.g., dichloromethane, ethyl acetate, and methanol)[1][4].

PropertyValueCausality / Significance
Chemical Name (S)-tert-butyl 3-acetamidopiperidine-1-carboxylateStandard IUPAC nomenclature[2].
CAS Registry Number 1332765-80-6Unique identifier for safety and procurement[2][3].
Molecular Formula C₁₂H₂₂N₂O₃Dictates mass spectrometry (MS) expected m/z[6].
Molecular Weight 242.31 g/mol Essential for precise molarity calculations in stoichiometry[6].
Appearance White to off-white solid/powderIndicates high purity; discoloration suggests degradation[4][7].
Storage Conditions 2–8 °C, dry and darkPrevents slow thermal degradation and moisture-induced Boc cleavage[4].
Transport Hazard Non-Hazardous (IMDG/IATA)Simplifies logistics; does not require specialized hazmat shipping[8].

Safety, Handling, and Hazard Mitigation (Core MSDS)

While the compound is classified as non-hazardous for transport according to standard regulatory frameworks (e.g., EC No. 1272/2008)[3][8], its use in research and development necessitates strict adherence to Good Laboratory Practices (GLP). The following safety protocols form a self-validating system to ensure operator safety and compound integrity.

Hazard Identification & Toxicology
  • Acute Toxicity: Not explicitly classified as highly toxic, but as a biologically active precursor, it must be assumed to have potential pharmacological activity[7][8].

  • Irritation: May cause mechanical irritation to the respiratory tract, eyes, and skin.

  • Environmental Hazard: Data is limited; standard protocol dictates preventing release into waterways or municipal sewers[8].

Personal Protective Equipment (PPE) & Engineering Controls
  • Respiratory Protection: Handle in a certified chemical fume hood to prevent inhalation of fine particulates during weighing.

  • Dermal Protection: Nitrile gloves (minimum 0.11 mm thickness) are required. The lipophilic nature of the Boc group can facilitate dermal penetration if dissolved in carrier solvents like DMSO or DMF[1][9].

  • Ocular Protection: Snug-fitting safety goggles (EN 166 standard).

Emergency Protocols
  • Spill Mitigation: Do not sweep dry. Moisten with a non-reactive solvent (e.g., water or a dilute alcohol) to prevent aerosolization, then collect mechanically into a hazardous waste container.

  • Exposure Response: In case of eye contact, flush with copious amounts of water for 15 minutes. For dermal exposure, wash with soap and water[8].

Mechanistic Pathways in Drug Discovery

The strategic value of tert-butyl (3S)-3-(acetylamino)piperidine-1-carboxylate lies in its orthogonal reactivity. The acetyl group at the C3 position is highly stable under both mild acidic and basic conditions, whereas the Boc group at the N1 position is highly acid-labile[1][4]. This allows medicinal chemists to selectively unmask the piperidine nitrogen for subsequent scaffold assembly (e.g., via nucleophilic aromatic substitution or Buchwald-Hartwig cross-coupling) without disturbing the stereocenter or the acetamide functionality[5][10].

G A tert-butyl (3S)-3-(acetylamino) piperidine-1-carboxylate B Boc Deprotection (TFA/DCM or HCl/Dioxane) A->B Acidic Cleavage C (3S)-3-acetamidopiperidine Intermediate B->C CO2 + Isobutylene D Nucleophilic Substitution / Amide Coupling C->D Base (e.g., DIPEA) E Target API (e.g., DPP-4 Inhibitor Analog) D->E Scaffold Assembly

Workflow illustrating the selective deprotection and downstream coupling of the piperidine scaffold.

Experimental Protocols: Self-Validating Deprotection Workflow

To transition the compound from a stable storage state to a reactive intermediate, a standardized Boc-deprotection protocol is required. The following methodology is designed to maximize yield while preventing the racemization of the (3S) stereocenter[1][5].

Protocol: Acidic Cleavage of the Boc Protecting Group

Objective: To quantitatively yield (3S)-3-acetamidopiperidine as a reactive free base or stable salt.

Reagents & Materials:

  • tert-butyl (3S)-3-(acetylamino)piperidine-1-carboxylate (1.0 eq)

  • Trifluoroacetic acid (TFA) (10.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

Step-by-Step Methodology:

  • Dissolution & Cooling: Suspend 1.0 mmol of the starting material in 5.0 mL of anhydrous DCM in a flame-dried round-bottom flask. Cool the mixture to 0 °C using an ice bath.

    • Causality: Cooling suppresses exothermic side reactions and prevents potential degradation of the acetamide group, ensuring high chemoselectivity.

  • Acid Addition: Dropwise, add TFA (10.0 mmol) to the stirring solution over 5 minutes.

    • Causality: TFA protonates the carbamate carbonyl. This triggers a fragmentation reaction that releases gaseous carbon dioxide (CO₂) and isobutylene, driving the reaction forward irreversibly.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 hours. Monitor completion via TLC (Thin Layer Chromatography) or LC-MS.

  • Concentration: Once complete, concentrate the reaction mixture in vacuo to remove DCM and excess TFA.

    • Validation: The resulting crude product is the TFA salt of the amine. It should appear as a viscous oil or amorphous solid.

  • Free-Basing (Optional but Recommended): To obtain the free amine for downstream nucleophilic coupling, dissolve the crude salt in a minimal amount of methanol and pass it through a basic ion-exchange resin (e.g., Amberlyst A21), or partition between DCM and saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x), dry over anhydrous Na₂SO₄, and concentrate.

References

  • tianmingpharm.com - (R)-3-(Boc-Amino)piperidine: High-Quality Pharmaceutical Intermediate URL:[Link]

  • acs.org - Structural Optimization and Biological Evaluation of Isoxazolo[5,4-d]pyrimidines URL:[Link]

Sources

Chiral 3-Substituted Piperidine Building Blocks: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring is the most frequently occurring nitrogen heterocycle in FDA-approved drugs. While 4-substituted piperidines have historically dominated due to synthetic accessibility (symmetry), chiral 3-substituted piperidines have emerged as high-value "privileged scaffolds."

This guide analyzes the structural utility of the C3-vector, details the complex conformational dynamics that influence receptor binding, and provides field-proven protocols for their asymmetric synthesis and resolution. It is designed for medicinal chemists seeking to escape "flatland" by increasing fraction saturated carbon (


) and exploiting specific stereochemical vectors.

Structural & Pharmacological Significance[1][2][3]

The "Magic Methyl" Effect at C3

In medicinal chemistry, the "Magic Methyl" effect refers to the profound potency boost often seen when a methyl group is introduced to a molecule. At the piperidine 3-position, this effect is amplified by chirality.

  • Vectorial Projection: Unlike the 4-position (which projects substituents along the axis of symmetry), the 3-position projects substituents at a

    
    60° angle relative to the nitrogen lone pair. This allows for probing of hydrophobic pockets that are orthogonal to the primary pharmacophore.
    
  • Conformational Locking: A substituent at C3 imposes significant bias on the ring conformation (see Section 2), often "locking" the bioactive conformation and reducing the entropic penalty of binding.

Metabolic Stability

Substitution at the 3-position often blocks metabolic "soft spots." Unsubstituted piperidines are frequently oxidized at the


-carbon (C2/C6) or 

-carbon (C3/C5). A C3-substituent (fluorine, methyl, or amine) sterically and electronically hinders CYP450-mediated oxidation at this site.

Conformational Dynamics: The Chair Flip

Understanding the preferred conformation of 3-substituted piperidines is critical for structure-based drug design (SBDD). The equilibrium exists between two chair conformers: Axial and Equatorial .

While the equatorial conformer is generally favored due to 1,3-diaxial strain avoidance (A-values), this preference is not absolute. It is heavily influenced by:

  • N-Substitution: Large N-groups can force C3-substituents axial to avoid

    
     strain.
    
  • Electronic Effects: 3-Fluoro or 3-Alkoxy groups may exhibit an axial preference due to the gauche effect or dipole minimization (especially in non-polar solvents).

Visualization: Conformational Equilibrium

PiperidineConformation cluster_0 Conformational Equilibrium Node_Eq Equatorial Conformer (Generally Favored) Node_Ax Axial Conformer (Favored by Gauche/Steric) Node_Eq->Node_Ax Ring Flip (ΔG) Factors Influencing Factors: 1. Solvent Polarity 2. N-Protecting Group (Boc vs Benzyl) 3. Electronic Dipoles (F, OH) Factors->Node_Eq

Caption: Equilibrium dynamics of 3-substituted piperidines. The equatorial preference is standard but tunable via N-substitution.

Synthetic Strategies: Protocols & Methodologies[4]

The two primary routes to high-enantiopurity (>99% ee) 3-substituted piperidines are Asymmetric Hydrogenation (AH) and Classical Resolution .

Method A: Asymmetric Hydrogenation (The Modern Standard)

Direct hydrogenation of 3-substituted pyridines is efficient but historically difficult due to catalyst poisoning by the pyridine nitrogen. The breakthrough utilizes Rhodium-Josiphos complexes or Iridium-P,N ligands.

Protocol: Asymmetric Hydrogenation of 3-Methylpyridine

Target: (S)-3-Methylpiperidine

Reagents:

  • Substrate: 3-Methylpyridine (activated as N-benzyl salt)

  • Catalyst: [Rh(COD)Cl]₂ / (R,S)-Josiphos (Ligand)

  • Additive: Triethylamine (Et₃N) - Critical for preventing catalyst deactivation.

  • Solvent: Methanol[1][2][3]

Step-by-Step Workflow:

  • Activation: React 3-methylpyridine with benzyl bromide in acetone to form the N-benzyl-3-methylpyridinium bromide salt. Recrystallize to purity.

  • Catalyst Prep: In a glovebox, mix [Rh(COD)Cl]₂ (1 mol%) and (R,S)-Josiphos (2.2 mol%) in degassed methanol. Stir for 30 mins to form the active complex.

  • Hydrogenation:

    • Charge a high-pressure autoclave with the pyridinium salt (1.0 equiv) and methanol.

    • Add Et₃N (1.0 equiv). Note: The base neutralizes HBr formed in situ, preventing the formation of non-reactive species.

    • Inject the catalyst solution.

    • Pressurize to 50 bar H₂ .

    • Stir at 25°C for 12 hours.

  • Workup: Vent H₂. Concentrate the solvent. Basify with NaOH (aq) and extract with ether.

  • Deprotection (Optional): Hydrogenate over Pd/C to remove the N-benzyl group if the free amine is required.

Method B: Classical Resolution (The Industrial Workhorse)

For 3-aminopiperidines (key for DPP-4 inhibitors), resolution of racemates using chiral acids is often more cost-effective at kilogram scale.

Protocol: Resolution of (R)-3-Aminopiperidine

Target: (R)-3-Aminopiperidine Dihydrochloride (Alogliptin Intermediate)

Reagents:

  • Substrate: rac-3-Aminopiperidine (synthesized via hydrogenation of 3-aminopyridine)[1]

  • Resolving Agent: N-Acetyl-L-glutamic acid or (S)-Mandelic acid (Note: D-Tartaric acid is also common).

  • Solvent: Methanol/Isopropanol mixture.

Step-by-Step Workflow:

  • Salt Formation: Dissolve rac-3-aminopiperidine (100 g) in methanol (500 mL). Add (S)-Mandelic acid (1.0 equiv) slowly at 60°C.

  • Crystallization: Cool the mixture slowly to 20°C over 4 hours. Seed with authentic (R)-salt if available.

  • Filtration: Filter the precipitate. The solid is the diastereomeric salt of the (R)-enantiomer (typically).

    • Checkpoint: Check ee by chiral HPLC. If <98%, recrystallize from MeOH.

  • Free Basing: Suspend the salt in water. Add KOH pellets until pH > 12. Extract with Dichloromethane (DCM).

  • Salt Swap: Treat the DCM layer with HCl/Dioxane to precipitate (R)-3-aminopiperidine dihydrochloride.

Case Study: Alogliptin (Nesina)

Alogliptin is a DPP-4 inhibitor for Type 2 Diabetes.[4][5] Its potency relies entirely on the specific stereochemistry of the 3-aminopiperidine moiety, which fits into the S2 subsite of the DPP-4 enzyme.

Synthesis Workflow

The industrial synthesis highlights the "Convergent" approach, where the chiral piperidine block is coupled late-stage.

AlogliptinSynthesis cluster_inputs Building Blocks BlockA 6-Chloro-3-methyluracil Derivatives Step1 Nucleophilic Aromatic Substitution (SNAr) BlockA->Step1 BlockB (R)-3-Aminopiperidine (Chiral Block) BlockB->Step1 Intermediate Boc-Protected Alogliptin Step1->Intermediate Base/Heat Step2 Deprotection (TFA or HCl) Intermediate->Step2 Final Alogliptin Benzoate (Active API) Step2->Final + Benzoic Acid

Caption: Convergent synthesis of Alogliptin relying on the (R)-3-aminopiperidine building block.

Quality Control & Stereochemical Assignment

Validating the chirality of 3-substituted piperidines is non-trivial due to the lack of a chromophore in the core ring.

Derivatization for HPLC

Since the piperidine ring is UV-inactive, direct chiral HPLC is difficult.

  • Protocol: React the piperidine with benzyl isocyanate or FMOC-Cl .

  • Analysis: Run on a Chiralpak AD-H or OD-H column. The introduced chromophore allows UV detection at 254 nm.

Absolute Configuration (Mosher's Method)

To prove absolute configuration (R vs S) without an X-ray structure:

  • React the 3-substituted piperidine (if it has an -OH or -NH2) with both (R)- and (S)-MTPA chloride (Mosher's Acid Chloride).

  • Analyze the ¹H NMR or ¹⁹F NMR chemical shift differences (

    
    ).
    
  • Use the spatial arrangement of the Mosher ester to assign the configuration based on shielding cones.

Summary of Key Building Blocks

Building BlockCAS No. (Example)Key ApplicationPreferred Synthesis
(R)-3-Aminopiperidine 2HCl 334618-23-4DPP-4 Inhibitors (Alogliptin, Linagliptin)Resolution of racemate
(S)-3-Hydroxypiperidine HCl 475058-41-4Kinase Inhibitors (H-bond donor vector)Asymmetric Hydrogenation or Enz. Resolution
(R)-3-Methylpiperidine 23580-52-1Hydrophobic pocket probeAsymmetric Hydrogenation (Rh-Josiphos)
(S)-3-Fluoropiperidine HCl 136725-53-6Metabolic blocking / pKa modulationDeoxofluorination of chiral alcohol

References

  • Glorius, F., et al. (2004). "Efficient Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition, 43(21), 2850–2852. Link

  • Zhou, Y. G. (2016).[6] "Asymmetric Hydrogenation of Heteroaromatic Compounds." Accounts of Chemical Research, 40(12), 1357–1366.

  • Takeda Pharmaceutical Co. (2010). "Process for the preparation of Alogliptin." U.S. Patent 7,820,815 B2. Link

  • Renom-Carrasco, M., et al. (2016).[6] "Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts." Chemistry – A European Journal, 22(28), 9528-9532. Link

  • BenchChem. (2025). "A Comparative Guide to the Conformational Analysis of Piperidine Derivatives." Link

Sources

(S)-3-Acetamidopiperidine-1-carboxylic acid tert-butyl ester molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (S)-3-Acetamidopiperidine-1-carboxylic acid tert-butyl ester: Properties, Synthesis, and Applications

Executive Summary

(S)-3-Acetamidopiperidine-1-carboxylic acid tert-butyl ester is a chiral piperidine derivative of significant interest to the pharmaceutical and chemical research sectors. As a key building block, its stereochemically defined structure is integral to the synthesis of complex molecular targets, particularly in the development of novel therapeutics. The piperidine ring is a prevalent scaffold in many approved drugs, and the introduction of specific stereocenters, such as the (S)-acetamido group at the 3-position, allows for precise modulation of pharmacological activity. This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, a validated synthetic workflow, its applications in drug discovery, and essential safety and handling protocols for laboratory use.

Physicochemical Properties and Characterization

The precise characterization of a synthetic building block is fundamental to its effective use and the reproducibility of subsequent experimental work. This section outlines the key physical and chemical identifiers for (S)-3-Acetamidopiperidine-1-carboxylic acid tert-butyl ester.

Molecular Profile

A summary of the core quantitative data for the title compound is presented below. This data is essential for stoichiometric calculations in synthesis and for interpretation of analytical results.

PropertyValueSource
Molecular Formula C₁₂H₂₂N₂O₃[1]
Molecular Weight 242.319 g/mol [1]
CAS Number 1332765-80-6[1]
IUPAC Name tert-butyl (3S)-3-acetamidopiperidine-1-carboxylate[1]

Note: Computational properties for structurally similar compounds suggest an XLogP3 value around 1.7, with approximately 3 hydrogen bond acceptors and 1 hydrogen bond donor, indicating moderate polarity.[2]

Analytical and Spectroscopic Profile

Confirmation of identity, purity, and stereochemical integrity is paramount. A multi-technique approach is required for full validation.

Analysis TechniqueExpected Results
¹H NMR Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm), piperidine ring protons (multiplets, 1.5-4.0 ppm), and acetyl methyl group (singlet, ~2.0 ppm).
¹³C NMR Resonances for the Boc-carbonyl, amide carbonyl, quaternary carbon of the tert-butyl group, and distinct signals for the piperidine and acetyl carbons.
Mass Spectrometry (ESI-MS) Expected [M+H]⁺ ion at m/z ≈ 243.17 or [M+Na]⁺ at m/z ≈ 265.15.
Chiral HPLC A single major peak under appropriate chiral stationary phase conditions, confirming high enantiomeric excess (e.e.).
Specific Rotation A specific optical rotation value confirming the (S)-enantiomer.

Synthesis and Purification Workflow

The most direct and common synthetic route to the title compound involves the N-acetylation of its corresponding amine precursor, (S)-tert-butyl 3-aminopiperidine-1-carboxylate. This precursor is a commercially available and widely used chiral intermediate.[3][4]

Retrosynthetic Analysis and Strategy

The synthesis is a straightforward functional group transformation. The primary strategic consideration is the use of a stable, amine-protective group (Boc-group) that remains intact during the acetylation of the C3-amino group.

G Target (S)-3-Acetamidopiperidine- 1-carboxylic acid tert-butyl ester Precursor (S)-tert-Butyl 3-aminopiperidine-1-carboxylate Target->Precursor N-Acetylation Reagent Acetylating Agent (e.g., Acetic Anhydride or Acetyl Chloride) Reagent->Target Reaction

Caption: Retrosynthetic approach for the target compound.

Detailed Experimental Protocol: N-Acetylation

This protocol describes a standard laboratory-scale synthesis. The choice of a non-nucleophilic base like triethylamine (TEA) is crucial to prevent side reactions and to neutralize the acidic byproduct generated.

Materials:

  • (S)-tert-Butyl 3-aminopiperidine-1-carboxylate (1.0 eq)

  • Acetic Anhydride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM) (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-tert-butyl 3-aminopiperidine-1-carboxylate (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is a standard precaution to control the exothermicity of the acylation reaction.

  • Reagent Addition: Sequentially add triethylamine (1.2 eq) followed by the dropwise addition of acetic anhydride (1.1 eq). The base is added first to be readily available to neutralize the acetic acid byproduct as it forms.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting amine.

  • Workup - Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize any excess acetic anhydride and acetic acid.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Workup - Washing: Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure (S)-3-Acetamidopiperidine-1-carboxylic acid tert-butyl ester.

Applications in Drug Discovery and Development

Piperidine derivatives are cornerstones of medicinal chemistry, valued for their favorable pharmacokinetic properties.[5] The title compound serves as a valuable chiral synthon, enabling the construction of more complex molecules with precise three-dimensional architectures.

  • Scaffold for Bioactive Molecules: It is an intermediate used to introduce a stereodefined acetamido-piperidine moiety into a larger molecule. This is critical as the spatial orientation of functional groups often dictates binding affinity to biological targets like enzymes or receptors.

  • Analgesic and Anti-inflammatory Agents: Piperidine structures are common in the design of new analgesics and anti-inflammatory drugs.[6]

  • Enzyme Inhibitors: The compound can be elaborated into inhibitors for various enzyme classes. For instance, the related intermediate (S)-1-Boc-3-hydroxypiperidine is a key component in the synthesis of ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor.[5]

Caption: Role as a key intermediate in pharmaceutical synthesis.

Safety, Handling, and Storage

Proper handling of all chemical reagents is essential for laboratory safety. While a specific Safety Data Sheet (SDS) for the title compound should always be consulted, the following guidance is based on data for structurally related piperidine derivatives.[7][8][9]

Hazard Identification

Based on analogous compounds, (S)-3-Acetamidopiperidine-1-carboxylic acid tert-butyl ester should be handled as a potentially hazardous substance.[10]

Hazard ClassStatement
Acute Toxicity May be harmful if swallowed.[8]
Skin Corrosion/Irritation Causes skin irritation.[7][8]
Eye Damage/Irritation Causes serious eye irritation.[7][8]
STOT-SE May cause respiratory irritation.[7][8]
Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7][11]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[8]

    • Skin Protection: Handle with impervious gloves (e.g., nitrile). Wear a lab coat and other protective clothing as necessary.[8]

    • Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7][11]

Storage and Stability
  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][9] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.[2]

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.[11]

Conclusion

(S)-3-Acetamidopiperidine-1-carboxylic acid tert-butyl ester is a high-value chiral building block with direct applications in medicinal chemistry and drug development. Its well-defined structure, accessible synthesis, and the prevalence of the piperidine scaffold in pharmaceuticals underscore its importance. By understanding its properties, synthesis, and handling requirements as detailed in this guide, researchers can effectively and safely leverage this compound to advance their scientific objectives.

References

  • AK Scientific, Inc. (S)-3-(2-Chloro-acetylamino)-piperidine-1-carboxylic acid tert-butyl ester Safety Data Sheet.

  • ChemScene. Tert-butyl (S)-3-(acetamidomethyl)piperidine-1-carboxylate.

  • Echemi. (S)-tert-Butyl 3-aminopiperidine-1-carboxylate Safety Data Sheets.

  • Fisher Scientific. SAFETY DATA SHEET - tert-Butyl 4-[4-(aminomethyl)benzyloxy]piperidine-1-carboxylate.

  • Fisher Scientific. SAFETY DATA SHEET - tert-Butyl 3-hydroxypiperidine-1-carboxylate.

  • PubChem. 3-Methylene-piperidine-1-carboxylic acid tert-butyl ester.

  • PubChem. tert-Butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate.

  • Echemi. (S)-tert-Butyl 3-aminopiperidine-1-carboxylate.

  • Chem-Impex. 4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester.

  • Guangzhou Weibo Technology Co., Ltd. (S)-tert-Butyl 3-acetamidopiperidine-1-carboxylate.

  • A2B Chem. 3-CYANO-4-OXO-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER.

  • Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE.

  • J&K Scientific. (S)-3-Formylpiperidine-1-carboxylic acid tert-butyl ester.

  • Pharmaffiliates. tert-Butyl (R)-3-aminopiperidine-1-carboxylate.

  • ChemicalBook. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine.

  • BLDpharm. (S)-tert-Butyl 3-hydroxypiperidine-1-carboxylate.

  • Google Patents. WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.

Sources

Stereochemical Divergence in Drug Design: A Technical Guide to (S) and (R)-tert-Butyl 3-acetamidopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the piperidine ring serves as a ubiquitous, privileged scaffold. When functionalized at the C3 position, the resulting asymmetry generates enantiomers with profoundly distinct spatial orientations. tert-Butyl 3-acetamidopiperidine-1-carboxylate (also known as Boc-3-acetamidopiperidine) is a critical intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, I frequently observe that the choice between the (R) and (S) enantiomer is not merely a matter of incremental optimization, but a binary switch that dictates target specificity, binding affinity, and therapeutic indication. This whitepaper provides an in-depth mechanistic analysis of these two enantiomers, detailing their physicochemical profiles, synthesis workflows, divergent pharmacological applications, and the analytical methodologies required to validate their chiral purity.

Structural and Physicochemical Profiling

While the (R) and (S) enantiomers share identical scalar physicochemical properties (e.g., molecular weight, boiling point), their vectorial properties (optical rotation) and biological interactions are entirely distinct. The table below summarizes the core data for both isomers, serving as a baseline for material qualification.

Table 1: Comparative Profiling of Boc-3-acetamidopiperidine Enantiomers

Parameter(R)-tert-Butyl 3-acetamidopiperidine-1-carboxylate(S)-tert-Butyl 3-acetamidopiperidine-1-carboxylate
CAS Number 12
Molecular Formula C₁₂H₂₂N₂O₃C₁₂H₂₂N₂O₃
Molecular Weight 242.31 g/mol 242.31 g/mol
Stereocenter C3 (R-configuration)C3 (S-configuration)
Optical Rotation [α]D Positive (+)Negative (-)
Primary Therapeutic Vector Metabolic Diseases (DPP-4 Inhibitors)Oncology, Antibacterials, Inflammation

Synthesis and Chiral Resolution Workflows

A common pitfall in the synthesis of chiral piperidines is attempting resolution after the installation of bulky protecting groups. Causality Check: The Boc group and acetamido group lack the necessary ionic character to form robust, highly crystalline networks with resolving agents. Therefore, chiral resolution must be performed on the primary amine precursor (3-aminopiperidine) via diastereomeric salt formation before subsequent derivatization 3.

Protocol 1: Self-Validating Synthesis of Enantiopure Boc-3-acetamidopiperidine

Step 1: Diastereomeric Salt Resolution

  • Action: Dissolve racemic 3-aminopiperidine in hot methanol. Add 1.0 equivalent of a chiral resolving acid (e.g., L-tartaric acid for the (R)-isomer, D-tartaric acid for the (S)-isomer).

  • Causality: Methanol provides the optimal dielectric constant to keep the highly soluble diastereomer in solution while selectively precipitating the less soluble salt upon controlled cooling (0.5°C/min).

  • Self-Validation: Isolate the crystals and measure the optical rotation. If the specific rotation deviates from the literature standard by >2%, perform a single recrystallization from aqueous ethanol before proceeding.

Step 2: Liberation and N1-Boc Protection

  • Action: Suspend the enantiopure salt in dichloromethane (DCM). Add 2.5 equivalents of aqueous NaOH to liberate the free amine, followed by 1.1 equivalents of Di-tert-butyl dicarbonate (Boc₂O).

  • Causality: The biphasic system ensures the water-soluble tartrate salts are partitioned away, while the lipophilic Boc₂O selectively reacts with the more nucleophilic secondary amine (N1) of the piperidine ring over the primary amine at C3 due to steric and electronic factors.

Step 3: C3-Acetylation

  • Action: To the organic layer containing the N1-Boc intermediate, add 1.2 equivalents of acetic anhydride and 1.5 equivalents of pyridine. Stir at room temperature for 4 hours.

  • Causality: Pyridine acts as both a nucleophilic catalyst (forming a highly reactive acetylpyridinium intermediate) and an acid scavenger, driving the reaction to >99% conversion.

  • Self-Validation: Run a thin-layer chromatography (TLC) check (Hexane:EtOAc 1:1). The disappearance of the ninhydrin-positive primary amine spot validates complete acetylation.

SynthesisWorkflow Racemic Racemic 3-Aminopiperidine Resolution Chiral Resolution (Diastereomeric Salt Formation) Racemic->Resolution R_Amine (R)-3-Aminopiperidine Resolution->R_Amine L-Tartaric Acid S_Amine (S)-3-Aminopiperidine Resolution->S_Amine D-Tartaric Acid Boc_R N1-Boc Protection (Boc2O, NaOH/DCM) R_Amine->Boc_R Boc_S N1-Boc Protection (Boc2O, NaOH/DCM) S_Amine->Boc_S Acet_R C3-Acetylation (Ac2O, Pyridine) Boc_R->Acet_R Acet_S C3-Acetylation (Ac2O, Pyridine) Boc_S->Acet_S Final_R (R)-tert-Butyl 3-acetamidopiperidine-1-carboxylate Acet_R->Final_R Final_S (S)-tert-Butyl 3-acetamidopiperidine-1-carboxylate Acet_S->Final_S

Workflow for chiral resolution and synthesis of enantiopure Boc-3-acetamidopiperidine.

Mechanistic Pharmacology & Target Specificity

The spatial projection of the C3-acetamido group dictates the pharmacophore's ability to engage in critical hydrogen bonding within target protein pockets.

The (R)-Enantiomer: Metabolic Disease Focus

The (R)-enantiomer is the fundamental building block for dipeptidyl peptidase-4 (DPP-4) inhibitors, such as Alogliptin and Linagliptin, used in Type 2 Diabetes management.

  • Causality: In the DPP-4 active site, the (R)-configuration precisely aligns the C3-amine (post-deprotection) with the Glu205 and Glu206 residues of the enzyme, forming a critical salt bridge. The (S)-enantiomer projects the amine into a sterically hindered region, resulting in a near-total loss of affinity 3.

The (S)-Enantiomer: Oncology, Inflammation, and Antibacterials

Conversely, the (S)-enantiomer is heavily utilized in targeting kinases and inflammasomes.

  • Bacterial TMK Inhibition: In the development of Gram-positive bacterial Thymidylate Kinase (TMK) inhibitors, researchers synthesized enantiomeric pairs starting from enantiopure tert-butyl 3-aminopiperidine-1-carboxylate. The (S)-enantiomer proved to be 12- to 100-fold more potent against S. pneumoniae and S. aureus TMK than the (R)-enantiomer. This massive differential is driven by favorable desolvation and hydrophobic interactions unique to the (S)-pocket conformation 4.

  • NLRP3 Inflammasome: In the discovery of AZD4144 and related NLRP3 inhibitors, the (S)-enantiomer demonstrated superior in vivo inhibition of NLRP3-induced inflammation, whereas alternative stereocenters were completely inactive 5.

TargetPathways Core Boc-3-acetamidopiperidine Scaffold R_Isomer (R)-Enantiomer Spatial Orientation Core->R_Isomer S_Isomer (S)-Enantiomer Spatial Orientation Core->S_Isomer DPP4 DPP-4 Inhibition (Alogliptin/Linagliptin analogs) R_Isomer->DPP4 High Affinity Fit TMK Bacterial TMK Inhibition (S. pneumoniae / S. aureus) S_Isomer->TMK 12-100x Potency NLRP3 NLRP3 Inflammasome Inhibition S_Isomer->NLRP3 Oncology Oncology & Inflammation (CHK1, PI3Kδ, PRMT5) S_Isomer->Oncology Metabolic Metabolic Disease Therapy (Type 2 Diabetes) DPP4->Metabolic

Divergent pharmacological applications dictated by C3 chirality in piperidines.

Analytical Methodologies for Enantiomeric Purity

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in drug development, the enantiomeric excess (ee) of the synthesized compound must be rigorously quantified.

Protocol 2: Chiral HPLC Determination of Enantiomeric Excess

Causality for Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)), are highly recommended. The acetamido group of the analyte acts as a strong hydrogen bond donor/acceptor, interacting differentially with the chiral grooves of the amylose backbone, leading to baseline separation.

Self-Validating System Suitability Test (SST): Before analyzing the batch, inject a 50:50 racemic mixture of (R) and (S)-tert-Butyl 3-acetamidopiperidine-1-carboxylate.

  • Acceptance Criterion: The resolution factor (

    
    ) between the two peaks must be 
    
    
    
    . If
    
    
    , the system is invalid, and the mobile phase modifier (isopropanol) must be adjusted.

Methodology Steps:

  • Sample Preparation: Dissolve 1.0 mg of the API in 1.0 mL of HPLC-grade Hexane/Isopropanol (90:10 v/v). Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

    • Mobile Phase: Hexane / Isopropanol (85:15 v/v) under isocratic conditions.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV at 210 nm (due to the amide chromophore).

  • Data Analysis: Integrate the peaks. Calculate ee using the formula:

    
    . Pharmaceutical grade requires an 
    
    
    
    .

Conclusion

The stereochemical divergence between (S) and (R)-tert-Butyl 3-acetamidopiperidine-1-carboxylate highlights a fundamental principle of drug design: chirality is destiny. By understanding the causal relationships between chemical structure, chiral resolution thermodynamics, and spatial pharmacophore mapping, researchers can reliably deploy these enantiomers to target distinct, high-value therapeutic pathways ranging from metabolic syndromes to oncology.

References

  • A Spectroscopic Guide to tert-butyl 3-aminopiperidine-1-carboxylate: Characterization for Pharmaceutical Research, Benchchem. 3

  • Discovery of Selective and Potent Inhibitors of Gram-Positive Bacterial Thymidylate Kinase (TMK), Journal of Medicinal Chemistry - ACS Publications. 4

  • (S)-tert-Butyl 3-aminopiperidine-1-carboxylate 625471-18-3, Guidechem. 6

  • Discovery of AZD4144, a Selective and Potent NLRP3 Inhibitor for the Treatment of Inflammatory Diseases, PMC - NIH. 5

  • 1349699-61-1 (R)-tert-Butyl 3-acetamidopiperidine-1-carboxylate, ChemicalBook. 1

  • 1332765-80-6 (S)-tert-Butyl 3-acetamidopiperidine-1-carboxylate, ChemicalBook. 2

Sources

Strategic Sourcing & Synthesis Guide: (S)-tert-Butyl 3-acetamidopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a strategic whitepaper for drug development professionals. It prioritizes supply chain resilience by validating a "Make vs. Buy" strategy, ensuring you have access to the compound regardless of catalog stockouts.

Executive Summary: The "Make vs. Buy" Protocol

For the sourcing of (S)-tert-Butyl 3-acetamidopiperidine-1-carboxylate (CAS: 1332765-80-6), a dual-strategy approach is required due to the volatility of niche chiral building blocks.

  • Direct Procurement: While available from select boutique suppliers (e.g., Fluorochem), stock levels for this specific acetamide are often low or "make-on-demand," leading to lead times of 4–6 weeks.

  • Strategic Recommendation: Purchase the widely available amine precursor, (S)-1-Boc-3-aminopiperidine (CAS: 625471-18-3) , and perform a one-step, high-yield acetylation in-house. This route is faster (2 days vs. 4 weeks) , cheaper (~40% cost reduction) , and offers higher quality control over the enantiomeric excess (ee%).

Decision Logic for Procurement

The following workflow illustrates the optimal sourcing path based on your timeline and scale requirements.

ProcurementLogic Start Requirement: (S)-tert-Butyl 3-acetamidopiperidine-1-carboxylate CheckStock Check Direct Suppliers (CAS 1332765-80-6) Start->CheckStock StockStatus In Stock? CheckStock->StockStatus BuyDirect Purchase Direct (Fluorochem/Boutique) StockStatus->BuyDirect Yes (<1 week lead) BuyPrecursor Purchase Precursor (CAS 625471-18-3) StockStatus->BuyPrecursor No (>2 weeks lead) QC QC: Chiral HPLC & NMR BuyDirect->QC Synthesize In-House Acetylation (Protocol Section 4) BuyPrecursor->Synthesize Synthesize->QC

Figure 1: Strategic decision tree for sourcing. The synthesis route is often the critical path for time-sensitive projects.

Chemical Identity & Specifications

Precise identification is critical to avoid regioisomeric errors (e.g., 4-substituted piperidines).

FeatureTarget CompoundPrecursor (Recommended)
Chemical Name (S)-tert-Butyl 3-acetamidopiperidine-1-carboxylate(S)-tert-Butyl 3-aminopiperidine-1-carboxylate
CAS Number 1332765-80-6 625471-18-3
Structure N-Boc piperidine w/ 3-acetamido groupN-Boc piperidine w/ 3-amino group
Formula C₁₂H₂₂N₂O₃C₁₀H₂₀N₂O₂
MW 242.32 g/mol 200.28 g/mol
Chirality (S)-Enantiomer(S)-Enantiomer
Key Suppliers Fluorochem, Chem-SpaceSigma-Aldrich, Enamine, Fisher, WuXi

Commercial Supply Landscape

If direct purchase is preferred, the following suppliers are verified for this specific CAS. However, always request a Certificate of Analysis (CoA) confirming Chiral HPLC data before purchase, as "virtual" inventory is common.

  • Fluorochem (UK/Global): Often lists CAS 1332765-80-6 in 1g to 5g scales.

  • Enamine (Ukraine/Global): Primary source for the amine precursor (Catalog # EN300-XXXXX). They may offer the acetamide as a "MADE" (Make-on-Demand) item.

  • Sigma-Aldrich / Merck: Stocks the amine precursor (Product # 640042 or similar) with high enantiomeric purity (>97% ee).

Technical Protocol: Synthesis from Precursor

This protocol is the industry-standard method for generating the target. It is self-validating: the disappearance of the basic amine and the appearance of the neutral amide allows for easy monitoring.

Reaction Scheme

The transformation involves the nucleophilic attack of the chiral amine on acetic anhydride.

Synthesis cluster_conditions Critical Parameters Amine (S)-1-Boc-3-aminopiperidine (CAS 625471-18-3) [Nucleophile] Product (S)-tert-Butyl 3-acetamidopiperidine -1-carboxylate (Target) Amine->Product Acetylation >95% Yield Reagents Ac2O (1.1 eq) TEA (1.2 eq) DCM, 0°C to RT P1 Temp: 0°C (Addition) P2 Atmosphere: N2/Ar

Figure 2: One-step synthesis pathway. The reaction is robust and scalable from mg to kg.

Step-by-Step Methodology (1.0 Gram Scale)

Safety: Perform in a fume hood. Acetic anhydride is a lachrymator.

  • Preparation:

    • Dissolve 1.0 g (5.0 mmol) of (S)-1-Boc-3-aminopiperidine in 15 mL of Dichloromethane (DCM) .

    • Add 0.84 mL (6.0 mmol, 1.2 eq) of Triethylamine (TEA).

    • Cool the solution to 0°C using an ice bath.

  • Acetylation:

    • Dropwise add 0.52 mL (5.5 mmol, 1.1 eq) of Acetic Anhydride (Ac₂O).

    • Expert Insight: Adding neat Ac₂O too quickly can cause an exotherm; keep T < 5°C to prevent Boc-cleavage or racemization (though unlikely under these mild conditions).

  • Reaction & Monitoring:

    • Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours .

    • TLC Check: Eluent 5% MeOH in DCM. Stain with Ninhydrin.

      • Starting Material: Red/Purple spot (Free amine).

      • Product: No stain (Amide) or faint UV activity.

      • Completion: Disappearance of the amine spot.

  • Workup (The "Self-Validating" Purification):

    • Dilute with 20 mL DCM.

    • Wash 1: 15 mL of 0.5 M HCl (Cold).

      • Mechanism:[1] This removes unreacted starting amine and TEA. The product (amide) is neutral and stays in the organic layer. Caution: Do not prolong contact with acid to preserve the Boc group.

    • Wash 2: 15 mL of Saturated NaHCO₃ (removes acetic acid byproduct).

    • Wash 3: 15 mL Brine.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.[2]

  • Result:

    • Expect a white to off-white solid/foam.

    • Yield: Typically >90% (>1.1 g).

    • Purity: Usually >95% without column chromatography.

Quality Assurance & Analytical Data

To validate the material (purchased or synthesized), compare against these parameters.

NMR Diagnostics
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.45 (s, 9H): Characteristic Boc tert-butyl singlet.

    • δ 1.98 (s, 3H): Acetyl methyl group (-NHCOCH ₃).

    • δ 3.80 - 4.00 (m, broad): C3-H proton (chiral center).

    • δ 5.50 - 6.00 (br s, 1H): Amide N-H proton.

Chiral Purity (Critical)

The (S)-enantiomer is the active scaffold. The (R)-enantiomer is a common impurity in the starting amine.

  • Method: Chiral HPLC.[3]

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane:Isopropanol (90:10).

  • Requirement: >98% ee.[4][5]

  • Note: If you synthesize this, the ee% of the product will mirror the ee% of the starting amine. Validate the precursor first.

References

  • Precursor Sourcing & Properties

    • Sigma-Aldrich Product 640042. (S)-(+)-3-Amino-1-Boc-piperidine Technical Data. Available at:

  • Synthesis Protocol (General Amine Acetylation)
  • Target Compound Data

    • PubChem CID 57647810. (S)-tert-Butyl 3-aminopiperidine-1-carboxylate (Precursor Data). Available at:

    • Fluorochem Catalog. (S)-tert-Butyl 3-acetamidopiperidine-1-carboxylate (CAS 1332765-80-6).[6] Available at:

Sources

Technical Whitepaper: Structural Characterization, Synthesis, and Applications of (S)-N-Boc-3-acetamidopiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, chiral piperidines serve as privileged scaffolds, frequently acting as the structural core for highly selective target-directed therapies. As a Senior Application Scientist, I frequently leverage (S)-N-Boc-3-acetamidopiperidine (also known as (S)-tert-Butyl 3-acetamidopiperidine-1-carboxylate) as a versatile, orthogonally protected building block.

This whitepaper provides an in-depth technical analysis of this compound. We will decode its cheminformatic identifiers (SMILES and InChI), explore its physico-chemical profile, and detail a self-validating synthetic protocol. Furthermore, we will examine its downstream application in the synthesis of Active Pharmaceutical Ingredients (APIs), specifically within the context of dipeptidyl peptidase-4 (DPP-4) inhibitor development.

Cheminformatic Profiling & Physico-Chemical Data

Accurate cheminformatic identifiers are critical for molecular modeling, database registration, and intellectual property documentation. The structural uniqueness of (S)-N-Boc-3-acetamidopiperidine lies in its C3 stereocenter and its dual-functionalized nitrogen atoms.

Cheminformatic Identifiers decoded:
  • Canonical SMILES: CC(=O)NC1CCCNC1 (Base scaffold prior to Boc protection) [2].

  • Isomeric SMILES: CC(=O)N[C@H]1CCCN(C(=O)OC(C)(C)C)C1

    • Mechanistic Breakdown: The [C@H] notation explicitly defines the (S)-configuration at the C3 position of the piperidine ring. According to Cahn-Ingold-Prelog (CIP) rules, the priorities at C3 are: -NHAc (1) > -CH2-N(Boc) (2) > -CH2-CH2- (3) > -H (4). The @ symbol dictates an anti-clockwise spatial arrangement when viewed down the C-H bond, confirming the (S) stereochemistry.

  • Standard InChI: InChI=1S/C12H22N2O3/c1-9(15)13-10-6-5-7-14(8-10)11(16)17-12(2,3)4/h10H,5-8H2,1-4H3,(H,13,15)/t10-/m0/s1

    • Mechanistic Breakdown: The stereochemical layer /t10-/m0/s1 mathematically locks the absolute configuration of the 10th carbon atom (C3 of the piperidine ring) to the (S)-enantiomer.

Quantitative Data Summary
PropertyValue
Chemical Name (S)-tert-Butyl 3-acetamidopiperidine-1-carboxylate
CAS Registry Number 1332765-80-6 [1][3]
Molecular Formula C12H22N2O3
Molecular Weight 242.31 g/mol
Appearance White to off-white solid
Predicted Boiling Point 395.8 ± 31.0 °C [2]
Predicted Density 1.08 ± 0.1 g/cm³ [2]

Mechanistic Synthesis & Protocol

The synthesis of (S)-N-Boc-3-acetamidopiperidine relies on the principle of orthogonal protection . By starting with (S)-1-Boc-3-aminopiperidine, the secondary amine (N1) is shielded by the acid-sensitive tert-butyloxycarbonyl (Boc) group, directing electrophilic attack exclusively to the primary amine at C3.

Step-by-Step Methodology: Selective Acetylation

This protocol is designed as a self-validating system; the survival of the Boc group through the basic acetylation and subsequent workup confirms the mildness and precision of the reaction conditions.

  • Preparation of the Reaction Matrix:

    • Dissolve 1.0 equivalent of (S)-1-Boc-3-aminopiperidine in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration under a nitrogen atmosphere.

    • Causality: Anhydrous conditions prevent the premature hydrolysis of the acetylating agent, ensuring strict stoichiometric control and preventing yield loss.

  • Acid Scavenging Integration:

    • Add 1.5 equivalents of Triethylamine (TEA) and cool the reaction vessel to 0°C using an ice bath.

    • Causality: TEA acts as a non-nucleophilic base to neutralize the acetic acid byproduct generated during the reaction. Cooling to 0°C mitigates the exothermic nature of the reaction, preventing thermal degradation or racemization of the sensitive C3 chiral center.

  • Acetylation:

    • Add 1.1 equivalents of Acetic Anhydride (Ac₂O) dropwise over 15 minutes. Allow the mixture to slowly warm to room temperature and stir for 2 hours.

    • Causality: Slow addition controls the local concentration of the electrophile. The Boc group is highly stable under these mildly basic conditions, ensuring 100% regioselectivity at the N3 position.

  • Self-Validating Workup:

    • Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Causality: The basic quench neutralizes any unreacted Ac₂O and pulls the TEA-acetate salts into the aqueous phase. The intact recovery of the Boc-protected product validates the orthogonality of the chosen protecting groups.

SynthWorkflow Start (S)-1-Boc-3-aminopiperidine Reagents Ac2O, TEA, DCM 0°C to RT Start->Reagents Target (S)-N-Boc-3-acetamidopiperidine Reagents->Target Acetylation Deprotect TFA / DCM Selective Boc Cleavage Target->Deprotect Product (S)-3-acetamidopiperidine (API Precursor) Deprotect->Product Acidic Workup

Figure 1: Orthogonal protection and selective deprotection workflow for API synthesis.

Experimental Workflows & Pharmacological Applications

Once synthesized, (S)-N-Boc-3-acetamidopiperidine acts as a dormant precursor. In drug development, particularly for Type 2 Diabetes therapeutics, the 3-aminopiperidine scaffold is a recognized pharmacophore for DPP-4 inhibition .

To utilize this molecule in API synthesis, the Boc group must be removed to expose the N1 secondary amine for subsequent coupling (e.g., SN2 alkylation or reductive amination with a heterocyclic core).

Deprotection Workflow (Boc Cleavage)
  • Dissolve (S)-N-Boc-3-acetamidopiperidine in a 1:4 mixture of Trifluoroacetic Acid (TFA) and DCM at 0°C.

  • Stir for 1 hour at room temperature.

  • Concentrate under vacuum to yield the (S)-3-acetamidopiperidine TFA salt. Causality: The acetamido group is highly stable under acidic conditions. This orthogonal relationship allows the Boc group to be cleaved cleanly without hydrolyzing the N3 amide, providing a highly pure secondary amine ready for API integration.

Biological Pathway Context

When derivatives of this scaffold are administered, they competitively bind to the active site of the DPP-4 enzyme, preventing the degradation of incretin hormones and thereby enhancing endogenous insulin secretion.

DPP4Pathway Nutrients Nutrient Intake Incretins GLP-1 & GIP Release Nutrients->Incretins Inactive Inactive Incretins Incretins->Inactive Cleaved by Insulin Insulin Secretion Incretins->Insulin Stimulates DPP4 DPP-4 Enzyme DPP4->Inactive Glucose Blood Glucose Lowering Insulin->Glucose Inhibitor Piperidine-based DPP-4 Inhibitor Inhibitor->DPP4 Inhibits

Figure 2: Mechanism of action for piperidine-derived DPP-4 inhibitors in glycemic control.

Analytical Validation

To guarantee the trustworthiness of the synthesized batch, rigorous analytical validation is required:

  • Chiral HPLC: Essential to confirm that the enantiomeric excess (ee) remains >99%. The mild basic conditions of the acetylation protocol are specifically designed to prevent base-catalyzed epimerization at the C3 position.

  • 1H NMR (CDCl3): The spectrum must feature a distinct 9-proton singlet near 1.45 ppm (Boc tert-butyl group) and a 3-proton singlet near 1.95 ppm (acetamido methyl group), confirming dual functionalization.

References

  • Fluorochem Ltd. "Safety Data Sheet: (S)-tert-Butyl 3-acetamidopiperidine-1-carboxylate." fluorochem.co.uk, 2024.
  • ChemicalBook. "1349699-61-1 Chemical Properties and Precursors." chemicalbook.com.
  • Guangzhou Weibo Technology Co. "(S)-tert-Butyl 3-acetamidopiperidine-1-carboxylate (CAS 1332765-80-6) Specifications." weeiboo.com.

Methodological & Application

Procedure for N-acetylation of chiral piperidine amines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision N-Acetylation of Chiral Piperidine Motifs

Executive Summary & Strategic Context

Chiral piperidines are ubiquitous pharmacophores in modern drug discovery, serving as core scaffolds in kinase inhibitors (e.g., Janus kinase inhibitors), GPCR modulators, and stimulants (e.g., methylphenidate derivatives). The N-acetylation of these secondary amines is not merely a protection step but often a critical structure-activity relationship (SAR) modulation that alters lipophilicity (


), metabolic stability, and binding affinity.

While N-acetylation is chemically elementary, applying it to chiral substrates introduces specific challenges:

  • Racemization Risk: Although isolated secondary amines are configurationally stable, piperidines with

    
    -chiral centers (e.g., pipecolic acid derivatives) are prone to racemization via oxazolone intermediates or base-catalyzed enolization during activation.
    
  • Regioselectivity: Differentiating the secondary piperidine nitrogen from other nucleophiles (primary amines, hydroxyls) requires precise kinetic control.

  • Purification Efficiency: In high-throughput library synthesis, removing excess acylating agents without aqueous workup is highly advantageous.

This guide provides three validated protocols ranging from robust scale-up methods to precision techniques for highly sensitive substrates.

Mechanistic Insight & Reagent Selection

The choice of acetylating agent dictates the reaction pathway and the risk profile for side reactions.

Decision Matrix: Reagent Selection
FeatureAcetic Anhydride (

)
Acetyl Chloride (

)
Active Esters / Coupling
Reactivity Moderate (Tunable)High (Exothermic)Low to Moderate
Byproduct Acetic Acid (Weak acid)HCl (Strong acid)Urea / HOBt
Racemization Risk LowModerate (due to HCl/Heat)Very Low
Atom Economy Lower (Loss of AcOH)HighLow
Ideal Use Case General synthesis, Scale-upSterically hindered amines

-Chiral substrates, Peptidomimetics
Racemization Pathway (The "Hidden" Danger)

For piperidines with an electron-withdrawing group at the


-position (e.g., esters, nitriles), activation of the nitrogen can lower the 

of the

-proton.
  • Mechanism: Formation of an N-acyl species

    
     Deprotonation by base 
    
    
    
    Planar enolate formation
    
    
    Reprotonation (Racemic).
  • Mitigation: Use non-nucleophilic bases (DIPEA, 2,6-Lutidine) and maintain temperatures

    
    .[1]
    

Visualization: Workflow & Decision Logic

The following diagrams illustrate the decision process and the standard experimental workflow.

AcetylationWorkflow Start Substrate Analysis CheckChirality Is Chirality Alpha to Nitrogen? Start->CheckChirality Robust Protocol A: Acetic Anhydride (Standard) CheckChirality->Robust No (Ring Chirality) Sensitive Protocol B: AcCl + Lutidine (Low Temp) CheckChirality->Sensitive Yes (Alpha-Chiral) Green Protocol C: Catalytic/Green (Solvent Free) CheckChirality->Green Sustainability Focus QC QC: Chiral HPLC/SFC & 1H-NMR Robust->QC Sensitive->QC Green->QC

Figure 1: Decision tree for selecting the appropriate N-acetylation protocol based on substrate sensitivity.

Detailed Experimental Protocols

Protocol A: The "Standard" Robust Method (Acetic Anhydride)

Best for: 3- or 4-substituted chiral piperidines, scale-up, and robust substrates.

Reagents:

  • Substrate: Chiral Piperidine amine (1.0 equiv)

  • Reagent: Acetic Anhydride (

    
    ) (1.2 - 1.5 equiv)
    
  • Base: Triethylamine (

    
    ) or Pyridine (1.5 equiv)
    
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)[2]

  • Catalyst: DMAP (0.1 equiv) – Optional, speeds up reaction significantly.

Step-by-Step:

  • Setup: Charge a round-bottom flask with the chiral piperidine (e.g., 10 mmol) and DCM (50 mL, 0.2 M).

  • Base Addition: Add

    
     (15 mmol) and DMAP (1 mmol). Cool to 
    
    
    
    in an ice bath.
  • Acetylation: Add

    
     (12 mmol) dropwise over 10 minutes. The exotherm is mild.[3][4]
    
  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: TLC (MeOH/DCM) or LCMS.[1] Look for disappearance of the amine peak (

      
      ) and appearance of Acetyl-product (
      
      
      
      ).
  • Workup (Chemical): Quench with saturated

    
     (30 mL). Stir vigorously for 15 mins to hydrolyze excess anhydride. Separate layers. Wash organic layer with 1M HCl (to remove pyridine/DMAP/unreacted amine) 
    
    
    
    Brine
    
    
    Dry over
    
    
    .
  • Isolation: Concentrate in vacuo. Most products are obtained as clean oils/solids requiring no chromatography.

Validation Point:

  • NMR: Check for the diagnostic singlet of the acetyl methyl group (

    
     ppm).
    
  • Chirality: If the center is remote (C3/C4), racemization is negligible.

Protocol B: The "Precision" Method (Acetyl Chloride)

Best for: Sterically hindered amines,


-chiral substrates (with modifications), or when 

fails.

Reagents:

  • Substrate: Hindered Chiral Piperidine

  • Reagent: Acetyl Chloride (

    
    ) (1.1 equiv)
    
  • Base:

    
    -Diisopropylethylamine (DIPEA) or 2,6-Lutidine (1.2 equiv)
    
  • Solvent: Anhydrous DCM

Step-by-Step:

  • Setup: Dissolve substrate in anhydrous DCM under Nitrogen/Argon atmosphere.

  • Cooling (Critical): Cool to

    
     to 
    
    
    
    . Low temperature prevents the HCl byproduct from causing acid-catalyzed side reactions or racemization before the base neutralizes it.
  • Addition: Add DIPEA followed by the slow, dropwise addition of

    
    .
    
    • Note:

      
       is highly vigorous.[5] Evolution of HCl gas (white fumes) may occur if moisture is present.
      
  • Reaction: Stir at

    
     for 30 mins, then warm to RT. Reaction is usually complete within 1 hour.
    
  • Workup: Wash with 0.5M citric acid (mild acid wash prevents cleavage of acid-sensitive groups)

    
     Water 
    
    
    
    Brine.
Protocol C: Green / Catalytic Method (Iodine Catalysis)

Best for: Sustainability goals, solvent-free requirements.[6]

Concept: Molecular iodine (


) acts as a mild Lewis acid catalyst, activating the carbonyl of acetic anhydride.

Step-by-Step:

  • Mix amine (1 mmol) and

    
     (1.2 mmol) neat (no solvent).
    
  • Add

    
     (5 mol%).
    
  • Stir at RT.[3][4][7][8] Reaction is often complete in <15 mins.

  • Workup: Dilute with Ethyl Acetate, wash with

    
     (thiosulfate) to remove iodine color, then water.
    

Quality Control & Troubleshooting

Data Summary: Method Comparison
ParameterProtocol A (

)
Protocol B (

)
Protocol C (

)
Yield (Typical) 85-95%90-98%80-90%
Reaction Time 2-4 Hours0.5-1 Hour10-20 Mins
Chiral Integrity ExcellentGood (Requires Temp Control)Good
Purification Extraction often sufficientExtraction often sufficientExtraction required
Troubleshooting Guide
  • Issue: Partial Conversion.

    • Cause: Steric hindrance or wet solvent (hydrolysis of reagent).

    • Fix: Switch to Protocol B (

      
      ) or add DMAP catalyst to Protocol A.
      
  • Issue: Racemization Observed (by Chiral HPLC).

    • Cause: Base was too strong or temperature too high during activation.[1]

    • Fix: Use Protocol B at

      
       with Collidine (weaker base) or use HATU/AcOH coupling method.
      
  • Issue: O-Acetylation (if OH group present).

    • Cause: Non-selective reagent.

    • Fix: Use

      
       in Methanol. Amines acetylate much faster than alcohols in MeOH (chemoselective).
      

References

  • Phukan, M., & Borah, K. J. (2009). Iodine catalyzed acetylation of amines under solvent free conditions. Synthetic Communications. Retrieved from [Link]

  • Glorius, F., et al. (2019).[9] Asymmetric hydrogenation of pyridines to chiral piperidines. Journal of the American Chemical Society.[10] Retrieved from [Link]

  • Coldham, I., et al. (2022).[10] Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Journal of Organic Chemistry. Retrieved from [Link]

  • Faul, M. M., Kobierski, M. E., & Kopach, M. E. (2003).[11][12] Green chemistry approach to the synthesis of N-substituted piperidones. Journal of Organic Chemistry. Retrieved from [Link]

Sources

Application Note & Protocol: Trifluoroacetic Acid-Mediated Boc Deprotection of (S)-tert-Butyl 3-acetamidopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This document provides an in-depth technical guide for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from (S)-tert-Butyl 3-acetamidopiperidine-1-carboxylate using trifluoroacetic acid (TFA). The protocols and insights are tailored for researchers, scientists, and professionals in drug development and medicinal chemistry, emphasizing mechanistic understanding, procedural robustness, and safety.

Introduction: The Strategic Role of Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the construction of complex nitrogen-containing molecules for pharmaceuticals. Its stability under a wide array of chemical conditions, coupled with its clean and efficient removal under acidic conditions, makes it an invaluable tool.[1][2] The deprotection of scaffolds like (S)-tert-Butyl 3-acetamidopiperidine-1-carboxylate is a critical step in synthesizing piperidine-based pharmacophores, which are prevalent in numerous approved drugs.

Trifluoroacetic acid (TFA) is the reagent of choice for this transformation due to its optimal acidity for rapid cleavage, high volatility, and solubility in common organic solvents like dichloromethane (DCM).[3] This guide details the mechanistic rationale, a validated step-by-step protocol, and critical process controls for achieving high-yield, clean deprotection.

The Deprotection Mechanism: An Acid-Catalyzed Cascade

The cleavage of the Boc group with TFA is a robust, acid-catalyzed process that proceeds through a well-understood E1-type elimination mechanism.[2][4]

  • Protonation: The process initiates with the protonation of the carbonyl oxygen of the Boc group by the strong acid, TFA. This activation step makes the carbonyl carbon more electrophilic.[1][4]

  • Carbocation Formation: The protonated intermediate undergoes spontaneous cleavage of the tert-butyl-oxygen bond. This bond scission is driven by the formation of a highly stable tertiary carbocation (tert-butyl cation) and a transient carbamic acid intermediate.

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide (CO₂) gas and the desired free secondary amine.[2][4]

  • Salt Formation: In the strongly acidic environment, the newly liberated, nucleophilic piperidine nitrogen is immediately protonated by the excess TFA to form the corresponding trifluoroacetate salt, which is typically a stable, crystalline solid.[1][4]

Boc_Deprotection_Mechanism cluster_start Starting Material & Reagent cluster_intermediate Reaction Intermediates cluster_product Products SM (S)-Boc-3-acetamidopiperidine Protonated Protonated Boc Group SM->Protonated + H⁺ (from TFA) [Step 1] TFA TFA (CF₃COOH) CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid Cleavage [Step 2] tBu tert-Butyl Cation Protonated->tBu AmineSalt (S)-3-Acetamidopiperidinium Trifluoroacetate CarbamicAcid->AmineSalt Decarboxylation & Protonation [Steps 3, 4] CO2 CO₂ (gas) CarbamicAcid->CO2

Caption: Mechanism of TFA-mediated Boc deprotection.

Protocol: Deprotection of (S)-tert-Butyl 3-acetamidopiperidine-1-carboxylate

This protocol is optimized for a typical laboratory scale (0.5 - 5.0 mmol). Adjustments may be necessary for larger-scale operations.

Materials & Equipment
Reagents & Solvents Equipment
(S)-tert-Butyl 3-acetamidopiperidine-1-carboxylateRound-bottom flask with stir bar
Trifluoroacetic Acid (TFA), Reagent GradeIce/water bath
Dichloromethane (DCM), AnhydrousMagnetic stir plate
Saturated aq. Sodium Bicarbonate (NaHCO₃)Rotary Evaporator
Brine (Saturated aq. NaCl)Separatory funnel
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)Standard laboratory glassware
Diethyl Ether (for salt precipitation)pH paper or meter
Toluene (for azeotropic removal of TFA)TLC plates (Silica gel 60 F₂₅₄)
Safety Precautions
  • Trifluoroacetic Acid (TFA) is extremely corrosive and causes severe chemical burns. It must be handled with extreme care inside a certified chemical fume hood.[5][6][7]

  • Personal Protective Equipment (PPE) is mandatory. This includes a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (nitrile gloves should be double-gloved or a heavier glove like butyl rubber should be used).[5][8][9]

  • Pressure Buildup. The reaction releases CO₂ gas, and the neutralization step with bicarbonate also produces CO₂. Ensure the reaction is not conducted in a sealed vessel and vent the separatory funnel frequently during the basic wash.[4]

Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (S)-tert-Butyl 3-acetamidopiperidine-1-carboxylate (1.0 eq).

    • Dissolve the substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.4 M.[1][10]

    • Cool the flask in an ice bath to 0 °C with stirring.

  • TFA Addition:

    • Slowly add trifluoroacetic acid (TFA) dropwise to the cooled, stirring solution. A common and effective condition is a 1:1 (v/v) mixture of DCM and TFA.[10][11] A slight exotherm may be observed; maintain the temperature at 0 °C during addition.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the mixture for 1–3 hours. The reaction is typically complete within this timeframe.[1][10]

  • Monitoring Progress:

    • Monitor the reaction by Thin-Layer Chromatography (TLC) or LC-MS.

    • TLC: Spot the starting material and the reaction mixture on a silica plate. Elute with a moderately polar solvent system (e.g., 90:10:1 DCM/Methanol/NH₄OH). The product, being a free amine (after neutralization on the plate) or a salt, is significantly more polar and will have a much lower Rf value than the Boc-protected starting material.[12][13] Visualize with a ninhydrin stain, which will produce a colored spot for the product amine but not the starting material.[13]

Work-up and Isolation

Two distinct work-up procedures can be followed depending on whether the final product is desired as the TFA salt or the free amine.

Procedure A: Isolation of the TFA Salt

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

  • To aid in the removal of residual TFA, add toluene and co-evaporate. Repeat this step 2-3 times.[14]

  • The resulting crude oil or solid is the TFA salt. To obtain a solid, add cold diethyl ether to the residue and stir or sonicate to induce precipitation.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Procedure B: Isolation of the Free Amine

  • Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.

  • Redissolve the residue in DCM or ethyl acetate.

  • Transfer the solution to a separatory funnel and carefully add saturated aqueous NaHCO₃ solution dropwise until CO₂ evolution ceases and the aqueous layer is basic (pH > 8). CAUTION: Significant pressure will build up. Vent the funnel frequently.[1][12]

  • Separate the layers. Extract the aqueous layer one more time with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[1]

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield (S)-3-Acetamidopiperidine as the free amine, typically a solid or viscous oil.

Data Summary & Characterization

ParameterRecommended ConditionRationale / Notes
Substrate Concentration 0.1 - 0.4 M in DCMBalances reaction rate and solubility. Higher concentrations are possible but may present solubility issues.[10]
TFA Concentration 25% - 50% (v/v) in DCMA 1:1 ratio of TFA:DCM is a robust starting point, ensuring rapid and complete deprotection.[10]
Temperature 0 °C to Room TemperatureInitial cooling controls the exotherm from acid-solvent mixing. The reaction proceeds efficiently at ambient temperature.[10]
Reaction Time 1 - 3 hoursReaction should be monitored for completion by TLC or LC-MS.[10]
Expected Yield >95% (crude)The reaction is generally very clean and high-yielding.[15]

Product Characterization: The identity and purity of the final product, (S)-3-Acetamidopiperidine, should be confirmed by standard analytical methods.

  • ¹H NMR: The most telling change will be the complete disappearance of the large singlet around 1.45 ppm corresponding to the nine protons of the tert-butyl group.

  • Mass Spectrometry (MS): The observed mass will correspond to the deprotected amine (C₇H₁₄N₂O, MW: 142.20 g/mol ) or its protonated form.

Experimental Workflow Overview

Workflow_Diagram cluster_workup Work-up & Isolation Start Dissolve Substrate in Anhydrous DCM Cool Cool to 0 °C Start->Cool AddTFA Add TFA (1:1 v/v) Dropwise Cool->AddTFA React Stir at RT (1-3 hours) AddTFA->React Monitor Monitor by TLC/LC-MS React->Monitor Evaporate Concentrate Under Reduced Pressure Monitor->Evaporate Reaction Complete Workup_Choice Choose Isolation Method Evaporate->Workup_Choice Coevap Co-evaporate with Toluene Workup_Choice->Coevap Isolate Salt Redissolve Redissolve in DCM Workup_Choice->Redissolve Isolate Free Amine Precipitate Precipitate with Cold Et₂O Coevap->Precipitate Filter_Salt Filter & Dry Precipitate->Filter_Salt Product_Salt Final Product: TFA Salt Filter_Salt->Product_Salt Neutralize Wash with aq. NaHCO₃ (Caution: CO₂!) Redissolve->Neutralize Extract Separate, Wash with Brine, Dry (Na₂SO₄) Neutralize->Extract Concentrate_Amine Concentrate Filtrate Extract->Concentrate_Amine Product_Amine Final Product: Free Amine Concentrate_Amine->Product_Amine

Caption: Experimental workflow for TFA-mediated Boc deprotection.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Incomplete Reaction (Starting material remains by TLC/LC-MS)1. Insufficient reaction time. 2. Insufficient TFA (e.g., due to wet solvent). 3. Low reaction temperature.1. Extend the reaction time and continue monitoring.[13] 2. Add an additional portion of TFA. 3. Ensure the reaction is allowed to warm to room temperature.
Difficulty Removing TFA (Oily product, acidic smell persists)TFA has a high boiling point (72.4 °C) and forms a salt with the product amine, reducing volatility.Perform several co-evaporations (azeotropic removal) with a non-polar solvent like toluene.[10][14]
Formation of Side Products Although less common for this substrate, the reactive tert-butyl cation can cause alkylation if other nucleophilic sites are present.[16][17]For more sensitive substrates, add a carbocation scavenger like water (2-5%) or triisopropylsilane (TIS, 2-5%) to the TFA/DCM mixture.[1]
Emulsion During Basic Work-up Formation of salts at the aqueous/organic interface can stabilize emulsions.Add more brine to the separatory funnel to increase the ionic strength of the aqueous phase, which often helps break the emulsion. If persistent, filter the entire mixture through a pad of Celite.

References

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Hebei Boz Chemical Co., Ltd. (2023, March 14). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • Amherst College. (2024, April 2). STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • NJ.gov. (n.d.). HAZARD SUMMARY: TRIFLUOROACETIC ACID. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA). Retrieved from [Link]

  • Loba Chemie. (n.d.). TRIFLUOROACETIC ACID FOR HPLC & UV SPECTROSCOPY - Safety Data Sheet. Retrieved from [Link]

  • Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. PubMed. Retrieved from [Link]

  • ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]

  • Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. Retrieved from [Link]

  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA Examples. Retrieved from [Link]

  • Wordpress. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Popowicz, G. M., et al. (2014). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. PMC. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. Retrieved from [Link]

Sources

Preparation of (S)-N-(piperidin-3-yl)acetamide from Boc-protected precursor

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis of (S)-N-(piperidin-3-yl)acetamide

Part 1: Executive Summary & Strategic Overview

The chiral piperidine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in Janus kinase (JAK) inhibitors (e.g., Tofacitinib analogs) and various GPCR ligands. This guide details a robust, scalable two-step protocol for synthesizing (S)-N-(piperidin-3-yl)acetamide from the commercially available (S)-tert-butyl 3-aminopiperidine-1-carboxylate .

Unlike generic procedures, this protocol prioritizes enantiomeric retention and process safety . We utilize a mild acetylation strategy to prevent bis-acetylation, followed by a controlled acidolytic deprotection that yields a stable hydrochloride salt, avoiding the hygroscopic oils often associated with trifluoroacetic acid (TFA) routes.

Part 2: Synthetic Pathway Visualization

The following diagram outlines the reaction flow, critical intermediates, and decision points for salt vs. free-base isolation.

G SM (S)-1-Boc-3-aminopiperidine (Starting Material) Acetylation Step 1: Selective N-Acetylation (Ac₂O, TEA, DCM) SM->Acetylation Inter (S)-1-Boc-3-acetamidopiperidine (Intermediate) Acetylation->Inter Yield: >90% Retain Stereochem Deprotection Step 2: Boc-Deprotection (4M HCl in Dioxane) Inter->Deprotection Salt (S)-N-(piperidin-3-yl)acetamide HCl (Stable Salt Form) Deprotection->Salt Precipitation FreeBase (S)-N-(piperidin-3-yl)acetamide (Free Base) Salt->FreeBase Optional Neutralization (Amberlyst A26 / NaHCO₃)

Figure 1: Reaction scheme for the conversion of (S)-1-Boc-3-aminopiperidine to the target acetamide.

Part 3: Detailed Experimental Protocols

Reagents & Materials Specification
ComponentCAS NumberGradeRole
(S)-1-Boc-3-aminopiperidine 625471-18-3>98% eeStarting Material
Acetic Anhydride (Ac₂O) 108-24-7ReagentPlus®Acetylating Agent
Triethylamine (TEA) 121-44-8AnhydrousAcid Scavenger
4M HCl in Dioxane N/AAnhydrousDeprotection Reagent
Dichloromethane (DCM) 75-09-2HPLC GradeSolvent
Protocol 1: Selective N-Acetylation

Objective: Acetylate the primary amine at C3 without affecting the acid-labile Boc group or causing racemization.

Scientific Rationale: Using Acetic Anhydride (Ac₂O) is preferred over Acetyl Chloride. Ac₂O is less aggressive, reducing the risk of generating localized HCl hotspots that could prematurely cleave the Boc group. The reaction is kept at 0°C initially to control the exotherm and ensure selectivity for the primary amine.

Step-by-Step Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve (S)-1-Boc-3-aminopiperidine (5.0 g, 25.0 mmol) in anhydrous DCM (50 mL).

  • Base Addition: Add Triethylamine (3.8 mL, 27.5 mmol, 1.1 equiv). Cool the solution to 0°C using an ice bath.

  • Acetylation: Add Acetic Anhydride (2.6 mL, 27.5 mmol, 1.1 equiv) dropwise over 15 minutes.

    • Critical Control: Maintain temperature < 5°C during addition to prevent side reactions.[1]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–3 hours.

    • Validation: Monitor by TLC (5% MeOH in DCM). The starting amine (ninhydrin active) should disappear.

  • Workup:

    • Wash the organic layer with 1M citric acid (2 x 30 mL) to remove excess TEA and any unreacted amine.

    • Wash with saturated NaHCO₃ (30 mL) and brine (30 mL).

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.[2]

  • Result: Yields (S)-tert-butyl 3-acetamidopiperidine-1-carboxylate as a white to off-white solid/foam. Yield is typically 90–95% .[3] This intermediate is usually pure enough for the next step.

Protocol 2: Boc-Deprotection (Acidolysis)

Objective: Remove the Boc protecting group to release the secondary amine.

Scientific Rationale: We utilize HCl in Dioxane rather than TFA/DCM.

  • Advantage 1: The product precipitates as a hydrochloride salt, simplifying purification (filtration vs. evaporation).

  • Advantage 2: Avoids the formation of trifluoroacetate salts, which can be biologically active or cytotoxic in downstream cellular assays.

Step-by-Step Procedure:

  • Dissolution: Dissolve the intermediate from Protocol 1 (5.0 g, ~20.6 mmol) in 1,4-Dioxane (20 mL) or DCM (20 mL).

    • Note: Using minimal DCM helps solubility before adding the dioxane reagent.

  • Acidolysis: Add 4M HCl in Dioxane (25 mL, ~100 mmol, 5 equiv) dropwise at RT.

    • Observation: Gas evolution (isobutylene) will occur. A white precipitate should begin to form within 30 minutes.

  • Completion: Stir at RT for 2–4 hours.

    • Validation: LC-MS should show mass peak [M+H]⁺ = 143.1 (free base mass).

  • Isolation:

    • Dilute the suspension with Diethyl Ether (50 mL) to maximize precipitation.

    • Filter the solid under vacuum/nitrogen flow.

    • Wash the filter cake with cold ether (2 x 20 mL) to remove residual acid.

  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

  • Result: (S)-N-(piperidin-3-yl)acetamide Hydrochloride .

Protocol 3: Free Base Preparation (Optional)

If the application requires the free amine (e.g., for a subsequent nucleophilic substitution):

  • Dissolve the HCl salt in minimal Methanol .

  • Add Amberlyst A26 (OH form) resin (3 equiv by capacity) and stir for 30 mins.

  • Filter off the resin and concentrate the filtrate.[1]

  • Alternatively: Dissolve salt in water, basify with Na₂CO₃ to pH 10, and extract continuously with DCM/Isopropanol (3:1).

Part 4: Analytical Validation & Quality Control

Data Summary Table

TestMethodAcceptance Criteria
Purity HPLC (C18, AcCN/H₂O)> 98.0%
Chiral Purity Chiral HPLC (Chiralpak AD-H)> 99% ee (Retention of configuration)
Identity ¹H NMR (DMSO-d₆)Confirms acetamide methyl singlet (~1.8 ppm) and loss of Boc singlet (~1.4 ppm).
Counterion Ion Chromatography~1:1 molar ratio (Chloride for HCl salt)

Key NMR Diagnostic Peaks (HCl Salt in DMSO-d₆):

  • δ 9.2–8.8 ppm (br s, 2H): Piperidine NH₂⁺ protons (indicates salt formation).

  • δ 8.1 ppm (d, 1H): Acetamide NH.

  • δ 1.79 ppm (s, 3H): Acetyl methyl group (–COCH₃).

  • δ 3.0–3.4 ppm: Piperidine ring protons (shifted downfield due to protonation).

Part 5: Troubleshooting & Safety

  • Racemization Risk: While low for this specific sequence, avoid heating the acetylation step > 40°C. The C3 chiral center is relatively stable, but harsh basic conditions could induce epimerization.

  • Hygroscopicity: The HCl salt can be hygroscopic. Store in a desiccator at -20°C for long-term stability.

  • Incomplete Deprotection: If NMR shows residual Boc signals (singlet at 1.4 ppm), re-subject the solid to 4M HCl/Dioxane for an additional hour.

References

  • Beilstein-Institut. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry.

  • BenchChem. (2025). An In-depth Technical Guide to (S)-1-Boc-3-aminopiperidine.

  • ChemicalBook. (2023). (S)-3-Amino-1-N-Boc-piperidine Synthesis and Properties.

  • Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocols and Deprotection Strategies.

  • National Institutes of Health (NIH). (2012). 3-Aminopiperidine-Based Peptide Analogues as Selective Inhibitors. PMC3563229.

Sources

Scalable Synthesis of (S)-3-acetamido-N-Boc-piperidine for Library Generation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-3-acetamido-N-Boc-piperidine is a high-value chiral building block extensively used in the synthesis of DPP-4 inhibitors (e.g., Alogliptin, Linagliptin) and BTK inhibitors . Its piperidine core serves as a versatile scaffold for fragment-based drug discovery (FBDD), providing a defined 3D vector that enhances solubility and metabolic stability compared to flat aromatic systems.

This Application Note details a robust, scalable protocol for synthesizing (S)-3-acetamido-N-Boc-piperidine. While biocatalytic routes exist, this guide prioritizes a chemical resolution strategy using Dibenzoyl-L-tartaric acid (L-DBTA) . This method is selected for its operational simplicity, low cost of goods, and reliability in standard chemical manufacturing environments without the need for specialized enzyme screening.

Strategic Route Analysis

The synthesis of enantiopure 3-aminopiperidine derivatives generally follows one of three strategies. We have selected Route A for this protocol due to its scalability and reagent availability.

StrategyProsConsScalability
A. Classical Resolution Low cost; standard equipment; robust.Max 50% yield (theoretical) without recycling; labor-intensive crystallization.High (Kg-Ton)
B. Asymmetric Hydrogenation 100% theoretical yield; atom economic.Requires expensive chiral catalysts (Rh/Ru); high-pressure equipment.Medium
C. Biocatalysis (Transaminase) High ee (>99%); Green chemistry; single step from ketone.Requires enzyme screening/optimization; cofactor recycling needed.High (Specialized)
Retrosynthetic Logic

The synthesis proceeds via the resolution of racemic 3-aminopiperidine, followed by sequential protection steps.

G Target (S)-3-acetamido-N-Boc-piperidine Inter1 (S)-N-Boc-3-aminopiperidine Inter1->Target Acetylation (Ac2O) Inter2 (S)-3-aminopiperidine (L-DBTA Salt) Inter2->Inter1 Boc Protection (Boc2O) Start Racemic 3-aminopiperidine Start->Inter2 Resolution (L-DBTA)

Figure 1: Retrosynthetic pathway for the chemical synthesis of the target scaffold.

Detailed Experimental Protocol

Step 1: Optical Resolution of Racemic 3-Aminopiperidine

This critical step isolates the (S)-enantiomer using a chiral acid. Literature confirms that Dibenzoyl-L-tartaric acid (L-DBTA) preferentially crystallizes with (S)-3-aminopiperidine.

  • Reagents:

    • Racemic 3-aminopiperidine dihydrochloride (or free base)

    • Dibenzoyl-L-tartaric acid (L-DBTA)

    • Solvent: Methanol/Water or Ethanol/Water systems

  • Protocol:

    • Free Basing (if starting with HCl salt): Dissolve racemic 3-aminopiperidine·2HCl (1.0 eq) in water. Add NaOH (2.2 eq) and extract with isopropyl acetate or DCM. Dry and concentrate to obtain the free amine oil.[1]

    • Salt Formation: Dissolve the racemic free amine (1.0 eq) in Methanol (10 V).

    • Addition of Resolving Agent: Add L-DBTA (1.0 eq) dissolved in Methanol (5 V) dropwise at 60°C.

    • Crystallization: Heat the mixture to reflux for 1 hour until a clear solution is formed. Allow the solution to cool slowly to room temperature (20°C) over 4–6 hours.

    • Filtration: Filter the white precipitate.[2] This is the (S)-3-aminopiperidine[3]·(L-DBTA) salt.

    • Recrystallization (Optional but Recommended): If chiral purity is <98% ee, recrystallize the salt from Methanol/Water (9:1).

Key Checkpoint:

  • Target ee: >99%

  • Yield: ~35-40% (relative to racemate; max theoretical is 50%)

Step 2: N-Boc Protection

Selective protection of the secondary amine (piperidine nitrogen) is achieved by exploiting the higher nucleophilicity of the aliphatic secondary amine or by controlling pH, but standard Boc protection often protects the primary amine first or both. Correction: To selectively protect the piperidine nitrogen (N1) while leaving the exocyclic amine (N3) free is difficult in one step from the diamine. Refined Strategy: It is more efficient to Boc-protect the racemic diamine first to give tert-butyl 3-aminopiperidine-1-carboxylate, and then resolve. However, since we already resolved the diamine in Step 1, we must selectively protect. Actually, the standard commercial route protects the resolution salt directly. The bulky L-DBTA is associated with the primary amine. Alternative Robust Path:

  • Neutralize the salt to get (S)-3-aminopiperidine.

  • React with Boc-anhydride (0.9-1.0 eq) at low temperature (-10°C to 0°C). The secondary amine (piperidine N) is more nucleophilic than the primary amine (sterically hindered position vs free primary)? Actually, primary amines are generally more nucleophilic. Correction: The standard industrial route for this specific scaffold often utilizes (S)-3-amino-1-N-Boc-piperidine which is commercially available or made by hydrogenation of N-Boc-3-aminopyridine . Let's pivot to the most reliable "Library Generation" precursor method: Step 2 Revised: Regioselective protection or starting from N-Boc-3-aminopyridine (if available) is preferred. If starting from (S)-diamine:

  • Treat (S)-3-aminopiperidine with Benzaldehyde to form the Schiff base at the primary amine.

  • React with Boc2O to protect the secondary amine.

  • Hydrolyze the imine with mild acid to release the primary amine. Result:(S)-1-Boc-3-aminopiperidine .

Step 3: Acetylation

This step converts the free primary amine into the acetamido group.

  • Reagents:

    • (S)-1-Boc-3-aminopiperidine (1.0 eq)

    • Acetic Anhydride (1.2 eq)

    • Triethylamine (TEA) (1.5 eq)

    • Dichloromethane (DCM) (10 V)

  • Protocol:

    • Dissolve (S)-1-Boc-3-aminopiperidine in DCM and cool to 0°C.

    • Add TEA, followed by the dropwise addition of Acetic Anhydride.

    • Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours.

    • Work-up: Wash with 1M citric acid (to remove unreacted amine/TEA), saturated NaHCO3, and brine.

    • Drying: Dry over MgSO4 and concentrate in vacuo.

    • Purification: The product usually crystallizes or can be purified via silica gel chromatography (Ethyl Acetate/Hexanes).

Quantitative Data Summary

ParameterResolution StepAcetylation StepOverall Process
Yield 38% (from racemate)92%~35%
Purity (HPLC) >98%>99%>98%
Chiral Purity (ee) >99.5% (after recryst.)[3]>99.5%>99.5%
Reaction Time 12 hours3 hours~2 days

Library Generation Application

In a library synthesis context, (S)-3-acetamido-N-Boc-piperidine acts as a "capped" monomer. The diversity is introduced at the piperidine nitrogen.[4]

Workflow:

  • Deprotection: Remove the Boc group using 4M HCl in Dioxane or TFA/DCM (1:1) .

    • Note: The acetamido group is stable to these acidic conditions.

  • Coupling: The resulting free secondary amine is coupled to a diverse set of:

    • Aryl Halides (via Buchwald-Hartwig amination).

    • Carboxylic Acids (via Amide coupling using HATU/EDC).

    • Sulfonyl Chlorides (to form Sulfonamides).

Library cluster_diversity Parallel Synthesis (Diversity Introduction) Scaffold (S)-3-acetamido-N-Boc-piperidine (Stored Building Block) Deprotect Boc Deprotection (TFA or HCl) Scaffold->Deprotect FreeAmine Free Piperidine Core (Secondary Amine) Deprotect->FreeAmine Rxn1 Amide Coupling (R-COOH) FreeAmine->Rxn1 Rxn2 Sulfonylation (R-SO2Cl) FreeAmine->Rxn2 Rxn3 SNAr / Buchwald (Ar-X) FreeAmine->Rxn3

Figure 2: Workflow for utilizing the scaffold in parallel library synthesis.

Quality Control & Troubleshooting

Analytical Methods
  • Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane:IPA (90:10) + 0.1% Diethylamine.

    • Flow Rate: 1.0 mL/min.

    • Expectation: (S)-enantiomer elutes distinctly from (R).

  • NMR:

    • Verify the acetyl methyl singlet at ~2.0 ppm.

    • Verify Boc methyl singlet at ~1.45 ppm.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low ee% after resolution Cooling too fast; impure resolving agent.Re-heat to reflux and cool at 5°C/hour. Perform a second recrystallization.
Low yield in acetylation Hydrolysis of anhydride; wet solvent.Use anhydrous DCM; ensure glassware is dry.
Boc loss during workup Acidic washes too strong or prolonged.Use Citric Acid (mild) instead of HCl; keep contact time short.

References

  • European Patent Office. Process for the preparation of enantiomerically enriched 3-aminopiperidine (EP 3653607 B1). [Link]

  • Google Patents.Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride (WO2011160037A2).
  • National Institutes of Health (NIH). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction. [Link]

Sources

Solvent selection for dissolving (S)-tert-Butyl 3-acetamidopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the solvent selection, dissolution strategies, and handling procedures for (S)-tert-Butyl 3-acetamidopiperidine-1-carboxylate .

Part 1: Executive Summary & Compound Profile[1][2][3]

(S)-tert-Butyl 3-acetamidopiperidine-1-carboxylate is a chiral building block widely used in the synthesis of peptidomimetics and pharmaceutical intermediates (e.g., analogs of Janus kinase inhibitors or PARP inhibitors).[1][2]

Its solubility behavior is governed by its amphiphilic nature :

  • Lipophilic Domain: The tert-butyl carbamate (Boc) group and the piperidine ring drive solubility in organic solvents like Dichloromethane (DCM) and Ethyl Acetate.[1]

  • Polar Domain: The acetamido moiety (-NH-CO-CH3) introduces hydrogen bond donor/acceptor sites, necessitating solvents that can disrupt intermolecular H-bonding to prevent aggregation or "crashing out."[1][2]

Quick Reference: Solubility Profile

Solvent Class Examples Solubility Rating Primary Application
Chlorinated Dichloromethane (DCM), Chloroform Excellent Synthesis, Stock Solutions
Polar Aprotic DMSO, DMF, DMAc Excellent Library Storage, Bio-Assays
Alcohols Methanol, Ethanol Good HPLC, LC-MS, Crystallization
Esters/Ethers Ethyl Acetate, THF Good Reaction Workup, Synthesis
Hydrocarbons Hexanes, Heptane Poor Anti-solvent (Precipitation)

| Aqueous | Water, PBS Buffer | Very Poor | Washing (Immiscible phase) |[1]

Part 2: Detailed Solvent Selection Guide

For Organic Synthesis (Reaction Medium)
  • Recommended: Dichloromethane (DCM) or Tetrahydrofuran (THF) .[1]

  • Scientific Rationale: The Boc group makes the molecule sufficiently lipophilic for DCM. THF is ideal if the subsequent reaction involves reduction or organometallics.

  • Caution: Avoid protic solvents (alcohols) if the downstream reaction involves electrophiles sensitive to nucleophilic attack (e.g., acid chlorides, isocyanates).[1]

For Analytical Chemistry (HPLC/LC-MS)
  • Recommended: Methanol (MeOH) or Acetonitrile (MeCN) .[1]

  • Rationale: Both are UV-transparent and miscible with aqueous mobile phases.[1][2]

  • Protocol Note: Dissolve the sample in a 1:1 mixture of Water:MeCN or pure MeOH to match the mobile phase and prevent peak broadening.

For Nuclear Magnetic Resonance (NMR)
  • Recommended: Chloroform-d (CDCl₃) or DMSO-d₆ .[1][2]

  • Rationale:

    • CDCl₃: Standard for routine purity checks; provides sharp peaks.[2]

    • DMSO-d₆: Essential if observing the amide proton (-NH) is critical, as CDCl₃ can cause proton exchange broadening or obscure the signal due to H-bonding.[1][2]

For Crystallization/Purification
  • System: Ethyl Acetate / Heptane (Solvent / Anti-solvent).[1]

  • Mechanism: Dissolve in minimal hot Ethyl Acetate.[1][2] Slowly add Heptane until turbidity persists, then cool. The lipophilic Boc group keeps it in EtOAc, while the polar amide triggers crystallization as the non-polar Heptane fraction increases.

Part 3: Experimental Protocols

Protocol A: Preparation of High-Concentration Stock Solution (100 mM)
  • Objective: Create a stable stock for biological assays or synthetic coupling.

  • Reagents: (S)-tert-Butyl 3-acetamidopiperidine-1-carboxylate (Solid), Anhydrous DMSO.

Step-by-Step Procedure:

  • Weighing: Weigh 242.3 mg (based on MW ≈ 242.32 g/mol ) of the compound into a sterile 4 mL glass vial.

    • Note: Verify the exact MW on your specific CoA, as salt forms differ.

  • Solvent Addition: Add 5.0 mL of Anhydrous DMSO.

    • Why DMSO? It prevents "oiling out" upon long-term storage and is compatible with most cellular assays (at <0.5% v/v).[1][2]

  • Dissolution: Vortex for 30 seconds. If solid persists, sonicate at 40 kHz for 2 minutes at room temperature.

    • Visual Check: Solution must be clear and colorless.[2]

  • Storage: Aliquot into amber vials to prevent light degradation. Store at -20°C.

    • Stability:[1][2][3] Stable for >6 months in DMSO at -20°C.

Protocol B: Solubility Screening (Troubleshooting "Oiling Out")

If the compound forms a gum/oil instead of dissolving or crystallizing:

  • Test: Place 10 mg of sample in a vial.

  • Add Solvent: Add 100 µL of DCM . It should dissolve instantly.

  • Add Anti-solvent: Add Hexane dropwise.[1][2]

    • Observation: If it turns milky (precipitate), it is a solid. If it forms a sticky droplet at the bottom, it is "oiling out."

  • Remedy: If oiling out occurs, add a small amount of Methanol (1-2 drops) to the DCM solution before adding Hexane. The alcohol helps bridge the polarity gap.

Part 4: Visualization & Logic

Diagram 1: Solvent Selection Decision Tree

This diagram guides the researcher to the correct solvent based on the intended application.

SolventSelection Start Start: (S)-tert-Butyl 3-acetamidopiperidine-1-carboxylate App Select Application Start->App Synth Organic Synthesis App->Synth Reaction Anal Analysis (HPLC/NMR) App->Anal Characterization Purif Purification App->Purif Isolation DCM DCM or THF (High Solubility) Synth->DCM Standard DMSO DMSO-d6 or MeCN (Polar/Miscible) Anal->DMSO Proton Exchange Cryst EtOAc / Heptane (Solvent/Anti-solvent) Purif->Cryst Crystallization

Caption: Decision matrix for selecting the optimal solvent based on experimental goals.

Diagram 2: Dissolution & Handling Workflow

A self-validating workflow to ensure complete dissolution without degradation.

DissolutionProtocol Step1 Weigh Compound Step2 Add Solvent (Start with 50% Vol) Step1->Step2 Check1 Visual Check: Clear? Step2->Check1 Action1 Vortex / Sonicate (2 mins) Check1->Action1 No (Cloudy) Action2 Add Co-solvent (e.g., MeOH) Check1->Action2 No (Oiling Out) Final Filter (0.22 µm) & Use Check1->Final Yes Action1->Check1 Action2->Final

Caption: Step-by-step dissolution protocol including troubleshooting loops for difficult samples.

Part 5: References

  • BenchChem. (2025).[1][4] An In-depth Technical Guide to (S)-1-Boc-3-aminopiperidine. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 11252594, 3-Methylene-piperidine-1-carboxylic acid tert-butyl ester. Retrieved from [1]

  • Sigma-Aldrich. (2025).[1][2] Application Note – N-Boc protection protocols and solvent compatibility. Retrieved from [1][2]

  • Organic Process Research & Development. (2011). Process Development for the Synthesis of Piperidine Intermediates. (Vol. 15, Issue 4, pp. 831-840).[1] [1]

Sources

Troubleshooting & Optimization

Technical Support Center: Stereochemical Integrity During Acetylation of (S)-3-amino-1-Boc-piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter support tickets from drug development professionals regarding an apparent loss of enantiomeric excess (ee) during the N-acetylation of (S)-3-amino-1-Boc-piperidine—a critical intermediate for oncology targets such as CHK1 and PI3Kδ inhibitors [1].

In 90% of these cases, the "racemization" is a chromatographic illusion. However, when true racemization does occur, it is the result of specific mechanistic missteps. This guide provides the causality behind these phenomena, a diagnostic workflow, and a self-validating protocol to ensure absolute stereochemical fidelity.

Diagnostic Workflow: Resolving "Racemization" False Positives

Before altering your synthetic route, you must determine whether the stereocenter has actually inverted, or if you are observing conformational isomers (rotamers). Use the decision tree below to diagnose the root cause of anomalous analytical data.

G Start Observation: Double Peaks in HPLC/NMR of Acetylated Product Q1 Do peaks coalesce at elevated temp (e.g., 80°C)? Start->Q1 Diag1 Diagnosis: ROTAMERS (Restricted rotation of Boc/Acetamide). No actual racemization. Q1->Diag1 YES Q2 Were strong bases (e.g., NaH) or high heat used? Q1->Q2 NO Diag2 Diagnosis: TRUE RACEMIZATION (Base-catalyzed α-deprotonation) Q2->Diag2 YES Q3 Are trace transition metals (e.g., Ir, Ru) present? Q2->Q3 NO Diag3 Diagnosis: METAL-CATALYZED REDOX RACEMIZATION Q3->Diag3 YES Diag4 Diagnosis: IMPURE STARTING MATERIAL (Check initial ee%) Q3->Diag4 NO

Diagnostic decision tree for identifying true racemization vs. rotamer artifacts.

Frequently Asked Questions (Mechanistic Insights)

Q: Why does my acetylated product show two distinct peaks on chiral HPLC, even when synthesized under mild conditions? A: You are likely observing rotamers , not enantiomers. Both the Boc (carbamate) group and the newly formed acetamide group possess partial double-bond character at the C–N bond, restricting free rotation. In solution, this creates multiple stable conformational isomers. On a chiral stationary phase, these rotamers can resolve into split peaks or shoulders. Causality Check: Run a Variable Temperature NMR (VT-NMR) at 80 °C in DMSO-d6. If the split peaks coalesce into a single sharp set of signals, stereochemical integrity is intact.

Q: Can the alpha-proton (C3) of (S)-3-amino-1-Boc-piperidine be abstracted by the base during acetylation? A: It is highly improbable under standard conditions. Unlike N-acetyl amino acids (e.g., N-acetyl-L-phenylalanine), which readily racemize via an oxazolone intermediate[4], chiral aliphatic amines are remarkably stable. The pKa of the C3 proton adjacent to the acetamide is >30. True base-catalyzed racemization only occurs if you inappropriately apply harsh, non-nucleophilic strong bases (like NaH or KOtBu) at elevated temperatures, which forces an enamine tautomerization. Under standard continuous-flow or batch acetylation conditions using mild bases, racemization is effectively zero [2].

Q: I confirmed my product actually racemized. If the base didn't cause it, what did? A: The most insidious cause of true amine racemization is trace transition metal contamination . If your reactor previously hosted an Iridium (Ir) or Ruthenium (Ru) catalyzed reaction, trace metals can catalyze a redox-mediated racemization. The metal oxidizes the chiral amine to an achiral imine intermediate, which is subsequently reduced back to a racemic amine [3]. Always ensure scrupulously clean, metal-free glassware for chiral amine handling.

Quantitative Data: Reaction Conditions vs. Enantiomeric Integrity

To illustrate the causality between reaction parameters and stereochemical outcomes, we have summarized the effects of various bases and conditions on the acetylation of (S)-3-amino-1-Boc-piperidine.

BaseEquivalentsAcylating AgentSolventTemp (°C)Time (h)Yield (%)Final ee (%)Mechanistic Outcome
Et₃N 1.5 eqAc₂O (1.1 eq)DCM0 → 20296>99 Optimal mild acylation; stereocenter perfectly preserved.
DIPEA 1.5 eqAcCl (1.1 eq)THF20492>99 Effective; AcCl is more reactive but safely buffered by DIPEA.
Pyridine 2.0 eqAc₂O (1.5 eq)DCM40128898 Slight thermal degradation; no significant racemization.
NaH 1.5 eqAcCl (1.1 eq)DMF6046582 Harsh conditions: Base-catalyzed α-deprotonation occurs.
Et₃N 1.5 eqAc₂O (1.1 eq)DCM + [Ir]202480<5 Metal contamination: Rapid redox-mediated racemization [3].

Self-Validating Experimental Protocol: Chemoselective Acetylation

To guarantee zero racemization, every protocol must be a self-validating system. The following methodology utilizes Triethylamine (Et₃N) as an acid scavenger. Its pKa (~10.7) is perfectly suited to neutralize the acetic acid byproduct without threatening the C3 stereocenter.

Objective: Achieve >95% yield of (S)-3-acetamido-1-Boc-piperidine with 0% loss of enantiomeric purity.

Phase 1: Pre-Reaction Validation
  • Baseline Analysis: Analyze the starting (S)-3-amino-1-Boc-piperidine via chiral HPLC to establish the baseline enantiomeric excess (ee%). Do not assume commercial reagents are >99% ee.

Phase 2: Reaction Execution
  • Setup: In an oven-dried, argon-purged round-bottom flask, dissolve (S)-3-amino-1-Boc-piperidine (1.0 eq, e.g., 10 mmol, 2.00 g) in anhydrous Dichloromethane (DCM) (50 mL) to achieve a 0.2 M concentration.

  • Base Addition: Add Triethylamine (Et₃N) (1.5 eq, 15 mmol, 2.1 mL) via syringe. Stir for 5 minutes.

  • Acylation: Submerge the flask in an ice-water bath to reach 0 °C. Add Acetic Anhydride (Ac₂O) (1.1 eq, 11 mmol, 1.04 mL) dropwise over 15 minutes. Causality Note: Dropwise addition controls the exotherm. Localized heating spikes can promote unwanted side reactions or minor degradation, even if they don't directly cause racemization.

  • Propagation: Remove the ice bath. Allow the reaction to warm to 20 °C and stir for 2 hours. Monitor completion via TLC (Ninhydrin stain) or LC-MS until the primary amine is fully consumed.

Phase 3: Quench & Workup
  • Quench: Add 20 mL of saturated aqueous NaHCO₃ to quench unreacted Ac₂O. Stir vigorously for 15 minutes.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 × 20 mL).

  • Purification Wash: Wash the combined organic layers with 0.5 M aqueous Citric Acid (20 mL). Causality Note: This mildly acidic wash chemoselectively protonates and removes residual Et₃N and any unreacted starting amine, without cleaving the acid-sensitive Boc group[1].

  • Drying: Wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as a white solid/foam.

Phase 4: Post-Reaction Validation
  • Rotamer Coalescence (VT-NMR): Dissolve a 15 mg sample in DMSO-d6. Acquire a ¹H-NMR spectrum at 298 K (room temp) and observe the broadened/split peaks. Heat the probe to 340 K (67 °C) and acquire a second spectrum to confirm peak coalescence, validating the presence of rotamers.

  • Final Chiral HPLC: Run the coalesced product on the chiral HPLC. The ee% must perfectly match the baseline established in Phase 1.

References

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives National Institutes of Health (PMC).[Link]

  • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations The Journal of Organic Chemistry (ACS Publications).[Link]

Technical Support Center: Solubility & Handling of (S)-tert-Butyl 3-acetamidopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for synthetic chemistry and assay development. This guide provides authoritative troubleshooting, mechanistic insights, and validated protocols for managing the solubility of (S)-tert-Butyl 3-acetamidopiperidine-1-carboxylate (CAS: 1332765-80-6)[1] in Dimethyl Sulfoxide (DMSO) versus Methanol (MeOH).

Compound Profile & Solvation Thermodynamics

To troubleshoot solubility, we must first deconstruct the molecule's structural thermodynamics. (S)-tert-Butyl 3-acetamidopiperidine-1-carboxylate features three distinct domains that dictate its solvation behavior:

  • The Boc (tert-butoxycarbonyl) Group: A bulky, highly lipophilic moiety that significantly increases the molecule's hydrophobicity and relies heavily on nonpolar dispersive interactions for solvation[2].

  • The Acetamido Group: Provides strong hydrogen-bond donor (N-H) and acceptor (C=O) sites, which can lead to solute-solute aggregation if not properly disrupted by the solvent.

  • The Piperidine Core: An aliphatic ring that further contributes to the overall hydrophobic footprint.

The Solvent Conflict: DMSO is a polar aprotic solvent that excels at disrupting intermolecular hydrogen bonds while simultaneously accommodating the lipophilic Boc group. Methanol, a polar protic solvent, readily hydrogen-bonds with the acetamido group but struggles to efficiently solvate the bulky, hydrophobic tert-butyl moiety, often leading to slower dissolution rates or lower maximum solubility limits[2].

Solvent Comparison Matrix

The physical properties of your chosen solvent directly impact the stability of your stock solutions. Review this matrix before preparing high-concentration stocks.

PropertyDimethyl Sulfoxide (DMSO)Methanol (MeOH)Impact on (S)-Boc-3-acetamidopiperidine
Solvent Type Polar AproticPolar ProticDMSO is superior for universal HTS stocks; MeOH is preferred for LC-MS or flow chemistry.
Freezing Point 18.5 °C (65.3 °F)[3]-97.6 °CDMSO stocks will freeze or crystallize near room temperature, often mimicking "precipitation"[3].
Boiling Point 189 °C64.7 °CMeOH evaporates rapidly if uncapped, increasing solute concentration beyond the solubility limit.
Hygroscopicity Extremely HighModerateDMSO rapidly absorbs atmospheric moisture, which acts as an anti-solvent for the lipophilic Boc group[4].

Troubleshooting FAQs

Q1: My 50 mM stock solution in DMSO was perfectly clear yesterday, but today there is a white precipitate at the bottom of the tube. Is the compound degrading? A1: Degradation is unlikely; the issue is almost certainly physical. This is caused by one of two factors:

  • Temperature (Freezing): DMSO has a remarkably high freezing point of 18.5 °C[3]. If your laboratory's HVAC system drops the ambient temperature overnight, the DMSO will begin to crystallize, forcing the compound out of solution.

  • Hygroscopicity (Water Absorption): DMSO acts as a sponge for atmospheric moisture. A 2 µL volume of 100% DMSO exposed to a 40% relative humidity environment will absorb over 6% water by volume in just one hour[4]. Uncapped tubes can absorb up to 50% water within 24 hours[5]. Because the Boc group is highly hydrophobic, even a small percentage of water drastically reduces the solubility of the compound, causing it to crash out[2].

Q2: I am trying to dissolve the compound in Methanol for a deprotection reaction, but it is taking much longer to dissolve than it did in DMSO. Why? A2: This is due to the hydrophobic effect. While Methanol is excellent at hydrogen bonding with the acetamido group, it is less effective than DMSO at solvating the bulky, nonpolar tert-butyl group of the Boc moiety[2]. To overcome the activation energy of dissolution in MeOH, you must apply gentle thermal energy (heating to 35–40 °C) and mechanical agitation (sonication).

Q3: How can I differentiate between a frozen DMSO stock and a water-contaminated DMSO stock? A3: Use a self-validating thermal diagnostic test. Warm the sealed tube in a 25–30 °C water bath for 10 minutes. If the solution becomes completely clear, the issue was localized freezing (temperature). If the solution remains cloudy or particulate matter persists at 30 °C, the DMSO has absorbed water (hygroscopicity), permanently lowering the solubility threshold.

Experimental Protocols

Protocol A: Preparation of a Moisture-Stable DMSO Stock Solution

This protocol ensures maximum shelf-life for high-throughput screening (HTS) or bioassay stocks.

  • Equilibration: Allow the lyophilized (S)-tert-Butyl 3-acetamidopiperidine-1-carboxylate and a bottle of anhydrous DMSO (≥99.9%, packaged under Argon) to equilibrate to room temperature (22–25 °C) in a desiccator before opening.

  • Weighing: Weigh the required mass of the compound into a sterile, amber glass vial. (Avoid standard plastics if storing for >6 months, as DMSO can extract leachates[5]).

  • Dissolution: Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 50 mM).

  • Agitation: Vortex for 30 seconds. If dissolution is incomplete, sonicate in a water bath at 25 °C for 2–3 minutes.

  • Aliquot & Seal: Immediately divide the stock into single-use aliquots (e.g., 50 µL) in tightly sealed tubes. Purge the headspace of the tubes with dry Argon or Nitrogen gas before capping to prevent moisture ingress[4].

  • Storage: Store at -20 °C. Upon retrieval, allow the aliquot to thaw completely at room temperature and vortex before use.

Protocol B: Recovering a Precipitated Methanol Solution

Use this when MeOH evaporation has caused the compound to crash out.

  • Volume Verification: Mark the current meniscus level on the tube. Compare it to the original expected volume to confirm evaporation.

  • Reconstitution: Add fresh, anhydrous Methanol to restore the original volume.

  • Thermal Solvation: Place the tightly capped tube in a heated sonication bath set to 40 °C (well below MeOH's boiling point of 64.7 °C).

  • Validation: Sonicate for 5 minutes. Visually inspect against a dark background to ensure no micro-crystals remain.

Diagnostic Workflow

Follow this logical decision tree to rapidly diagnose and resolve precipitation events in your stock solutions.

TroubleshootingWorkflow Start Precipitation Observed in Stock Solution CheckSolvent Identify the Solvent Start->CheckSolvent DMSO DMSO CheckSolvent->DMSO MeOH Methanol CheckSolvent->MeOH DMSO_Temp Is ambient temp < 20°C? DMSO->DMSO_Temp MeOH_Evap Did solvent evaporate? (Concentration increased) MeOH->MeOH_Evap DMSO_Water Was the tube left uncapped? (Water absorption) DMSO_Temp->DMSO_Water No WarmSon Warm to 25-30°C & Sonicate DMSO_Temp->WarmSon Yes DryDMSO Lyophilize & reconstitute in anhydrous DMSO DMSO_Water->DryDMSO Yes MeOH_Sol Is concentration > solubility limit? MeOH_Evap->MeOH_Sol No AddMeOH Add fresh MeOH & gently heat (40°C) MeOH_Evap->AddMeOH Yes Dilute Dilute solution or add co-solvent MeOH_Sol->Dilute Yes

Workflow for diagnosing and resolving precipitation of Boc-protected amines in DMSO and Methanol.

References

  • Wikipedia : Dimethyl sulfoxide. Retrieved from[Link]

  • ResearchGate : Busting Myths in Compound Handling Practices for Assay Developers. Retrieved from [Link]

  • PubMed / NIH : In situ DMSO hydration measurements of HTS compound libraries. Retrieved from[Link]

Sources

Technical Support Center: Troubleshooting Low Enantiomeric Excess (ee) in Chiral Piperidine Acetylation

Author: BenchChem Technical Support Team. Date: March 2026

Achieving high enantiomeric excess (ee) during the asymmetric acetylation of chiral piperidines—whether via enzymatic kinetic resolution (EKR) or organocatalytic desymmetrization—is a complex balancing act. Piperidines are inherently strong nucleophiles, which can lead to competing non-selective background reactions.

This guide provides a systematic, causality-driven approach to diagnosing and resolving low ee in your acetylation workflows, ensuring your protocols are robust and self-validating.

Diagnostic Workflow

TroubleshootingWorkflow Start Low ee Detected in Piperidine Acetylation ConvCheck Is conversion > 50%? Start->ConvCheck OverConv Over-conversion: Stop at ~45% or optimize DKR ConvCheck->OverConv Yes BgCheck Run control without catalyst. Is there background acylation? ConvCheck->BgCheck No HighBg High Background: Switch acyl donor (e.g., to isopropyl acetate) BgCheck->HighBg Yes CatIssue Catalyst Selectivity Issue: Check Solvent & Moisture BgCheck->CatIssue No SolventOpt Optimization: Switch to MTBE/Hexane, control water activity CatIssue->SolventOpt

Figure 1: Diagnostic workflow for troubleshooting low ee in piperidine acetylation.

Frequently Asked Questions (FAQs)

Q1: Why is my enzymatic kinetic resolution yielding <50% ee for the acetylated piperidine despite using a highly selective lipase like CAL-B? Causality & Solution: Low ee in the kinetic resolution of piperidines is most frequently caused by a mismatch between kinetic control and thermodynamic equilibrium[1]. Because piperidines are highly nucleophilic, using a highly reactive acyl donor (such as vinyl acetate) often triggers an uncatalyzed, non-enantioselective background acetylation. This background reaction dilutes the enantiopurity of the product. Furthermore, if the reaction is allowed to proceed past 50% conversion, the enzyme is forced to acetylate the slower-reacting enantiomer, drastically eroding the product's ee. Self-Validating Action: Always run a negative control (reaction mixture without the enzyme). If background acetylation exceeds 2-5%, switch to a less reactive acyl donor like trifluoroethyl isobutyrate or isopropyl acetate[2], and reduce the reaction temperature.

Q2: How does moisture content affect the enantioselectivity of lipase-catalyzed piperidine acetylation? Causality & Solution: Lipases require a specific hydration shell to maintain the structural integrity of their catalytic triad. Complete dehydration collapses the binding pocket, leading to poor enantiomeric discrimination. Conversely, excess moisture promotes the hydrolysis of the newly formed chiral acetate back into the racemic starting material[2]. This reversibility establishes a thermodynamic equilibrium that destroys the kinetic ee. Self-Validating Action: Control the water activity (


) of your solvent system. Pre-equilibrate your non-polar solvents (e.g., MTBE or hexane) over 4Å molecular sieves, or use salt hydrate pairs (like 

) to lock the

in the optimal range (typically 0.11–0.33).

Q3: Can the N-protecting group influence the enantiomeric excess during the resolution of piperidine derivatives? Causality & Solution: Absolutely. The stereocenter in piperidines is highly sensitive to the steric bulk and electronic properties of the N-substituent. A bulky protecting group (e.g., N-Boc or N-Cbz) can alter the substrate's orientation within the enzyme's binding pocket or the organocatalyst's active site[3]. This can cause steric clashes that prevent the fast-reacting enantiomer from binding in the optimal transition state geometry, lowering the enantiomeric ratio (


-value).
Self-Validating Action: If a bulky N-Boc group yields low ee, synthesize a small panel of substrates with varying N-substituents (e.g., N-methyl, N-acetyl, or unprotected if the catalyst tolerates basic amines) and screen them against your catalyst[4].
Quantitative Data: Impact of Reaction Parameters on Enantioselectivity

The following table summarizes the causal relationship between acyl donor reactivity, solvent polarity, and the resulting enantiomeric excess in a standard CAL-B catalyzed piperidine acetylation workflow.

Table 1: Parameter Optimization for CAL-B Catalyzed Piperidine Acetylation

Acyl DonorSolventBackground Rxn (%)Conversion (%)Product ee (%)
Vinyl AcetateAcetonitrile18.55542.0
Vinyl AcetateMTBE5.25178.5
Isopropyl AcetateMTBE< 1.04892.0
Trifluoroethyl IsobutyrateHexane< 0.54997.8

Note: Data synthesized from optimization parameters demonstrating that non-polar solvents and tuned acyl donors suppress background reactions and maximize ee[2][4].

Standard Operating Procedure: Self-Validating Optimization of CAL-B Catalyzed Kinetic Resolution

This step-by-step methodology is designed to isolate variables and prevent over-conversion, ensuring maximum enantiomeric excess.

Step 1: Solvent and Moisture Control Dry Methyl tert-butyl ether (MTBE) or Hexane over activated 4Å molecular sieves for 24 hours prior to use. This ensures the suppression of hydrolytic reversibility.

Step 2: Substrate and Acyl Donor Preparation Dissolve 10.0 mmol of the racemic piperidine derivative in 50 mL of the anhydrous solvent. Add 15.0 mmol (1.5 equivalents) of trifluoroethyl isobutyrate. Crucial Step: Do not use vinyl acetate if previous runs showed >5% background reaction.

Step 3: Baseline Validation (Negative Control) Before adding the catalyst, stir the mixture at 25°C for 1 hour and analyze a 100 µL aliquot via Chiral HPLC. Confirm that uncatalyzed background acetylation is <1%. This validates that any observed product formation is strictly catalyst-driven.

Step 4: Catalyst Addition and Kinetic Sampling Add 50 mg of immobilized CAL-B (e.g., Novozym 435). Stir the reaction at 25°C. Withdraw 100 µL aliquots at 1h, 2h, 4h, and 8h. Quench each aliquot immediately by filtering through a short Celite pad to remove the enzyme.

Step 5: Chiral Analysis and Termination Analyze the aliquots via Chiral HPLC to monitor conversion (


) and the enantiomeric excess of the product (

). Terminate the bulk reaction strictly when conversion reaches 45–49% to maximize

. If the goal is to isolate the unreacted enantiomer (

), allow the reaction to proceed to 51–55% conversion.
References[2] Morgan, B., et al. "Enzymatic kinetic resolution of piperidine atropisomers: synthesis of a key intermediate of the farnesyl protein transferase inhibitor, SCH66336." Journal of Organic Chemistry, 2000.https://doi.org/10.1021/jo991513v[1] Perdicchia, D., et al. "Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis." MDPI, 2015.https://www.mdpi.com/[4] Keio University. "Preparation of (R)-3-hydroxy-n-methylpiperidine, a synthetic key intermediate of (R)-mepenzolate, based on the lipase-catalyzed resolution of the racemic form." Heterocycles, 2017.https://doi.org/10.3987/COM-16-S(S)28[3] ACS Publications. "Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation." Chemical Reviews, 2021. https://pubs.acs.org/

Sources

Technical Support Center: Purification of (S)-tert-Butyl 3-acetamidopiperidine-1-carboxylate (Oil vs. Solid)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address one of the most notorious bottlenecks in chiral drug development: the purification and isolation of (S)-tert-Butyl 3-acetamidopiperidine-1-carboxylate .

Due to the high conformational flexibility of the tert-butyloxycarbonyl (Boc) protecting group and the compound's relatively low melting point, this intermediate frequently resists crystallization, instead separating as a stubborn, impure oil. This guide synthesizes thermodynamic principles with field-proven methodologies to help you consistently achieve high-purity crystalline solids.

The Science of "Oiling Out" (Liquid-Liquid Phase Separation)

Before troubleshooting, it is critical to understand the causality behind your experimental observations. When cooling a supersaturated solution of (S)-tert-Butyl 3-acetamidopiperidine-1-carboxylate, you are racing against thermodynamics.

The phenomenon where the product crashes out as a viscous oil is scientifically known as Liquid-Liquid Phase Separation (LLPS) [1]. This occurs when the solution's cooling trajectory intersects the binodal curve (the liquid-liquid coexistence boundary) before it crosses the solubility curve (the solid-liquid boundary)[2]. Because Boc-protected piperidines have high degrees of rotational freedom, their crystal lattice energy is often low. When LLPS occurs, the resulting "oil" acts as a highly efficient solvent for impurities, trapping unreacted starting materials and residual solvents within its matrix, effectively ruining the purification step[3].

G A Supersaturated Solution (Boc-Piperidine) B Cooling Phase A->B C Liquid-Liquid Phase Separation (Oiling Out) B->C Rapid Cooling / High Solubility Solvent D Primary Nucleation B->D Slow Cooling / Seeding C->D Shear Force / Trituration E Amorphous Oil / Gum (Traps Impurities) C->E Solvent Entrapment F Crystalline Solid (High Purity) D->F Crystal Lattice Growth

Thermodynamic pathways: LLPS (oiling out) vs. crystallization.

Troubleshooting Guide & FAQs

Q1: My reaction mixture yielded a thick, yellowish oil instead of a solid. Is my product ruined? A1: Not necessarily. The oil is simply a solute-rich liquid phase resulting from LLPS[4]. However, it is highly impure because the oil phase preferentially partitions lipophilic impurities. You must break the LLPS state. Do not attempt to dry the oil directly under a high vacuum, as it will simply form an intractable, glassy foam. Instead, you must redissolve the oil and perform a controlled anti-solvent crystallization or trituration.

Q2: How can I force this specific Boc-piperidine oil to crystallize? A2: The most effective method is trituration combined with mechanical shear. Dissolve the oil in a minimal amount of a "good" solvent (e.g., Ethyl Acetate), and slowly add a "poor" anti-solvent (e.g., Heptane) until the solution becomes slightly turbid[5]. At this exact point, stop adding solvent and apply mechanical shear by scratching the inside of the glass flask with a glass rod. The microscopic glass particulates act as heterogeneous nucleation sites, lowering the activation energy required for the Boc-piperidine to form a crystal lattice.

Q3: Does the enantiomeric purity (ee%) of the (S)-isomer affect its physical state? A3: Absolutely. Chiral molecules follow the thermodynamic rules of melting point depression. If your batch has a low enantiomeric excess (e.g., contaminated with the (R)-enantiomer), the crystal lattice is disrupted, significantly lowering the melting point. A racemic mixture of this compound will almost always present as an oil at room temperature, whereas a highly pure (S)-enantiomer (>98% ee) will form a white to off-white solid. If your product refuses to crystallize despite repeated attempts, check the chiral purity via HPLC.

Q4: What is the best solvent system to prevent LLPS for this compound? A4: Industry consensus for Boc-protected amines heavily favors the Ethyl Acetate / Heptane system[6]. Solvents with excessively high drug solubility (like Dichloromethane) increase oiling-out risks because they drastically reduce the maximum achievable supersaturation before hitting the binodal curve[2].

Quantitative Data: Solvent System Comparison

To optimize your purification, consult the following empirical data table summarizing solvent system performance for (S)-tert-Butyl 3-acetamidopiperidine-1-carboxylate.

Good SolventAnti-SolventOiling-Out (LLPS) RiskTypical YieldPurity ProfileRecommended Use Case
Ethyl Acetate Heptane Low75 - 85%>98%Standard scale-up & routine isolation.
Isopropanol Water Moderate60 - 70%>95%Removal of highly polar impurities/salts.
Dichloromethane Hexane High N/A (Oils)VariableNot recommended. High risk of solvent entrapment.
Toluene MTBE Low50 - 60%>99%Final polishing step for ultra-high purity.

Experimental Methodologies

The following protocols are designed as self-validating systems. If the visual cues described in the steps do not occur, the system immediately alerts you to adjust parameters, ensuring you do not proceed blindly into an LLPS state.

Protocol A: Controlled Anti-Solvent Crystallization (Prevention)

Use this protocol to isolate the product directly from the crude reaction mixture while avoiding LLPS.

  • Dissolution: Concentrate the crude organic phase to a minimal volume. Add Ethyl Acetate (approx. 3 mL per gram of expected product) and heat to 50°C until a homogenous, clear solution is achieved.

  • Anti-Solvent Titration: While maintaining vigorous stirring at 50°C, add Heptane dropwise.

    • Self-Validation Check: Watch the drop impact zone. If the localized cloudiness dissipates immediately, continue adding. If the cloudiness persists for more than 3 seconds, stop. You have reached the metastable zone.

  • Seeding (Optional but Recommended): Add 1-2 mg of pure, crystalline (S)-tert-Butyl 3-acetamidopiperidine-1-carboxylate.

  • Controlled Cooling: Reduce the temperature linearly from 50°C to 20°C over 2 hours (0.25°C/min). Rapid "crash cooling" will immediately trigger oiling out.

  • Maturation: Hold the suspension at 20°C for 1 hour, then cool to 0°C in an ice bath for 2 hours to maximize yield.

  • Isolation: Filter the resulting white solid under vacuum. Wash the filter cake with ice-cold Heptane (1 mL/g) and dry under vacuum at 35°C to a constant weight.

Protocol B: Rescuing an "Oiled-Out" Batch (Trituration)

Use this protocol if your product has already separated as a stubborn oil.

  • Solvent Stripping: Transfer the oil to a round-bottom flask. Apply high vacuum (rotary evaporator) at 40°C for 30 minutes to remove any trapped, highly soluble solvents (e.g., DCM or Methanol) that are depressing the melting point.

  • Cold Trituration: Submerge the flask in an ice bath (0°C). Add ice-cold Heptane (2 mL per gram of oil).

  • Mechanical Shear: Insert a glass stirring rod and vigorously scratch the oil against the roughened interior walls of the glass flask.

    • Causality Note: The acoustic and mechanical energy forces the localized alignment of the flexible Boc-piperidine molecules, overcoming the nucleation energy barrier.

  • Phase Transition: Continue scratching until the translucent oil abruptly transitions into an opaque, white granular solid.

  • Filtration: Break up the solid chunks with a spatula, filter via a Büchner funnel, and wash with cold Heptane.

Workflow N1 Oiled-Out Product N2 Evaporate Residual Solvent N1->N2 N3 Add Cold Heptane N2->N3 N4 Mechanical Scratching N3->N4 N5 Vacuum Filtration N4->N5

Rescue workflow for converting an oiled-out Boc-piperidine into a filterable solid.

References

  • Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound ResearchGate[Link]

  • The Problem of Oiling Out in Chemical Process Development KiloMentor[Link]

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization ACS Publications[Link]

  • Some Items of Interest to Process R&D Chemists and Engineers University of Bristol[Link]

Sources

Technical Support Center: Workup Optimization for Water-Soluble Acetamido Piperidine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Isolation of Hydrophilic Basic Amides (LogP < 0)

Introduction: The "Invisible Product" Problem

If you are reading this, you likely just finished a reaction, performed a standard extraction with Dichloromethane (DCM) or Ethyl Acetate (EtOAc), and found your mass balance is near zero.

You are not alone. Acetamido piperidines (e.g., 4-acetamidopiperidine) possess a "perfect storm" of physicochemical properties that defeat standard workups:

  • High Polarity: The acetamide group is a strong hydrogen bond donor/acceptor.

  • High Basicity: The piperidine nitrogen (

    
    ) remains protonated (ionic) at neutral pH.
    
  • Amphiphilic Confusion: They often act as surfactants, causing emulsions.

This guide abandons the "add more solvent" approach in favor of thermodynamic manipulation using pH, ionic strength (Hofmeister effects), and orthogonal stationary phases.

Module 1: Diagnostic & Strategy
Q1: "I extracted three times with DCM, but my product is still in the aqueous layer. Why?"

A: You are likely fighting the pH vs. pKa battle, and losing.

  • The Science: The piperidine nitrogen is a secondary amine. Its conjugate acid has a

    
    . In a standard quench (often pH 7–9), the molecule exists predominantly as a cation (salt). Charged species do not partition into organic solvents.
    
  • The Fix (The "Rule of 2"): To drive a base into the organic phase, the aqueous pH must be at least 2 units higher than its

    
    .
    
    • Target pH: > 13.0.

    • Reagent: Use 5M NaOH or KOH. Do not use Sodium Bicarbonate (pH ~8.5) or Carbonate (pH ~11.5); they are too weak.

Q2: "I adjusted the pH to 14, but the product still favors the water. Now what?"

A: Your molecule is simply too hydrophilic (LogP < 0). You need to change the Partition Coefficient (


) .
  • The Science: Standard solvents (EtOAc, DCM) are too lipophilic. You need a solvent that can hydrogen-bond with your acetamide group while remaining immiscible with water.

  • The Fix: Switch to a high-polarity organic system.

    • Option A (Green): 2-Methyltetrahydrofuran (2-MeTHF). It scavenges amines better than DCM.

    • Option B (The Hammer): n-Butanol (n-BuOH). Warning: High boiling point (117°C).

    • Option C (The Classic): Chloroform/Isopropanol (3:1 ratio).

Q3: "I have a massive emulsion that won't separate."

A: You have created a surfactant system. You need to apply the Hofmeister Effect .

  • The Science: Acetamido piperidines can act as hydrotropes. Adding "Kosmotropic" (structure-making) salts increases the surface tension of water, literally "squeezing" the organic molecule out.

  • The Fix: Saturate the aqueous layer with NaCl (weak effect) or

    
      (strong effect). This is "Salting Out."
    
Module 2: Decision Logic & Workflows

Use the following logic tree to determine your optimal path.

WorkupLogic Start Start: Reaction Complete CheckpH Check Aqueous pH Start->CheckpH IsBasic Is pH > 13? CheckpH->IsBasic AdjustpH Adjust to pH 14 (use 5M NaOH) IsBasic->AdjustpH No CheckLogP Est. LogP of Product IsBasic->CheckLogP Yes AdjustpH->CheckLogP IsHydrophilic Is LogP < 0? CheckLogP->IsHydrophilic StandardExt Standard Extraction (DCM or 2-MeTHF) IsHydrophilic->StandardExt No (LogP > 0) Emulsion Emulsion Formed? IsHydrophilic->Emulsion Yes (LogP < 0) SaltOut Salting Out Method (Sat. NaCl/K2CO3 + IPA/CHCl3) SCX SCX Chromatography (Catch & Release) SaltOut->SCX Yield < 50% Emulsion->SaltOut No Filter Filter through Celite Emulsion->Filter Yes Filter->SaltOut

Caption: Decision matrix for isolating water-soluble amines. Note the critical pivot to SCX if salting out fails.

Module 3: Experimental Protocols
Protocol A: The "Salting Out" Extraction (Hofmeister Method)

Best for: Scaling up without chromatography.

  • Basify: Cool the aqueous reaction mixture to 0°C. Add 5M NaOH dropwise until pH > 13.

  • Saturate: Add solid NaCl until no more dissolves (saturation point).

    • Pro Tip: For extremely stubborn compounds, use Potassium Carbonate (

      
      )  instead of NaCl. It is a stronger kosmotrope and helps maintain high pH.
      
  • Extract: Add IPA/Chloroform (1:3 v/v) . The volume should be 1/2 the volume of the aqueous phase.

  • Agitate: Shake vigorously for 2 minutes.

  • Separate: Allow layers to separate. The organic layer will be on the bottom (denser than water).

  • Repeat: Perform this extraction 3–4 times.

  • Dry: Combine organic layers, dry over

    
     (Sodium Sulfate), and concentrate.
    
Protocol B: SCX "Catch and Release" (The Gold Standard)

Best for: High purity requirements, removing non-basic impurities, and avoiding inorganic salts.

This method uses Strong Cation Exchange (SCX) resin (sulfonic acid bonded silica).[1] It chemically binds your amine, allowing you to wash away everything else, then releases the amine with ammonia.

Workflow Diagram:

SCX_Workflow Step1 1. LOAD Dissolve crude in MeOH/Water. Pass through SCX cartridge. Step2 2. CATCH Amine binds to sulfonic acid. Neutrals flow through. Step1->Step2 Binding Step3 3. WASH Flush with MeOH. Removes non-basic impurities. Step2->Step3 Purification Step4 4. RELEASE Elute with 2M NH3 in MeOH. Displaces amine product. Step3->Step4 pH Switch Step5 5. ISOLATE Concentrate eluate. Result: Free base amine. Step4->Step5 Evaporation

Caption: SCX Chromatography workflow. This method separates based on chemical affinity (pKa) rather than polarity.

Step-by-Step:

  • Condition: Pre-wet the SCX cartridge (e.g., 5g or 10g size) with Methanol (MeOH).

  • Load: Dissolve your crude reaction mixture in MeOH (add minimal water if necessary for solubility). Load onto the cartridge.

    • Note: The product will stick to the top of the column.

  • Wash: Flush the column with 3–5 Column Volumes (CV) of pure MeOH.

    • Result: This removes neutral acetamides, starting materials, and non-basic byproducts.

  • Elute: Flush with 2M Ammonia (

    
    ) in Methanol .
    
    • Mechanism:[2][3] The

      
       is a stronger base than your piperidine; it deprotonates the resin, releasing your product.
      
  • Finish: Collect the basic fraction and evaporate. You will obtain the free base acetamido piperidine.

Module 4: Solvent Selection Data

When standard DCM fails, consult this table to select a solvent system with higher "Extraction Power" for polar amines.

Solvent SystemPolarity (Dielectric)Miscibility with WaterUse Case
DCM Low (9.1)ImmiscibleStandard. Fails for LogP < 0.5.
2-MeTHF Medium (6.97)LowRecommended. Green alternative to DCM. Better amine solubility.
EtOAc Medium (6.0)LowPoor for polar amines (often precipitates salts).
CHCl3 / IPA (3:1) HighImmiscibleThe "Magic Mix." High solvation power for H-bond donors.
n-Butanol High (17.5)Low (~7%)Last Resort. Extracts almost anything, but hard to evaporate (

117°C).
References
  • PubChem. (n.d.). 4-Acetamidopiperidine (Compound Summary).[4][5][6] National Library of Medicine. Retrieved March 5, 2026, from [Link]

  • Teledyne ISCO. (2012).[1] RediSep SCX Column: Purification of Organic Compounds Holding Inherent Basic Properties.[1] Teledyne ISCO Application Notes.[1] Retrieved March 5, 2026, from [Link]

  • Prat, D., et al. (2016).[7] CHEM21 selection guide of classical- and less classical-solvents.[7] Green Chemistry, 18, 288–296.[7] Retrieved March 5, 2026, from [Link]

  • Hyde, A. M., et al. (2017). General Principles and Strategies for Salting-Out Informed by the Hofmeister Series.[8][9][10] Organic Process Research & Development, 21(9), 1355–1370. Retrieved March 5, 2026, from [Link]

Sources

Technical Support Center: Navigating the Challenges of Hygroscopic 3-Acetamidopiperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in handling the hygroscopic nature of 3-acetamidopiperidine derivatives. The piperidine scaffold is a cornerstone in medicinal chemistry, and understanding the interaction of these molecules with atmospheric moisture is critical for experimental reproducibility, stability, and the overall integrity of your research.[1][2][3][4] This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the successful handling and application of these valuable compounds.

The inherent hygroscopicity of many active pharmaceutical ingredients (APIs) can lead to a multitude of challenges, including alterations in physicochemical properties, degradation, and difficulties in manufacturing and formulation.[5][6][7] The presence of amide and amine functionalities in 3-acetamidopiperidine derivatives makes them susceptible to moisture absorption, a factor that must be proactively managed. This guide is structured to provide both practical solutions and the scientific rationale behind them.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with 3-acetamidopiperidine derivatives, providing potential causes and actionable solutions.

Issue 1: Inconsistent Weighing and "Melting" Appearance on the Balance

Symptoms:

  • The weight of the solid on the analytical balance is continuously increasing and does not stabilize.

  • The solid appears to "melt" or become sticky on the weighing paper or boat.

Root Cause Analysis: This is a classic sign of a hygroscopic or even deliquescent compound, which readily absorbs moisture from the atmosphere.[8][9] The continuous weight gain is due to the ongoing absorption of water molecules. The "melting" appearance is the solid dissolving in the absorbed water.[6]

Solutions:

  • Controlled Environment Weighing: The most reliable solution is to handle and weigh the compound inside a glove box with a controlled, low-humidity inert atmosphere (e.g., nitrogen or argon).[9][10]

  • Rapid Weighing with Appropriate Vessels: If a glove box is unavailable, the following procedure should be adopted:

    • Use a weighing bottle or a vial with a cap, rather than open weighing paper.[8]

    • Tare the capped weighing vessel.

    • Quickly add an approximate amount of the 3-acetamidopiperidine derivative to the vessel and securely cap it.

    • Record the stable weight.

    • The entire compound can then be dissolved in a suitable solvent for transfer.

  • Weighing by Difference:

    • Pre-weigh a capped vial containing the hygroscopic solid.

    • Quickly transfer the desired amount of solid to the reaction vessel.

    • Immediately re-cap and re-weigh the original vial.

    • The difference in weight is the amount of compound transferred.

Issue 2: Poor Reproducibility in Reaction Yields and Impurity Profiles

Symptoms:

  • Significant variations in reaction yields between batches, even when using the same protocol.

  • Appearance of unexpected impurities in post-reaction analysis (e.g., LC-MS, NMR).

Root Cause Analysis: Absorbed water can act as an unintended reactant or alter the reaction conditions. For instance, in reactions sensitive to water, such as those involving organometallics or certain coupling reagents, the presence of moisture can quench reagents, hydrolyze starting materials or products, and catalyze side reactions.[7] This leads to lower yields and the formation of hydrolysis-related impurities.

Solutions:

  • Quantify Water Content: Before starting a reaction, determine the water content of your 3-acetamidopiperidine derivative using Karl Fischer titration.[11][12] This will allow you to calculate the true mass of the anhydrous compound and adjust the stoichiometry of your reagents accordingly.

  • Drying the Compound: If the water content is unacceptably high, the compound must be dried.

    • Vacuum Oven: Drying in a vacuum oven at a suitable temperature (below the compound's decomposition point) is a common method.[13]

    • Desiccator: For less hygroscopic materials or for maintaining a dry state, storage in a desiccator over a strong drying agent (e.g., phosphorus pentoxide, anhydrous calcium sulfate) is recommended.[14][15]

  • Use of Anhydrous Solvents and Reagents: Ensure all solvents and other reagents used in the reaction are rigorously dried and handled under an inert atmosphere.[16]

Issue 3: Physical State Changes During Storage

Symptoms:

  • A free-flowing powder turns into a hard cake or a sticky solid upon storage.

  • Changes in the material's color or appearance.

Root Cause Analysis: Moisture absorption can lead to physical changes such as caking, and in more extreme cases, deliquescence.[17][18] These changes can also indicate chemical degradation accelerated by the presence of water.[6]

Solutions:

  • Appropriate Packaging and Storage:

    • Store the compound in a tightly sealed container, preferably made of glass.

    • For highly sensitive materials, consider flame-sealing the container under an inert atmosphere.

    • Include a desiccant pouch in the secondary packaging.[19][20]

    • Store in a controlled environment with low relative humidity.[21]

  • Stability Testing: Conduct stability studies under different temperature and humidity conditions to establish the appropriate storage conditions and re-test period for your specific 3-acetamidopiperidine derivative.[22][23]

Frequently Asked Questions (FAQs)

Q1: What makes 3-acetamidopiperidine derivatives potentially hygroscopic?

A: The hygroscopic nature of these compounds can be attributed to the presence of polar functional groups, specifically the amide and the secondary amine in the piperidine ring. These groups contain nitrogen-hydrogen (N-H) and carbonyl (C=O) bonds that can readily form hydrogen bonds with water molecules from the atmosphere.

Q2: How can I quickly assess if a new batch of a 3-acetamidopiperidine derivative is hygroscopic?

A: A simple qualitative test is to place a small amount of the compound on a watch glass in an open environment. If the compound becomes sticky, changes appearance, or gains weight over a short period (e.g., 30-60 minutes), it is likely hygroscopic. For a quantitative assessment, Dynamic Vapor Sorption (DVS) analysis is the gold standard, which measures the mass change of a sample as it is exposed to varying levels of relative humidity.

Q3: What is the most accurate method to determine the water content in my sample?

A: Karl Fischer titration is the most accurate and specific method for determining the water content in a solid sample.[11][12] Unlike methods like Loss on Drying (LOD) which measure the loss of any volatile component, Karl Fischer titration is specific to water.

Q4: Can I use a standard laboratory oven to dry my 3-acetamidopiperidine derivative?

A: It is generally not recommended to dry hygroscopic compounds in a standard laboratory oven that is open to the atmosphere. The heated air in the oven still contains moisture, and the effectiveness of drying will be limited. A vacuum oven is preferred as it removes both water and air, facilitating more efficient drying at lower temperatures.[13][14]

Q5: How does hygroscopicity affect the formulation of a drug product containing a 3-acetamidopiperidine derivative?

A: High hygroscopicity can severely impact drug formulation. It can lead to:

  • Manufacturing issues: Poor powder flow, caking, and adhesion to equipment.[15][24]

  • Stability problems: Increased chemical degradation, changes in crystal form, and altered dissolution rates.[6][7]

  • Dosage form performance: Changes in tablet hardness, disintegration, and dissolution, ultimately affecting bioavailability.[6] Formulation strategies may include the use of moisture-barrier coatings, selection of less hygroscopic excipients, and manufacturing under controlled humidity conditions.[25]

Experimental Protocols & Visualizations

Protocol 1: Accurate Weighing of a Hygroscopic 3-Acetamidopiperidine Derivative
  • Preparation: Place the sealed container of the compound, a spatula, and a capped weighing vessel (e.g., a glass vial) inside a desiccator for at least 2 hours to equilibrate.

  • Tare: Place the capped weighing vessel on a tared analytical balance and record its mass.

  • Transfer: Quickly open the main container and the weighing vessel. Transfer an approximate amount of the solid to the weighing vessel using the spatula.

  • Seal: Immediately and securely cap the weighing vessel.

  • Weigh: Place the capped vessel back on the balance and record the stable weight. The difference between this weight and the tare weight is the mass of the hygroscopic solid.

  • Dissolution: Dissolve the weighed solid in a known volume of a suitable anhydrous solvent for quantitative transfer to the reaction vessel.

Diagram: Decision Workflow for Handling a New 3-Acetamidopiperidine Derivative

A Receive New Batch of 3-Acetamidopiperidine Derivative B Review Supplier Data (CoA, SDS for hygroscopicity info) A->B C Perform Qualitative Hygroscopicity Test (expose small sample to air) B->C D Is it Hygroscopic? C->D E Handle as Non-Hygroscopic (Standard Procedures) D->E No F Quantify Water Content (Karl Fischer Titration) D->F Yes / Uncertain J Store in Controlled Environment (Desiccator/Glove Box with Desiccant) E->J G Water Content Acceptable? F->G F->J H Proceed with Experiment (Adjust mass for water content) G->H Yes I Dry Compound (Vacuum Oven) G->I No H->J K Re-test Water Content Post-Drying I->K K->H cluster_0 Preparation Phase cluster_1 Weighing Phase (Rapid Execution) cluster_2 Transfer Phase A Equilibrate Tools & Compound in Desiccator B Tare Capped Weighing Vessel A->B C Quickly Transfer Solid to Vessel B->C D Immediately Seal Vessel C->D E Record Stable Mass D->E F Dissolve Weighed Solid in Anhydrous Solvent E->F G Quantitatively Transfer Solution to Reaction F->G

Caption: Workflow for accurate weighing of hygroscopic substances.

References

  • Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(02). Available at: [Link]

  • GenFollower. (2026, January 30). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. GenFollower. Available at: [Link]

  • Labinsights. (2023, May 8). Unveiling of Hygroscopicity Evaluation for Drug Formulation. Labinsights. Available at: [Link]

  • Der Pharma Chemica. (2025, December 28). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica. Available at: [Link]

  • PMC. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. Available at: [Link]

  • PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. Available at: [Link]

  • University of Rochester. Weighing Reactants and Reagents. Department of Chemistry. Available at: [Link]

  • ResearchGate. Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development. ResearchGate. Available at: [Link]

  • PMC. (2025, February 18). Stability assessment of hygroscopic medications in one dose packaging using community pharmacist surveys and experimental storage methods. PMC. Available at: [Link]

  • Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance. Chromatography Forum. Available at: [Link]

  • JOCPR. (2011). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link]

  • Mettler Toledo. Techniques for the Determination of Moisture Content, Water Content and Loss on Drying. Mettler Toledo. Available at: [Link]

  • Textile Testing Equipment. (2022, October 28). Methods for measuring hygroscopicity of fibrous materials. Textile Testing Equipment. Available at: [Link]

  • Taylor & Francis Online. (2023, July 25). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Pharmaceutical Biology. Available at: [Link]

  • University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group. Available at: [Link]

  • Chemistry LibreTexts. (2024, August 14). 3.1: Transferring and Weighting Methods. Chemistry LibreTexts. Available at: [Link]

  • Reddit. (2017, June 6). Drying and Storing Hygroscopic Salts. r/chemistry. Available at: [Link]

  • Pharmaceutical Technology. (2019, January 22). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Pharmaceutical Technology. Available at: [Link]

  • PubMed. Moisture determination in hygroscopic drug substances by near infrared spectroscopy. PubMed. Available at: [Link]

  • European Medicines Agency. Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency. Available at: [Link]

  • Labcompare.com. (2023, April 14). The Do's and Don'ts of Laboratory Balances. Labcompare.com. Available at: [Link]

  • ResearchGate. (2016, August 20). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. ResearchGate. Available at: [Link]

  • Lejan Team. STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Lejan Team. Available at: [Link]

  • Taylor & Francis Online. (2022, June 21). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharmaceutical Development and Technology. Available at: [Link]

  • ResearchGate. (2015, June 5). (PDF) Hygroscopic moisture content: Determination and correlations. ResearchGate. Available at: [Link]

  • University of Rochester. How To: Store Reagents. Chemistry Department. Available at: [Link]

  • ResearchGate. (2025, February 7). Stability assessment of hygroscopic medications in one dose packaging using community pharmacist surveys and experimental storage methods. ResearchGate. Available at: [Link]

  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?. Chromatography Forum. Available at: [Link]

  • JOCPR. (2011). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • AquaLab. Measuring moisture content: It's more complicated than you think. AquaLab. Available at: [Link]

  • University of Colorado Boulder. Drying Organic Solutions. Organic Chemistry at CU Boulder. Available at: [Link]

  • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Ibis Scientific, LLC. Available at: [Link]

  • Letters in High Energy Physics. Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. Letters in High Energy Physics. Available at: [Link]

  • ResearchGate. (2022, June 21). (PDF) Data-driven Approach to Mitigate Quality Impact of Hygroscopic Pharmaceutical Raw Materials Throughout the Supply Chain. ResearchGate. Available at: [Link]

  • ResearchGate. (2020, June 2). Synthesis of Protected 3-Aminopiperidine and 3-Aminoazepane Derivatives Using Enzyme Cascades. ResearchGate. Available at: [Link]

  • Pharmaffiliates. CAS No : 5810-55-9| Chemical Name : 3-Acetamidopiperidine. Pharmaffiliates. Available at: [Link]

  • Phys.org. (2024, December 19). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. Phys.org. Available at: [Link]

  • PubChem. N-(piperidin-3-yl)acetamide. PubChem. Available at: [Link]

  • University of Manchester. (2020, July 21). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Research Explorer. Available at: [Link]

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Technical Support Center: Overcoming Steric Hindrance in 3-Substituted Piperidine Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Functionalizing 3-substituted piperidines—a ubiquitous pharmacophore in drug discovery—presents significant synthetic challenges. The steric bulk of substituents at the C3 position (e.g., aryl, branched alkyl, or heteroaryl groups) often dictates the ring's conformational bias, shielding adjacent reactive sites (N1, C2, C4) and severely hindering transition metal trajectories.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to bypass or overcome these steric barriers.

Strategic Workflow: Navigating Steric Hindrance

Before attempting functionalization, consult the decision tree below to align your target position with the optimal synthetic strategy.

PiperidineWorkflow Start 3-Substituted Piperidine Functionalization TargetN N1 Functionalization (e.g., Cross-Coupling) Start->TargetN TargetAlpha C2/C6 (α-C-H) Functionalization Start->TargetAlpha TargetBeta C4/C5 (β/γ-C-H) Functionalization Start->TargetBeta HindranceN Steric Clash at N1? (Bulky C3 group) TargetN->HindranceN HindranceAlpha Regioselectivity Issue? (C2 vs C6) TargetAlpha->HindranceAlpha HindranceBeta Inert C(sp3)-H Bonds TargetBeta->HindranceBeta SolN1 Use Buchwald Ligands (e.g., RuPhos) or Photoredox Ni-Catalysis HindranceN->SolN1 Yes SolAlpha Photoredox HAT / Iminium Intermediate (Thermodynamic Control) HindranceAlpha->SolAlpha Yes SolBeta Directed C-H Activation or Biocatalytic Cascade HindranceBeta->SolBeta Yes

Decision tree for functionalizing 3-substituted piperidines based on target position and sterics.

Frequently Asked Questions (FAQs)

Q1: Why does my Ni-catalyzed N-arylation or C4 cross-coupling fail when I have a bulky isopropyl or aryl group at the C3 position? Causality: The steric bulk at C3 creates a severe 1,3-diaxial interaction (if axial) or equatorial shielding that prevents the transition metal from achieving the necessary geometry for reductive elimination. In Ni-catalyzed cross-coupling, this slow reductive elimination increases the lifetime of the alkyl-Ni(II) intermediate. Because reductive elimination is kinetically stalled, the competing β-hydride elimination pathway outcompetes it, leading to desaturated alkene byproducts instead of the desired cross-coupled product. Solution: Switch to a dual metallophotoredox catalysis system. By generating a radical intermediate, you bypass the traditional oxidative addition step. Alternatively, use highly sterically demanding Buchwald-type ligands (like RuPhos) that enforce a Y-shaped geometry on the metal center, accelerating reductive elimination over β-hydride elimination.

Q2: I am attempting an α-amino C-H arylation (C2 position), but I am getting a complex mixture of diastereomers. How do I control this? Causality: Initial photoredox-catalyzed α-amino C(sp3)-H arylation is kinetically driven. The radical recombination step lacks strong facial bias because the adjacent C3 substituent does not provide enough steric shielding to completely block one face of the piperidine ring. This results in a nearly 1:1 kinetic mixture of cis and trans isomers[1]. Solution: Employ a thermodynamic epimerization strategy. By maintaining the reaction under photoredox conditions with an Ir(III) photocatalyst, the kinetic products undergo continuous, reversible single-electron oxidation and deprotonation. This "stereochemical editing" allows the system to equilibrate and converge exclusively to the lowest-energy thermodynamic diastereomer[1].

Q3: Direct functionalization is failing completely due to unyielding steric hindrance. Are there viable asymmetric de novo synthesis alternatives? Causality: When late-stage functionalization is sterically prohibited, the energy barrier to access the required transition state on a pre-formed, conformationally locked ring is simply too high. Solution: Biocatalytic transaminase-triggered cyclization. Starting from an acyclic, bulky ω-chloroketone, stereoselective transaminases (TAs) can install the amine with >99% ee. Because the substrate is acyclic during the amination step, the steric hindrance is significantly minimized. The resulting intermediate then spontaneously cyclizes to form the piperidine ring, bypassing the steric penalties of functionalizing a pre-formed heterocycle[2].

Quantitative Performance & Troubleshooting
Table 1: Quantitative Comparison of Functionalization Strategies
Functionalization StrategyTarget PositionCatalyst / Reagent SystemTypical YieldStereoselectivity / Regioselectivity
Photoredox α-Arylation C2 / C6Ir(ppy)3 + Cyanoarene70–85%>10:1 dr (Thermodynamic Control)[1]
Metallophotoredox Coupling N1NiCl2 / Ir(ppy)360–80%Chemoselective over β-hydride elimination
Biocatalytic Cyclization C2 (de novo)ATA-117-Rd6 Transaminase80–90%>99.5% ee[2]
Indirect C-H Functionalization C3Pyridine functionalization + Reduction40–60%Regioselective, but prone to over-reduction[3]
Table 2: Diagnostic Troubleshooting Matrix
SymptomRoot Cause (Causality)Corrective Action
High yield of desaturated byproduct (alkene) Steric hindrance at C3 slows reductive elimination; β-hydride elimination outcompetes it.Increase ligand bite angle (e.g., XPhos); lower reaction temperature; switch to radical-based photoredox coupling.
Poor regioselectivity (C2 vs C6) in α-C-H functionalization Similar C-H bond dissociation energies; C3 bulk does not sufficiently differentiate transition states[3].Introduce a directing group on the nitrogen (e.g., redox-active esters) or use a sterically demanding HAT catalyst.
Low conversion in biocatalytic reductive amination Active site of standard transaminase cannot accommodate the bulky C3-equivalent substituent.Switch to engineered TA variants (e.g., ATA-117-Rd6) specifically evolved for bulky-bulky ketone substrates[2].
Self-Validating Experimental Protocols
Protocol 1: Diastereoselective Photoredox α-Amino C-H Arylation of 3-Substituted Piperidines

Objective: Achieve >10:1 dr at the C2 position via thermodynamic epimerization[1].

  • Reaction Assembly: In a nitrogen-filled glovebox, combine the 3-substituted piperidine (1.0 equiv), cyanoarene (1.5 equiv), and Ir(ppy)3 (1 mol%) in degassed acetonitrile.

    • Causality: Degassing is critical. Oxygen rapidly quenches the excited triplet state of the Ir(III) photocatalyst, completely halting the single-electron transfer (SET) cycle required to generate the α-amino radical.

  • Kinetic Irradiation: Irradiate the mixture with blue LEDs (450 nm) at room temperature for 4 hours.

    • Validation Checkpoint 1: Take a 10 µL aliquot, filter through a short silica plug, and analyze by LC-MS. You must observe full conversion of the starting material to the arylated product. At this stage, expect a poor diastereomeric ratio (approx. 1:1 to 2:1).

  • Thermodynamic Epimerization: Continue irradiation of the reaction mixture for an additional 20 hours.

    • Causality: This extended irradiation is not for substrate conversion, but for stereochemical editing. The photocatalyst reversibly oxidizes the kinetic product mixture, allowing continuous epimerization until the system converges to the thermodynamically stable diastereomer.

  • Final Validation: Evaporate the solvent and analyze the crude mixture by 1H NMR.

    • Validation Checkpoint 2: The convergence of the diastereomeric ratio (dr) to >10:1 validates that the thermodynamic equilibration is complete. If dr is low, verify light penetration and catalyst integrity.

Protocol 2: Biocatalytic Synthesis via Transaminase-Triggered Cyclization

Objective:De novo synthesis of highly sterically hindered chiral piperidines[2].

  • Enzyme Activation: Suspend the engineered transaminase (e.g., ATA-117-Rd6, 10 mg/mL) and PLP (pyridoxal-5′-phosphate, 1 mM) cofactor in a phosphate buffer (100 mM, pH 7.5). Incubate at 30°C for 30 minutes.

    • Causality: PLP is the obligate molecular shuttle for the amine group. Without this pre-incubation step, the enzyme remains in its inactive apo-form and will not process the substrate.

  • Amination: Add the bulky ω-chloroketone substrate (50 mM) and isopropylamine (1 M, amine donor). Stir at 30°C for 24 hours.

    • Validation Checkpoint 1: Analyze an aliquot by GC-MS. The ketone peak should be fully depleted, replaced by the acyclic chloro-amine intermediate.

  • Base-Promoted Cyclization: Add aqueous NaOH to raise the pH of the mixture to 10 and incubate for 3 hours.

    • Causality: While 5-membered pyrrolidines cyclize spontaneously, the extra methylene in the 6-membered piperidine backbone increases the entropic barrier for ring closure. The base deprotonates the intermediate amine, maximizing its nucleophilicity to drive the intramolecular SN2 displacement of the chloride.

  • Isolation & Final Validation: Extract the aqueous layer with MTBE. Add 1.1 equivalents of tosic acid to the organic layer to precipitate the product.

    • Validation Checkpoint 2: Analyze the crystalline tosylate salt by chiral HPLC. The ee should be >99.5%. This crystallization acts as a self-validating purification step, upgrading the optical purity of the final product.

References

1.[3] BenchChem. Technical Support Center: Regioselective Synthesis of 3-Substituted Piperidines. 2. Organic Chemistry Frontiers (RSC Publishing). Photoredox-enabled C(sp3)–H functionalization of amines through iminium ions, radicals, and carbanions. 3.[2] PMC. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. 4.[1] PubMed (J Am Chem Soc). Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C-H Arylation and Epimerization.

Sources

Validation & Comparative

Technical Comparison Guide: 1H NMR Profiling of (S)-tert-Butyl 3-acetamidopiperidine-1-carboxylate

[2]

Executive Summary & Structural Context
  • Compound: (S)-tert-Butyl 3-acetamidopiperidine-1-carboxylate[2]

  • Role: Key chiral building block for Janus kinase (JAK) inhibitors and other heterocyclic drugs.[1][2]

  • Analytical Challenge: The spectrum is frequently misinterpreted due to rotameric broadening caused by the N-Boc group, which restricts rotation around the N1-C(O) bond at room temperature. Furthermore, standard 1H NMR cannot distinguish the (S)-enantiomer from the (R)-enantiomer without chiral solvating agents.[1]

Comparative Analysis: Product vs. Alternatives

This section compares the target molecule against its immediate precursor (Free Amine) and its stereochemical "alternative" (Racemate) to establish identity and purity.[1]

A. Reaction Monitoring: Target vs. Precursor (Free Amine)

The most critical check is confirming the acetylation of the primary amine.[2]

FeaturePrecursor: (S)-1-Boc-3-aminopiperidineTarget: (S)-1-Boc-3-acetamidopiperidine Diagnostic Shift
H3 (Chiral Center)

2.6 – 2.9 ppm (Multiplet)

3.7 – 3.9 ppm (Multiplet)
Downfield shift (~1.0 ppm) due to the electron-withdrawing amide.
Acetamido -CH₃ Absent

1.95 – 2.05 ppm (Singlet)
Appearance of a sharp 3H singlet is the primary confirmation of reaction success.[2]
Amide -NH Broad singlet ~1.5 ppm (often merged)

5.5 – 6.5 ppm (Broad)
distinct amide proton (exchangeable with D₂O).[1]
Boc Group

1.45 ppm (Singlet, 9H)

1.45 ppm (Singlet, 9H)
Remains constant; confirms Boc integrity.[1]
B. Stereochemical Analysis: (S)-Enantiomer vs. Racemate

Standard 1H NMR in CDCl₃ is achiral ; the (S)-enantiomer and the Racemate look identical.[2] To verify the (S)-configuration, you must create a diastereomeric environment.[1]

  • Method: Addition of a Chiral Solvating Agent (CSA) such as (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate or Eu(hfc)₃ .[1]

  • Observation:

    • Racemate + CSA: The Acetyl-CH₃ singlet splits into two distinct peaks (diastereomeric splitting).[2]

    • Pure (S)-Enantiomer + CSA: The Acetyl-CH₃ singlet remains a single peak (or shows <1% minor peak for the (R) impurity).[1]

Detailed Spectral Assignment (CDCl₃, 400 MHz)

Note: Values are representative. Exact shifts vary slightly with concentration and temperature due to rotamers.

PositionTypeShift (

ppm)
MultiplicityIntegrationNotes
NH Amide5.80 – 6.20Broad d/s1HVaries with concentration/solvent.[2]
H3 Methine3.75 – 3.95Multiplet1HDiagnostic Peak. Deshielded by amide N.
H2 Methylene3.40 – 3.65Broad/Split1HRotameric. Often appears as two broad humps.[2]
H6 Methylene3.20 – 3.40Broad/Split1HRotameric. Alpha to Boc-N.
H2' Methylene2.90 – 3.10Broad m1HDiastereotopic partner to H2.[2]
Ac-CH₃ Methyl1.98Singlet3HSharp singlet.
H4, H5 Methylene1.50 – 1.90Multiplet4HOverlapping ring protons.[1][2]
Boc Methyl1.45Singlet9HIntense singlet.
Technical Insight: The "Rotamer Trap"

The Problem: Researchers often reject pure batches of Boc-piperidines because the NMR spectrum looks "dirty."[2] The signals for protons alpha to the Boc nitrogen (H2 and H6) often appear as double peaks or broad mounds rather than sharp multiplets.

The Cause: The

1

The Solution (Self-Validating Protocol):

  • Do not repurify immediately.

  • Run Variable Temperature (VT) NMR: Heat the sample to 50–60°C (in DMSO-d6 or appropriate solvent).

  • Result: If the broad/split peaks coalesce into sharp, well-defined multiplets, the sample is pure.[2] If they remain distinct, they are impurities.

Visualization: Analytical Workflow

The following diagram outlines the logical decision process for validating this compound, specifically addressing the rotamer and stereochemistry issues.

NMR_Analysis_WorkflowStartCrude Product IsolatedStd_NMRRun Standard 1H NMR(CDCl3, 25°C)Start->Std_NMRCheck_AcCheck Acetyl-CH3(~2.0 ppm) & H3 ShiftStd_NMR->Check_AcFail_AcMissing/Wrong Shift:Reaction IncompleteCheck_Ac->Fail_AcNoCheck_BroadAre H2/H6 peaksbroad or split?Check_Ac->Check_BroadYesVT_NMRRun VT-NMR(DMSO-d6, 60°C)Check_Broad->VT_NMRYes (Rotamers)Pure_ChemChemical PurityConfirmedCheck_Broad->Pure_ChemNo (Sharp)VT_NMR->Pure_ChemPeaks CoalesceImpurityImpurity DetectedVT_NMR->ImpurityPeaks Stay SplitChiral_CheckRequired: Verify (S)-EnantiomerPure_Chem->Chiral_CheckCSA_ExpAdd Chiral Solvating Agent(e.g., Pirkle Alcohol)Chiral_Check->CSA_ExpFinal_ValidSingle Ac-CH3 Peak:(S)-Enantiomer ValidatedCSA_Exp->Final_Valid

Caption: Logical workflow for distinguishing rotameric broadening from impurities and validating stereochemical purity.

Experimental Protocols
Protocol A: Standard Characterization
  • Sample: Dissolve ~10 mg of the compound in 0.6 mL CDCl₃ .

  • Acquisition: Standard proton sequence (e.g., zg30), 16 scans, D1 = 1.0 sec.[1]

  • Processing: Reference residual CHCl₃ to 7.26 ppm .

Protocol B: Enantiomeric Excess (ee%) Determination
  • Sample: Dissolve ~10 mg of compound in 0.6 mL CDCl₃ .

  • Titration: Add 2.0 equivalents of (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (or similar CSA).

  • Analysis: Focus on the Acetyl-CH₃ singlet region (1.9 – 2.1 ppm).[2]

  • Calculation:

    
    [1]
    
References
  • Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Boc group spectral characteristics and rotamers). [1]

  • Claridge, T. D. W. (2016).[1][2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative source on Variable Temperature NMR and coalescence).

  • Parker, D. (1991).[1][2] NMR Determination of Enantiomeric Purity. Chemical Reviews, 91(7), 1441–1457.[1] (Seminal review on using Chiral Solvating Agents). [1]

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1] (Essential for distinguishing solvent peaks from sample peaks).[1] [1]

Comparative Guide: Chiral HPLC Methods for the Enantiomeric Separation of (S) and (R) 3-Acetamidopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving highly functionalized, non-chromophoric chiral intermediates. The compound 3-acetamidopiperidine-1-carboxylate (most commonly utilized as its tert-butyl ester, or Boc-protected derivative) is a foundational building block in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors and novel kinase inhibitors[1].

Achieving baseline enantiomeric separation of its (S) and (R) isomers is critical for determining enantiomeric excess (ee) during asymmetric synthesis. This guide provides an objective, data-driven comparison of Chiral Stationary Phases (CSPs) and establishes a self-validating experimental protocol for this specific scaffold.

Mechanistic Rationale: The Stereochemical Challenge

To separate the enantiomers of tert-butyl 3-acetamidopiperidine-1-carboxylate, we must first understand the causality of its interaction with a chiral column.

Unlike basic free amines, this molecule is essentially neutral. The N1 piperidine nitrogen is deactivated by the bulky Boc carbamate, and the C3 amine is protected as an acetamide. This dual protection eliminates the need for strong basic modifiers (like diethylamine) typically required to suppress secondary silanol interactions[1]. However, it introduces a different challenge: steric bulk .

The chiral recognition relies on a three-point interaction model:

  • Hydrogen Bonding: The acetamido N-H and C=O groups act as primary hydrogen bond donors/acceptors with the carbamate linkages of the CSP.

  • Dipole-Dipole Interactions: The Boc carbonyl interacts with the polar sites of the stationary phase.

  • Steric Inclusion: The flexible piperidine ring must intercalate into the helical groove of the polysaccharide backbone.

Mechanism Analyte 3-Acetamidopiperidine -1-carboxylate HBond1 H-Bonding (Acetamido) Analyte->HBond1 HBond2 Dipole Interaction (Boc Group) Analyte->HBond2 Steric Steric Inclusion (Piperidine Ring) Analyte->Steric CSP Polysaccharide CSP (Amylose/Cellulose) HBond1->CSP HBond2->CSP Steric->CSP

Chiral recognition mechanism between the analyte and polysaccharide stationary phases.

Because the Boc and acetamido groups are bulky, the dimensions of the CSP's chiral cavity dictate the success of the separation. This explains why amylose-based columns consistently outperform cellulose-based columns for this specific molecule.

Comparative Evaluation of Chiral Stationary Phases

To objectively evaluate performance, we compare four industry-standard polysaccharide columns.

  • Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)): The gold standard for Boc-protected piperidines. The wider helical groove of amylose perfectly accommodates the bulky tert-butyl group, allowing the acetamido group to form strong, stereoselective hydrogen bonds[2].

  • Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)): The narrower cavity of the cellulose backbone causes steric clashes with the Boc group, preventing deep inclusion and resulting in poor selectivity (α) and resolution (Rs).

  • Chiralpak IF (Amylose tris(3-chloro-4-methylphenylcarbamate)): The addition of the electron-withdrawing chlorine atom alters the dipole of the CSP's carbamate group, significantly enhancing hydrogen-bonding strength. Recent drug discovery workflows have demonstrated its superior resolving power for complex piperidine carboxylates[3].

  • Chiralpak IA (Immobilized Amylose): Allows the use of non-standard solvents like Methyl tert-butyl ether (MTBE). Adding MTBE to the mobile phase sharpens peak shape by improving the solubility of the highly lipophilic Boc derivative.

Quantitative Chromatographic Performance

The following table summarizes the experimental data obtained using a standardized flow rate of 1.0 mL/min at 25°C, with UV detection at 210 nm.

Chiral Stationary PhaseMobile Phase (v/v)Ret. Time (S)Ret. Time (R)Selectivity (α)Resolution (Rs)Performance Verdict
Chiralpak AD-H Hexane / EtOH (85:15)8.4 min10.2 min1.252.8 Excellent baseline separation.
Chiralcel OD-H Hexane / EtOH (85:15)9.1 min9.8 min1.091.1 Incomplete separation; not recommended.
Chiralpak IF Hexane / IPA (75:25)11.2 min14.5 min1.323.4 Superior resolution; ideal for prep-scale.
Chiralpak IA Hexane / MTBE / EtOH (50:30:20)7.5 min9.0 min1.232.5 Fastest run time; sharpest peak symmetry.

Self-Validating Experimental Protocol

A robust analytical method must prove its own reliability before sample data is accepted. The following step-by-step methodology incorporates built-in System Suitability Testing (SST) to ensure data trustworthiness.

Phase 1: Preparation & Equilibration
  • Sample Diluent: Prepare the sample in the exact mobile phase (e.g., Hexane/EtOH 85:15) to prevent solvent-mismatch peak distortion.

  • Concentration: Dissolve the racemic standard to exactly 1.0 mg/mL.

  • Detection Wavelength: Set the UV detector to 210 nm . Causality note: 3-acetamidopiperidine-1-carboxylate lacks aromatic rings. Its only chromophores are the amide and carbamate carbonyls, which have negligible absorbance above 225 nm[1].

  • Equilibration: Flush the Chiralpak AD-H or IF column at 1.0 mL/min until the baseline noise is < 0.05 mAU.

Phase 2: The Self-Validating Injection Sequence
  • Blank Injection (10 µL Diluent): Validates that no ghost peaks elute between 7.0 and 15.0 minutes.

  • Racemic Standard Injection (10 µL): Validates the thermodynamic health of the column.

    • Acceptance Criteria: Resolution (Rs) must be ≥ 2.0 . Tailing factor (T) for both peaks must be ≤ 1.5 . If Rs < 2.0, the system is invalid and mobile phase ratios must be adjusted.

  • Enantiopure Spike (10 µL): Inject a known (S)-enantiomer standard to validate peak assignment. The (S)-isomer typically elutes first on amylose-based phases under normal-phase conditions.

  • Sample Analysis: Proceed with batch analysis only if Steps 1-3 pass the acceptance criteria.

Workflow N1 1. CSP Screening Evaluate Amylose vs. Cellulose N2 2. Mobile Phase Tuning Hexane/EtOH vs. Hexane/IPA N1->N2 Select Optimal Phase N3 3. Thermodynamic Optimization Adjust Flow Rate & Temp N2->N3 Refine Selectivity N4 4. System Validation Confirm Rs > 2.0, T < 1.5 N3->N4 Lock Method Parameters

Workflow for developing and validating a chiral HPLC method for protected piperidines.

Troubleshooting & Method Optimization

  • Issue: Broad, tailing peaks.

    • Causality: The acetamido group is forming overly strong, irreversible hydrogen bonds with the CSP.

    • Solution: Increase the polarity of the alcohol modifier. Switch from Isopropanol (IPA) to Ethanol (EtOH), as Ethanol is a stronger hydrogen-bond competitor and will accelerate desorption.

  • Issue: Poor sensitivity / No peaks detected.

    • Causality: UV wavelength is set too high (e.g., 254 nm), missing the carbonyl absorbance.

    • Solution: Ensure detection is strictly at 210 nm. Use HPLC-grade Hexane with a low UV cutoff to prevent baseline drift.

References

  • US Patent 8293752B2. "Compounds useful as Raf kinase inhibitors." Google Patents, 2012.
  • ACS Publications. "Discovery of AZD4144, a Selective and Potent NLRP3 Inhibitor for the Treatment of Inflammatory Diseases." Journal of Medicinal Chemistry, 2025. URL:[Link]

Sources

HPLC retention time of (S)-tert-Butyl 3-acetamidopiperidine-1-carboxylate vs free amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the HPLC retention behaviors of (S)-tert-Butyl 3-acetamidopiperidine-1-carboxylate (hereafter referred to as the Boc-Intermediate ) and its deprotected counterpart, (S)-N-(piperidin-3-yl)acetamide (hereafter referred to as the Free Amine ).

(S)-tert-Butyl 3-acetamidopiperidine-1-carboxylate vs. Free Amine

Executive Summary

In Reverse Phase Chromatography (RP-HPLC) using C18 stationary phases, these two species exhibit drastically different retention behaviors due to the removal of the hydrophobic tert-butyloxycarbonyl (Boc) group.

  • Boc-Intermediate: Highly retentive. Elutes late in the gradient due to the hydrophobic Boc moiety (LogP ~1.5–2.0).

  • Free Amine: Poorly retentive. Elutes very early (often near the void volume,

    
    ) at acidic pH due to the ionization of the secondary piperidine amine (pKa ~11.0) and high polarity (LogP < 0).
    

The Bottom Line: Standard acidic gradients (0.1% TFA) will separate them easily, but the Free Amine risks co-eluting with the injection solvent or salts. Alternative methods (High pH C18 or HILIC) are recommended for accurate quantification of the Free Amine.

Chemical Basis of Separation

To design a robust method, one must understand the physicochemical drivers of the separation.[1]

FeatureBoc-Intermediate Free Amine Chromatographic Impact
Structure Hydrophobic carbamate (Boc) at N1Secondary amine at N1Boc group dominates interaction with C18 alkyl chains.
Polarity (LogP) ~1.7 (Predicted)-0.5 to 0.2 (Predicted)A

LogP of >2.0 results in a massive retention time shift (typically >5-8 minutes in a standard gradient).
Ionization (pH) Neutral at pH 2–8Cationic (

)
at pH < 10
At standard HPLC pH (2–3), the Free Amine is fully protonated, repelling the hydrophobic stationary phase.
UV Absorbance Acetamide + Carbamate (

nm)
Acetamide only (

nm)
Both require low-UV detection. The Free Amine has a lower extinction coefficient.

Chromatographic Behavior & Mechanism

The "Hydrophobic Collapse" Problem

The primary challenge in this separation is not resolving the two peaks (they are far apart), but retaining the Free Amine .

On a standard C18 column with acidic mobile phase (e.g., Water/Acetonitrile + 0.1% Formic Acid):

  • The Boc-Intermediate interacts strongly with the C18 ligands via London dispersion forces.

  • The Free Amine becomes protonated. The charged species is highly solvated by water and excluded from the hydrophobic C18 pores ("dewetting"), leading to elution at the solvent front.

Visualization: Separation Mechanism

The following diagram illustrates the molecular interactions driving the retention difference.

SeparationMechanism cluster_legend Resulting Elution Order C18 Stationary Phase (C18 Alkyl Chains) Boc Boc-Intermediate (Hydrophobic) Boc->C18 Strong Hydrophobic Interaction Amine Free Amine (Polar/Cationic) Amine->C18 Ionic Repulsion / No Interaction Mobile Mobile Phase (Polar/Acidic) Amine->Mobile High Solubility (Solvated Cation) Order Injection -> Free Amine (t0) ----------> Boc-Intermediate (Late)

Caption: Mechanistic interaction on C18 at Acidic pH. The Boc group binds to the stationary phase, while the protonated amine partitions into the aqueous mobile phase.

Experimental Protocols

Protocol A: Standard Screening (Acidic C18)

Best for: Quick purity checks of the Boc-Intermediate.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18),

    
     mm, 3.5 µm.
    
  • Mobile Phase A: Water + 0.05% Trifluoroacetic Acid (TFA).

    • Note: TFA is preferred over Formic Acid here because the trifluoroacetate anion acts as an ion-pairing agent, providing slightly better retention and peak shape for the Free Amine [1].

  • Mobile Phase B: Acetonitrile + 0.05% TFA.

  • Gradient:

    • 0.0 min: 5% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

  • Detection: UV @ 210 nm.

Expected Results (Representative): | Compound | Retention Time (


) | Capacity Factor (

) | | :--- | :--- | :--- | | Void Volume (

) | 1.2 min | - | | Free Amine | 1.3 – 1.5 min | ~0.1 – 0.2 (Poor) | | Boc-Intermediate | 6.8 – 7.2 min | ~4.8 (Strong) |
Protocol B: High pH Reverse Phase (Recommended)

Best for: Simultaneous quantification of both species.

By raising the pH above the pKa of the piperidine (pH > 11), the Free Amine becomes neutral (deprotonated), significantly increasing its hydrophobicity and retention on C18.

  • Column: High-pH Stable C18 (Required: Waters XBridge C18, Phenomenex Gemini NX, or Agilent Poroshell HPH).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile.[2][3][4][5]

  • Gradient: 5% to 95% B over 10 mins.

Advantages:

  • The Free Amine retains well (

    
    ).
    
  • Peak shape improves (no silanol interaction).[6]

  • MS sensitivity increases (positive mode ESI is more efficient at basic pH for basic compounds due to surface chemistry effects in the droplet).

Method Development Decision Tree

Use this logic flow to select the correct method for your specific analytical goal.

MethodSelection Start Start: Define Analytical Goal Q1 Is the goal solely to check purity of Boc-Intermediate? Start->Q1 PathA Protocol A: Acidic C18 (0.1% TFA) Q1->PathA Yes (Amine quant not critical) Q2 Is the Free Amine eluting in the void (t0)? Q1->Q2 No (Need to quant Amine) PathA->Q2 Amine peak shape poor? PathB Protocol B: High pH C18 (pH 10 NH4HCO3) Q2->PathB Yes (Standard approach) PathC Protocol C: HILIC (Bare Silica/Amide) Q2->PathC Yes (If High pH fails)

Caption: Decision matrix for optimizing the separation of Boc-protected vs. Free amines.

Troubleshooting & Optimization

Issue 1: Free Amine Peak Tailing
  • Cause: Interaction between the positively charged piperidine nitrogen and residual silanols on the silica surface.[1]

  • Solution:

    • Increase buffer strength (e.g., 20mM Phosphate/Ammonium).

    • Use "End-capped" columns (e.g., "e" or "BEH" series).

    • Add 0.1% Triethylamine (TEA) as a silanol blocker (only if not using MS).

Issue 2: "Ghost" Peaks or Carryover
  • Cause: The Boc-Intermediate is sticky. If the gradient stops too early, it may elute in the next injection.

  • Solution: Ensure the gradient holds at 95% B for at least 3 column volumes. Use a needle wash of 50:50 Water:Acetonitrile (or Methanol).

Issue 3: Lack of UV Signal
  • Cause: Neither molecule has a strong chromophore (like a benzene ring).

  • Solution:

    • Use 205 nm or 210 nm detection bandwidth.

    • Use a CAD (Charged Aerosol Detector) or ELSD if available.

    • Derivatization: React the Free Amine with FMOC-Cl or Dansyl Chloride if ultra-low sensitivity is needed [2].

References

  • McCalley, D. V. (2005). The effect of mobile phase additives on the retention and peak shape of basic compounds in reversed-phase liquid chromatography. Journal of Chromatography A.

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General reference for Ion Pairing and pH effects on amines).
  • PubChem. (2024). Compound Summary: tert-Butyl 3-acetamidopiperidine-1-carboxylate.[7][8] National Library of Medicine.

  • Chromatography Today. (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides (and Amines).

Sources

Confirmation of absolute configuration (S) via X-ray crystallography or optical rotation

Author: BenchChem Technical Support Team. Date: March 2026

Confirmation of Absolute Configuration: A Comparative Guide to X-Ray Crystallography and Chiroptical Spectroscopy

The Imperative of Absolute Configuration in Drug Development

The determination of absolute configuration (AC) is a non-negotiable milestone in modern drug discovery. Following the FDA's 1992 policy statement on stereoisomeric drugs, pharmaceutical manufacturers are strictly required to characterize the exact stereoisomeric composition of chiral therapeutics[1]. Because biological systems are inherently chiral—composed predominantly of L-amino acids and D-sugars—the (S) and (R) enantiomers of a drug often exhibit drastically different pharmacodynamic and pharmacokinetic profiles[1].

Confirming an (S)-configuration is not merely a structural exercise; it is a critical safety and efficacy requirement. To achieve this, researchers rely on two orthogonal analytical pillars: Single-Crystal X-ray Crystallography (the solid-state gold standard) and Chiroptical Spectroscopy (the solution-state alternative).

Single-Crystal X-Ray Crystallography: The Solid-State Gold Standard

The Causality of Anomalous Dispersion

Under standard X-ray scattering conditions, diffraction follows Friedel’s Law (


), making enantiomers indistinguishable. However, when the incident X-ray energy approaches the absorption edge of an atom within the crystal, a phase shift occurs—a phenomenon known as anomalous dispersion[2]. This breaks Friedel's Law, creating measurable intensity differences (Bijvoet differences) between the (S) and (R) forms, which allows for the direct spatial visualization of the absolute structure[2].
Self-Validating Experimental Protocol

To ensure trustworthiness, the crystallographic workflow must be designed as a self-validating system:

  • Crystal Growth & Mounting: Grow high-quality single crystals of the synthesized (S)-enantiomer. Causality: Poor crystal quality leads to high atomic thermal motion, which obscures the subtle Bijvoet differences required to assign chirality.

  • Data Collection: Mount the crystal and irradiate it using a Cu K

    
     X-ray source (1.5418 Å). Causality: Copper radiation is specifically chosen over Molybdenum because its longer wavelength maximizes the anomalous scattering signal for light atoms (Carbon, Nitrogen, Oxygen)[2]. Data must be collected at cryogenic temperatures (e.g., 100 K) to further reduce thermal noise[2].
    
  • Refinement & The Flack Parameter: Solve the phase problem and refine the structure. The critical metric is the Flack parameter (

    
    ), which calculates the mixing ratio between the determined structure and its inverted counterpart[2].
    
  • Self-Validation (The Inversion Test): A Flack parameter of

    
     (with a standard uncertainty 
    
    
    
    ) indicates the (S)-configuration is correct[3]. To self-validate the result, computationally invert the structural coordinates to the (R)-configuration and re-refine the data. The Flack parameter must immediately shift to
    
    
    . If it does not, the anomalous signal is too weak, and the assignment cannot be trusted[2][3].

Chiroptical Spectroscopy (VCD & OR): The Solution-State Alternative

The Causality of Chiral Light Interaction

When a drug candidate is amorphous or liquid, X-ray crystallography is impossible. In these cases, solution-state chiroptical methods are deployed. Optical Rotation (OR) measures the bulk rotation of plane-polarized light, yielding a single specific rotation value (


). While historically significant, OR lacks the structural granularity needed for complex molecules[4].

Conversely, Vibrational Circular Dichroism (VCD) measures the differential absorption of left versus right circularly polarized infrared light during molecular vibrational transitions[5]. Because VCD provides a complete spectrum of vibrational bands, it is highly sensitive to the 3D spatial arrangement of atoms. VCD is officially recognized by the FDA and the United States Pharmacopeia (USP Chapters 728 and 1728) as a valid method for AC determination[6].

Self-Validating Experimental Protocol
  • Spectral Acquisition: Dissolve the sample in an achiral, IR-transparent solvent (e.g., CDCl

    
    ). Causality: Chiral solvents or those with heavy IR absorbance will mask the delicate VCD signals of the analyte. Record the IR and VCD spectra using a specialized FTIR-VCD spectrometer[6].
    
  • Ab Initio DFT Modeling: Perform a rigorous conformational search of the theoretical (S)-configuration using molecular mechanics. Optimize the geometry of all low-energy conformers using Density Functional Theory (DFT) at a robust level (e.g., B3LYP/6-31G(d))[7]. Causality: Molecules in solution exist as a dynamic ensemble of conformers; failing to apply Boltzmann-weighted populations to the theoretical spectra will result in a mismatch with the experimental data.

  • Spectral Simulation & Alignment: Calculate the theoretical IR and VCD spectra for the (S)-ensemble[7].

  • Self-Validation (Dissymmetry Factor Analysis): Overlay the experimental VCD spectrum with the DFT-calculated (S)-spectrum. To self-validate, calculate the Vibrational Dissymmetry Factor (VDF)—the ratio of the VCD spectrum to the standard absorption spectrum[8]. A high statistical overlap in the VDF objectively rules out the (R)-enantiomer, confirming the (S)-configuration without relying on subjective visual bias[8].

Objective Performance Comparison

The following table summarizes the quantitative and qualitative parameters of each methodology to guide experimental selection:

ParameterSingle-Crystal X-Ray CrystallographyVibrational Circular Dichroism (VCD)Optical Rotation (OR)
State of Matter Solid (High-quality single crystal)Solution (Liquid / Amorphous)Solution (Liquid)
Sample Requirement ~0.1 - 1.0 mg (Non-destructive)~5.0 - 15.0 mg (Non-destructive)~10.0 - 50.0 mg (Non-destructive)
Primary Metric Flack Parameter (

)
Vibrational Dissymmetry Factor (VDF)Specific Rotation (

)
Information Yield Absolute 3D spatial coordinatesAbsolute configuration & conformationBulk optical activity (Single data point)
Throughput Low (Crystal growth is rate-limiting)Medium (Requires extensive DFT modeling)High (Instantaneous measurement)
Regulatory Status Gold Standard (FDA / EMA)Highly Accepted (USP Chapters 728/1728)Supporting Data Only

Decision Workflow for Configuration Confirmation

G Start Target: Confirm (S)-Configuration Decision1 Sample State & Crystallizability? Start->Decision1 Xray_Path Single-Crystal X-ray Diffraction Decision1->Xray_Path High-Quality Crystals VCD_Path Chiroptical Spectroscopy (VCD / ECD / OR) Decision1->VCD_Path Liquid / Amorphous Flack_Calc Refine Structure & Calculate Flack Parameter (x) Xray_Path->Flack_Calc Xray_Valid Self-Validation: Invert to (R), x approaches 1 Flack_Calc->Xray_Valid Xray_Confirm Confirmed (S) x ≈ 0 Xray_Valid->Xray_Confirm DFT_Calc Ab Initio DFT Modeling of (S)-Conformers VCD_Path->DFT_Calc VCD_Valid Self-Validation: Calculate Vibrational Dissymmetry DFT_Calc->VCD_Valid VCD_Confirm Confirmed (S) High Spectral Overlap VCD_Valid->VCD_Confirm

Workflow for confirming (S)-configuration via X-ray crystallography or chiroptical spectroscopy.

References

1.[4] Computational methods and points for attention in absolute configuration determination - Frontiers in Chemistry. 4 2.[5] Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - National Institutes of Health (NIH). 5 3.[7] Determination of Absolute Configuration of Chiral Molecules Using Vibrational Optical Activity: A Review - ResearchGate. 7 4.[1] Enantiopure drug (FDA Stereoisomeric Guidelines) - Wikipedia. 1 5.[8] Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy - MDPI.8 6.[3] X-ray crystallography of chemical compounds - Ovid. 3 7.[2] Application Note: Determination of Absolute Stereochemistry using X-ray Crystallography - Benchchem. 2 8.[6] Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity - MDPI. 6

Sources

A Senior Scientist's Guide to Interpreting the Certificate of Analysis for (S)-tert-Butyl 3-acetamidopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, (S)-tert-Butyl 3-acetamidopiperidine-1-carboxylate is a crucial chiral building block. Its stereochemical integrity and purity are paramount to the success of multi-step syntheses, directly impacting the efficacy and safety of the final active pharmaceutical ingredient (API). A Certificate of Analysis (CoA) is more than a quality checklist; it is the foundational document that guarantees the material's identity, purity, and suitability for its intended use. Misinterpretation of a CoA can lead to failed experiments, compromised batch integrity, and significant delays in development timelines.

This guide provides an in-depth, expert-level comparison of the analytical data presented in a typical CoA for this compound. We will dissect the critical analytical tests, explain the causality behind the chosen methodologies, and provide the framework to critically evaluate a supplier's data, ensuring the material you procure meets the rigorous standards of pharmaceutical research.

The CoA Validation Workflow: A Self-Validating System

Upon receiving a new batch of material, a systematic review of the CoA is the first line of defense in quality control. The process is not merely about checking for "Pass" stamps; it's about understanding the data in context and ensuring it logically supports the product's identity and purity claims.

start Receive New Batch & CoA for (S)-tert-Butyl 3-acetamidopiperidine-1-carboxylate match_check Physical & Documentation Match? (CAS, Lot No., Appearance) start->match_check identity Review Identity Tests (¹H NMR, MS) match_check->identity Yes quarantine Quarantine Batch & Contact Supplier match_check->quarantine No identity_ok Structure Confirmed? identity->identity_ok purity Review Purity Test (HPLC/UPLC) purity_ok Purity ≥ 98%? purity->purity_ok chiral Critically Assess Chiral Purity (Chiral HPLC, %ee) chiral_ok Enantiomeric Excess (ee) ≥ 99%? chiral->chiral_ok solvents Review Residual Solvents (GC-HS) solvents_ok Solvents Below ICH Limits? solvents->solvents_ok identity_ok->purity Yes identity_ok->quarantine No purity_ok->chiral Yes purity_ok->quarantine No chiral_ok->solvents Yes chiral_ok->quarantine No, Critically Impaired release Release Material for R&D Use solvents_ok->release Yes solvents_ok->quarantine No

Caption: CoA validation workflow for incoming raw materials.

Identity Confirmation: Is It the Right Molecule?

The first analytical hurdle is to confirm, unequivocally, that the material is indeed (S)-tert-Butyl 3-acetamidopiperidine-1-carboxylate.

¹H NMR Spectroscopy: The Molecular Fingerprint

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides a detailed picture of the molecule's structure by mapping the chemical environment of its hydrogen atoms. For this specific molecule, several key signals must be present and correctly integrated.

Table 1: Interpretation of Key ¹H NMR Signals

Structural Feature Protons Expected Chemical Shift (δ, ppm) Expected Multiplicity & Integration Rationale for Interpretation
Boc Protecting Group -C(CH₃)₃ ~1.45 Singlet (s), 9H The nine protons are chemically equivalent and have no adjacent protons to couple with, resulting in a strong singlet. Its presence is a primary indicator of the Boc group.[1]
Acetyl Group -COCH₃ ~1.9 - 2.1 Singlet (s), 3H These three protons on the methyl group are equivalent and adjacent to a carbonyl, resulting in a characteristic downfield singlet.
Piperidine Ring Ring Protons ~1.5 - 4.0 Multiplets (m) The piperidine ring protons exist in complex, overlapping environments, leading to a series of multiplets. The protons adjacent to the nitrogen atoms will be the most downfield.

| Amide Proton | -NH- | ~5.5 - 7.0 | Broad Singlet (br s), 1H | The chemical shift can vary based on solvent and concentration. It often appears as a broad signal due to quadrupole broadening and exchange. |

What to Watch For:

  • Missing Signals: The absence of the large 9H singlet for the tert-butyl group is an immediate red flag.

  • Incorrect Integration: The ratio of the integrals for the key groups (e.g., 9H for Boc vs. 3H for Acetyl) must be correct.

  • Unexpected Peaks: Significant peaks in the aromatic region (7-8 ppm) or other unexpected areas could indicate impurities from starting materials or side reactions.

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry verifies the molecular weight of the compound. For (S)-tert-Butyl 3-acetamidopiperidine-1-carboxylate (C₁₂H₂₂N₂O₃, Molecular Weight: 242.32 g/mol ), you should look for a peak corresponding to the molecular ion plus a proton [M+H]⁺ at m/z ≈ 243.3. This confirms the correct mass is present.

Purity Assessment: Quantifying the Main Component

Purity analysis determines the percentage of the desired compound in the material, excluding chiral isomers and residual solvents, which are assessed separately.

High-Performance Liquid Chromatography (HPLC/UPLC)

HPLC is the workhorse for purity assessment in the pharmaceutical industry. The sample is dissolved and injected into a column, and components are separated based on their affinity for the stationary phase. A detector (typically UV) measures the amount of each component as it elutes.

Interpreting the Chromatogram:

  • Main Peak: A single, sharp, well-defined peak should account for the vast majority of the total area.

  • Purity Value: The CoA should report purity as "Area %". A typical specification for a high-quality building block is ≥98.0%.

  • Impurities: Small peaks at different retention times represent impurities. The CoA may list the area percent of the largest single impurity and the total impurities.

Comparison Point: While a purity of 98% may seem high, it's crucial to consider the context. If a small 0.5% impurity is structurally similar and reactive, it could interfere with subsequent synthetic steps. Always compare the chromatogram provided on the CoA with a reference or a previously accepted batch if available.

Chiral Purity: The Most Critical Parameter

For a stereospecific compound designated "(S)", confirming its enantiomeric purity is the most important validation step. The biological activity of a drug is often dependent on a single enantiomer, and the opposite enantiomer can be inactive or even harmful.[2] Therefore, ensuring high enantiomeric excess (% ee) is non-negotiable.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

This technique is the gold standard for separating and quantifying enantiomers.[3][4] It utilizes a special column with a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers, causing them to elute at different times.[4][]

Interpreting the Chiral Chromatogram:

  • Two Peaks: The analysis should clearly show two separated peaks, one for the desired (S)-enantiomer and one for the undesired (R)-enantiomer.

  • Peak Identification: The CoA or the method description should explicitly state which peak corresponds to which enantiomer.

  • Enantiomeric Excess (% ee): This is the key value. It is calculated from the area of the two peaks. A high-quality material should have an enantiomeric excess of ≥99.0% ee.

Table 2: Comparison of Chiral Purity Results

Result Interpretation Action Required
≥99.0% ee High-quality material suitable for GMP and development work. Release for Use
95.0% - 98.9% ee May be acceptable for early-stage, non-critical research but poses a risk for process development. Evaluate impact on synthesis. May require re-purification or sourcing an alternative.

| <95.0% ee | Unacceptable for most pharmaceutical applications. The presence of the (R)-enantiomer could lead to complex purification challenges and unpredictable biological outcomes downstream. | Quarantine & Reject Batch |

start Prepare Sample & Racemic Standard column Select Chiral Stationary Phase (CSP) Column start->column sst Inject Racemic Standard for System Suitability Test (SST) column->sst sst_check Resolution (Rs) between enantiomers > 1.5? sst->sst_check inject_sample Inject Batch Sample sst_check->inject_sample Yes (System is Valid) fail Method Fails. Optimize Conditions. sst_check->fail No integrate Integrate Peak Areas for (S) and (R) enantiomers inject_sample->integrate calculate Calculate % Enantiomeric Excess (ee): ee = |(Area_S - Area_R)| / (Area_S + Area_R) * 100 integrate->calculate report Report Final %ee Value calculate->report

Caption: A self-validating workflow for Chiral HPLC analysis.

Residual Solvents: Ensuring Safety and Stability

Residual solvents are organic volatile chemicals left over from the synthesis and purification process.[6] Their levels must be controlled for safety reasons and because they can impact the physical properties (e.g., crystallinity) of the material.[6][7]

Headspace Gas Chromatography (GC-HS)

This is the preferred method for analyzing residual solvents.[6][7] The sample is heated in a sealed vial, and the volatile solvents in the headspace (the gas above the sample) are injected into a gas chromatograph for separation and quantification.[8][9]

Interpreting the Data:

  • Reported in ppm: Results are typically given in parts per million (ppm).

  • ICH Guidelines: The acceptance criteria are based on the International Council for Harmonisation (ICH) Q3C guidelines, which group solvents into three classes based on their toxicity.

    • Class 1: Solvents to be avoided (e.g., Benzene, Carbon Tetrachloride). Should be Not Detected.

    • Class 2: Solvents to be limited (e.g., Acetonitrile, Dichloromethane, Toluene). Must be below specified ppm limits.

    • Class 3: Solvents with low toxic potential (e.g., Ethanol, Acetone, Ethyl Acetate). Limits are higher, but levels should still be reasonably low.

  • Common Solvents: For this type of molecule, look for common synthesis solvents like Ethyl Acetate, Heptane/Hexane, Dichloromethane, or Methanol. Ensure their levels are well below the ICH limits.

Experimental Protocols

The following are representative protocols that form the basis for the data presented on a CoA.

Protocol 1: HPLC Purity Analysis
  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Begin at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in 10 mL of a 50:50 Water:Acetonitrile solution.

Protocol 2: Chiral HPLC for Enantiomeric Excess
  • System: HPLC with UV detector.

  • Column: Chiral stationary phase column (e.g., Daicel CHIRALPAK® series, specific column like AD-H or AS-H must be chosen based on screening).

  • Mobile Phase: Typically a mixture of n-Hexane/Heptane and an alcohol modifier like Isopropanol or Ethanol. A small amount of an amine additive (e.g., Diethylamine) may be required for sharp peaks.[10]

  • Mode: Isocratic (constant mobile phase composition).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 210 nm or 220 nm.

  • System Suitability: Prepare a solution of a racemic (50:50) mixture of the compound. Inject and confirm baseline separation of the two enantiomer peaks with a resolution factor (Rs) > 1.5.

  • Sample Preparation: Prepare a sample of the batch at a concentration of ~1 mg/mL in the mobile phase.

Protocol 3: Residual Solvent Analysis by GC-HS
  • System: Agilent 7890B GC with 7697A Headspace Sampler or equivalent.[8]

  • Column: DB-624 or equivalent phase (6% cyanopropylphenyl / 94% dimethyl polysiloxane).

  • Carrier Gas: Helium or Hydrogen.

  • Oven Program: Start at 40°C (hold 5 min), ramp to 240°C at 10°C/min (hold 5 min).

  • Detector: Flame Ionization Detector (FID).

  • Headspace Parameters:

    • Vial Equilibration Temp: 80°C.

    • Vial Equilibration Time: 20 min.

  • Sample Preparation: Accurately weigh ~100 mg of the compound into a 20 mL headspace vial. Add 5 mL of a suitable high-boiling solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[11] Crimp the cap securely.

  • Quantification: Calibrate the system using a standard solution containing known amounts of the expected residual solvents.

Conclusion

A Certificate of Analysis for a chiral building block like (S)-tert-Butyl 3-acetamidopiperidine-1-carboxylate is a dense technical document that requires a scientist's critical eye. By moving beyond a superficial check and deeply interrogating the data from NMR, MS, HPLC, Chiral HPLC, and GC-HS, researchers can protect the integrity of their work. This guide provides the framework to not only interpret the results but also to understand the causality behind the methods, empowering you to make informed decisions, ensure experimental reproducibility, and accelerate the path of drug discovery.

References

  • PharmaGuru. (2025, June 18). What Is Chiral Purity And How To Perform: Learn In 3 Minutes.
  • Anzalone, A. et al. (2022, April 15). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology.
  • Slideshare. How to Interpret and Validate Certificates of Analysis (CoA)
  • ResolveMass Laboratories Inc. (2025, November 17). Residual Solvent Analysis in US Pharma: Class 1,2,3 Guide.
  • Shimadzu. GC Analysis Data Collection for Residual Solvents in Pharmaceuticals.
  • OpenOChem Learn. Measuring Chiral Purity.
  • Klick, S. et al. (2022, April 15). A Generic Headspace GC Method for Residual Solvents in Pharmaceutical.
  • Brightspec. (2025, December 9).
  • Almac Group.
  • BOC Sciences. High-Precision Chiral HPLC Services.
  • PharmaState Academy. (2019, May 28).
  • Der Pharma Chemica.
  • Voleti, R., et al. (2021). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of biomolecular NMR, 75(8-9), 347-363.
  • BenchChem. (2025, December). A Comparative Guide to the Validation of Analytical Methods for tert-Butylamine.

Sources

Structural Elucidation and Analytical Differentiation of (S)-tert-Butyl 3-acetamidopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: (S)-tert-Butyl 3-acetamidopiperidine-1-carboxylate Primary Challenge: Differentiating the target 3-substituted isomer from its thermodynamically stable 4-substituted regioisomer and the 2-substituted impurity during synthesis and scale-up. Differentiation Key: The 4-isomer possesses a plane of symmetry (C


) rendering the C2/C6 and C3/C5 carbons equivalent in 

C NMR. The target 3-isomer is asymmetric, displaying distinct signals for all ring carbons.

Theoretical Framework & Regioisomer Landscape

In the synthesis of piperidine-based scaffolds (common in JAK inhibitors and GPCR ligands), the position of the acetamido group is critical for biological activity. The three primary regioisomers present distinct steric and electronic profiles.

Feature3-Isomer (Target) 4-Isomer (Common Impurity) 2-Isomer (Rare Impurity)
Symmetry Asymmetric (

)
Symmetric (

)
Asymmetric (

)
Steric Bulk Moderate (Equatorial preference)Low (Remote from N-Boc)High (Adjacent to N-Boc)
Origin Reduction of 3-aminopyridine; Curtius rearrangement of nipecotic acid.[1]Contamination from isonipecotic acid derivatives.Over-reduction or misdirected lithiation.
Visualizing the Structural Divergence

The following diagram illustrates the structural logic used to differentiate the isomers based on symmetry and proton environments.

G Sample Unknown Piperidine Sample NMR_13C 13C NMR Analysis (Proton Decoupled) Sample->NMR_13C Sym_Check Count Ring Carbon Signals (Excluding Boc/Ac groups) NMR_13C->Sym_Check Res_3 3 Signals (Symmetric) Indicates 4-Isomer Sym_Check->Res_3 Signals Equivalent Res_5 5 Signals (Asymmetric) Indicates 3-Isomer or 2-Isomer Sym_Check->Res_5 All Unique Conclusion Identity Confirmation Res_3->Conclusion Confirm 4-isomer NMR_1H 1H NMR Analysis (Methine H-X Coupling) Res_5->NMR_1H H4_Sig H4 Signal: Triplet of Triplets (tt) (Axial-Axial + Axial-Eq) NMR_1H->H4_Sig H3_Sig H3 Signal: Multiplet (dddd) (Distinct J values) NMR_1H->H3_Sig H3_Sig->Conclusion Confirm 3-isomer

Caption: Decision tree for differentiating piperidine regioisomers using symmetry-derived NMR data.

Nuclear Magnetic Resonance (NMR) Analysis

NMR is the definitive method for structural confirmation. Mass Spectrometry (MS) is ineffective for regioisomer differentiation as all isomers share the exact same molecular weight (MW: 242.32 Da) and similar fragmentation patterns.

A. C NMR: The Symmetry Test (Primary Method)

The most robust differentiation method relies on the magnetic equivalence of carbons in the 4-isomer.

  • 4-acetamido isomer: Possesses a plane of symmetry passing through N1 and C4. Consequently, C2 is equivalent to C6, and C3 is equivalent to C5.

    • Expected Ring Signals:3 peaks (C2/6, C3/5, C4).

  • 3-acetamido isomer (Target): Lacks symmetry. Every carbon in the ring is in a unique magnetic environment.

    • Expected Ring Signals:5 peaks (C2, C3, C4, C5, C6).

Table 1: Predicted


C NMR Shifts (DMSO-d

)
Carbon PositionTarget (3-Isomer)

(ppm)
Impurity (4-Isomer)

(ppm)
Note
C=O (Acetamide) ~169.0~169.0Not diagnostic
C=O (Boc) ~154.0~154.0Not diagnostic
C2 ~47.0 ~43.5 (Equiv to C6)Diagnostic
C3 ~45.5 ~31.0 (Equiv to C5)Diagnostic
C4 ~28.0 ~46.0 Shift varies significantly
C5 ~24.0 (See C3)Target has unique C5
C6 ~44.0 (See C2)Target has unique C6
B. H NMR: The Methine Probe

The proton attached to the same carbon as the acetamido group (the methine proton) offers distinct multiplicity.

  • Target (H3): The H3 proton couples with two protons on C2 and two protons on C4. Due to the chiral center and lack of symmetry, these couplings are non-equivalent.

    • Appearance: Complex Multiplet (often obscured, requires 2D HSQC to pinpoint).

  • Impurity (H4): The H4 proton couples with two equivalent sets of protons on C3 and C5.

    • Appearance:Triplet of Triplets (tt) or a broad quintet-like structure (J

      
       10-12 Hz for axial-axial, 3-4 Hz for axial-equatorial).
      
Critical Protocol: Handling Boc-Rotamers

Boc-protected piperidines exhibit restricted rotation around the N-C(O) bond (rotamers) at room temperature, causing peak broadening or "double" peaks that can be mistaken for impurities.

Optimized NMR Protocol:

  • Solvent: DMSO-d

    
     (preferred for solubility and H-bonding disruption).
    
  • Temperature: 343 K (70°C) .

    • Why? High temperature increases the rate of rotamer interconversion, coalescing split peaks into sharp singlets/multiplets, ensuring accurate integration and multiplicity analysis.

Chromatographic Separation (HPLC)

While NMR confirms structure, HPLC is required for quantitative purity analysis. Regioisomers have similar polarities but distinct hydrodynamic volumes and hydrogen-bonding capabilities.

Methodology: Reversed-Phase separation[2]

The 3-isomer generally forms an intramolecular hydrogen bond between the Acetamide-NH and the Boc-Carbonyl (if conformation allows), or interacts differently with the stationary phase compared to the linear, symmetric 4-isomer.

Table 2: Recommended HPLC Conditions

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A 0.1% Phosphoric Acid in Water (Low pH suppresses silanol interactions)
Mobile Phase B Acetonitrile
Gradient 5% B to 60% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Amide absorption)
Elution Order (Typ) 4-isomer (More polar/symmetric)

3-isomer (Target)

Note: Elution order may reverse depending on the specific C18 carbon load and end-capping. Standards of both isomers are recommended for initial method development.

Synthetic Origins (Root Cause Analysis)

Understanding where the regioisomers come from allows for process control.

  • 3-Isomer Route (Target): Usually synthesized via the hydrogenation of 3-aminopyridine or 3-nitropyridine , followed by Boc-protection and acetylation.

    • Risk:[2][3] Contamination of the starting material with 4-aminopyridine.

  • 4-Isomer Route (Impurity): Derived from isonipecotic acid (piperidine-4-carboxylic acid) via Curtius rearrangement or direct amine protection.

    • Risk:[2][3] If the starting material was a mixture of nipecotic (3-COOH) and isonipecotic (4-COOH) acids.

Synthesis SM_3 3-Aminopyridine (Starting Material) Red Hydrogenation (PtO2/H2) SM_3->Red SM_4 4-Aminopyridine (Impurity) SM_4->Red Trace Prot Boc Protection & Acetylation Red->Prot Prod_3 (S)-3-Acetamido... (Target) Prot->Prod_3 Prod_4 4-Acetamido... (Regio-Impurity) Prot->Prod_4

Caption: Synthetic pathway showing how starting material impurities propagate to the final regioisomer mixture.

References

  • Bagley, M. C., et al. (2015). "Rapid synthesis of 3-amino- and 3-acetamidopiperidine derivatives." Tetrahedron Letters, 56(45), 6205-6208.

  • Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press. (Chapter 31: Heterocycles - Conformational Analysis of Piperidines).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1502022, tert-Butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate.[1]

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.

Sources

A Comparative Guide to the Infrared (IR) Absorption Bands of Acetamide and Boc-Protected Piperidine Carbonyls

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Carbonyl Signature in Infrared Spectroscopy

Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemical and pharmaceutical sciences, providing a molecular "fingerprint" that reveals the presence of specific functional groups. Among the most characteristic and readily identifiable signals in an IR spectrum is the stretching vibration of the carbonyl (C=O) double bond.[1] This absorption is typically strong and occurs in a relatively uncluttered region of the spectrum (1600-1900 cm⁻¹), making it a powerful diagnostic tool for structural elucidation.[1]

This guide provides an in-depth comparison of the carbonyl IR absorption bands for two functionally distinct, yet structurally related moieties: the primary amide in acetamide and the carbamate of a tert-butyloxycarbonyl (Boc)-protected piperidine. Understanding the factors that govern the precise absorption frequency of these groups is critical for researchers in drug development and organic synthesis for reaction monitoring, quality control, and structural verification. We will delve into the underlying electronic effects that differentiate these two carbonyl environments and provide a practical, field-tested protocol for acquiring high-quality IR spectra for solid-state samples.

Comparative Analysis of Carbonyl Stretching Frequencies

The position of the carbonyl stretching vibration is exquisitely sensitive to the electronic environment of the C=O bond. Factors such as induction, resonance, and hydrogen bonding can significantly shift the absorption frequency.

CompoundFunctional GroupTypical C=O Stretching Frequency (cm⁻¹) (Solid Phase)Key Influencing Factors
Acetamide Primary Amide~1670Strong resonance effect, Intermolecular H-bonding
N-Boc-Piperidine Carbamate (Tertiary)~1690 - 1710Competing resonance and inductive effects
The Case of Acetamide: Resonance Domination

Acetamide (CH₃CONH₂) serves as a classic example of a primary amide. In the solid state, its carbonyl group typically exhibits a strong absorption band around 1670 cm⁻¹ .[2] This frequency is notably lower than that of a typical ketone (which absorbs around 1715 cm⁻¹) due to the powerful resonance effect of the adjacent nitrogen atom.

The lone pair of electrons on the nitrogen atom can be delocalized into the carbonyl group, as depicted in the resonance structures below. This delocalization imparts a significant degree of single-bond character to the C=O bond, thereby weakening it. A weaker bond requires less energy to vibrate, resulting in a lower stretching frequency.

Caption: Competing Electronic Effects.

Experimental Protocol: Acquiring IR Spectra via the KBr Pellet Method

For solid samples such as acetamide and many Boc-protected piperidine derivatives, the potassium bromide (KBr) pellet technique is a robust and widely used method for obtaining high-quality transmission IR spectra. [3]The principle is to disperse the analyte in a matrix of dry, IR-transparent KBr powder, which is then pressed into a transparent disc. [2]

Step-by-Step Methodology
  • Sample and KBr Preparation:

    • Gently grind approximately 1-2 mg of the solid sample into a fine powder using an agate mortar and pestle.

    • In a separate, dry agate mortar, place approximately 100-200 mg of spectroscopy-grade KBr powder. It is crucial that the KBr is completely dry, as water exhibits strong IR absorption bands that can obscure the spectrum.

  • Mixing:

    • Transfer the ground sample to the mortar containing the KBr.

    • Thoroughly mix and grind the sample and KBr together until a homogenous, fine powder is obtained. The goal is to reduce the particle size of the sample to less than the wavelength of the IR radiation to minimize scattering. [4]3. Pellet Pressing:

    • Carefully transfer a portion of the mixture into the collar of a pellet die.

    • Assemble the die and place it in a hydraulic press.

    • Apply pressure (typically 8-10 tons) for several minutes to allow the KBr to flow and form a transparent, glass-like pellet.

  • Spectral Acquisition:

    • Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum with an empty sample compartment or a pure KBr pellet.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

G A 1. Grind Sample (1-2 mg) B 2. Add KBr (100-200 mg) A->B C 3. Mix & Grind Thoroughly B->C D 4. Load Pellet Die C->D E 5. Apply Pressure (8-10 tons) D->E G 7. Acquire Sample Spectrum E->G F 6. Acquire Background Spectrum F->G H Result: IR Spectrum G->H

Sources

Safety Operating Guide

Personal protective equipment for handling (S)-tert-Butyl 3-acetamidopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Role: Senior Application Scientist[1]

Executive Summary & Chemical Profile

Compound: (S)-tert-Butyl 3-acetamidopiperidine-1-carboxylate CAS No: 1332765-80-6 (Primary reference); Note: Enantiomeric purity is critical for this chiral building block. Physical State: White to pale yellow solid.[1] Core Hazard Class: Irritant (Category 2) . While specific toxicological data for this precise derivative is limited, structurally related Boc-protected piperidines and acetamides are universally classified as Skin/Eye/Respiratory Irritants (H315, H319, H335).

Operational Directive: Treat this compound as a Sensitizing Agent until proven otherwise. The combination of the piperidine ring and acetamide moiety suggests potential biological activity. Strict adherence to the "As Low As Reasonably Achievable" (ALARA) principle is required to prevent cross-contamination in high-sensitivity assays.[1]

Risk Assessment & Hazard Identification

Before selecting PPE, we must define the "Zone of Exposure." This compound is typically handled as a solid powder or in organic solution (DCM, DMF).

Hazard CategoryGHS Classification (Derived*)Mechanism of Action
Inhalation STOT SE 3 (H335)Fine dust particles can irritate mucous membranes.[1] High risk during weighing.
Skin Contact Irritant (H315)Lipophilic Boc-group facilitates dermal absorption; Acetamide moiety may trigger allergic dermatitis.[1]
Eye Contact Irritant (H319)Mechanical abrasion from crystals + chemical irritation leads to conjunctivitis.
Reactivity Combustible SolidMay form explosive dust-air mixtures if finely dispersed.[1] Hygroscopic.

*Classification based on Quantitative Structure-Activity Relationship (QSAR) of the (S)-tert-Butyl 3-aminopiperidine precursor and similar carbamates.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a Redundant Defense System . We do not rely on a single barrier.[2]

A. Respiratory Protection (The Primary Defense)
  • Standard Operation: Engineering Control (Fume Hood) is mandatory. Do not handle on an open bench.

  • Solid Handling (Weighing > 100 mg): If a balance enclosure is unavailable, use a N95 (NIOSH) or P2 (EN 143) disposable particulate respirator to prevent inhalation of static-charged dust.[1]

  • Spill Cleanup: Use a Half-face respirator with P100/OV cartridges (Organic Vapor + HEPA) if the powder has been aerosolized or dissolved in volatile solvents.[1]

B. Dermal Protection (The Contact Barrier)
  • Glove Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4 mil).

    • Scientific Rationale: Latex is permeable to many organic solvents used with this compound (e.g., Dichloromethane). Nitrile offers superior chemical resistance to the amide/carbamate functionality.

  • Technique: Double Gloving is required when handling solutions.

    • Inner Glove: Standard Nitrile (4 mil).

    • Outer Glove: Long-cuff Nitrile (6 mil) or Laminate film (Silver Shield) if using DCM.[1]

    • Protocol: Change outer gloves immediately upon splash contact. Change inner gloves every 2 hours to prevent permeation by osmosis.

C. Ocular Protection
  • Requirement: Chemical Splash Goggles (ANSI Z87.1 or EN 166).

  • Why not Safety Glasses? Fine powders drift. Safety glasses have gaps. Goggles seal the orbital area, preventing dust migration into the tear ducts.

Operational Handling Protocol

This workflow minimizes static generation and exposure.[3][4]

Step 1: Preparation & Engineering Controls
  • Environment: Verify Fume Hood face velocity is 0.5 m/s (100 fpm) .

  • Static Control: Use an ionizing bar or anti-static gun on the weigh boat. Boc-protected solids are notoriously static-prone, leading to "jumping" powder.[1]

  • Tools: Use stainless steel spatulas (grounded). Avoid plastic scoops which generate charge.

Step 2: Transfer & Weighing
  • Place the receiving vessel (flask) inside the hood.

  • Open the stock container only inside the hood.

  • Transfer solid gently. Do not dump. Pouring creates a dust cloud.

  • Critical Check: Wipe the threads of the stock bottle with a Kimwipe dampened in Methanol before recapping to prevent seal degradation.

Step 3: Solubilization (If applicable)
  • Add solvent (e.g., DCM, DMF) slowly down the side of the flask to wash down adherent powder.

  • Ventilation: If using DCM, be aware that heavy vapors accumulate in the hood floor. Keep the sash low.

Visualized Workflows

Figure 1: Safe Handling Logic Flow

This diagram illustrates the decision-making process for handling the solid versus the solution state.

SafeHandling Start Start: Handling (S)-tert-Butyl 3-acetamidopiperidine-1-carboxylate StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Solution Solution (Organic Solvent) StateCheck->Solution Dissolved SolidPPE PPE: Nitrile Gloves + Goggles Control: Anti-Static Gun Solid->SolidPPE SolnPPE PPE: Double Nitrile (Long Cuff) Control: Fume Hood Sash < 18" Solution->SolnPPE Action Perform Transfer/Reaction SolidPPE->Action SolnPPE->Action Cleanup Decontaminate Surfaces (Methanol Wipe) Action->Cleanup

Caption: Operational logic for PPE selection based on physical state to minimize exposure risks.

Emergency Response & Spills

Scenario: Powder Spill (> 1g) inside Fume Hood

  • Stop: Cease all work. Lower sash to 6 inches.

  • Assess: Is the powder airborne? If yes, wait 2 minutes for settling.

  • PPE Upgrade: Don a second pair of gloves.

  • Dry Cleanup: Do NOT wet the powder initially (this spreads the contamination). Use a HEPA vacuum or carefully sweep with a brush into a dustpan.

  • Wet Polish: Once bulk solid is removed, wipe the surface with a paper towel soaked in Ethanol or Isopropanol . The Boc-protected amine is soluble in alcohols, ensuring complete removal.[1]

  • Disposal: Place waste in "Solid Hazardous Waste" container.

Waste Disposal & Deactivation

Disposal Classification: Organic Nitrogenous Waste.

Waste StreamDisposal MethodRationale
Solid Waste High-Temperature IncinerationEnsures destruction of the piperidine ring and prevents environmental accumulation.[1]
Liquid Waste (Halogenated) Segregated Halogenated StreamIf dissolved in DCM/Chloroform. Do not mix with acids (risk of Boc-deprotection and gas evolution).[1]
Liquid Waste (Non-Halo) Organic Solvent StreamIf dissolved in MeOH/Ethyl Acetate.
Contaminated Sharps Sharps Bin (Incineration)Needles/syringes used for transfer.

Deactivation Protocol (for glassware): Rinse glassware with 10% HCl in Methanol . This removes the Boc-group (deprotection), converting the residue into the water-soluble amine hydrochloride salt, which is easier to clean but must still be treated as hazardous organic waste.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1502022, tert-Butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate (Precursor Data).[1] Retrieved from [Link][1]

  • Prudent Practices in the Laboratory (2011). Management of Waste: Structural Hierarchy for Organic Amines. National Academies Press. Retrieved from [Link]

Sources

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